molecular formula C22H39O3P B15577004 4-Pentadecylbenzylphosphonic acid

4-Pentadecylbenzylphosphonic acid

货号: B15577004
分子量: 382.5 g/mol
InChI 键: XWVBRTAQHMKHCE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

structure in first source

属性

IUPAC Name

(4-pentadecylphenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-26(23,24)25/h16-19H,2-15,20H2,1H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVBRTAQHMKHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=C(C=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentadecylbenzylphosphonic Acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Pentadecylbenzylphosphonic acid, a molecule of interest for various research and development applications. Due to the limited availability of direct experimental data, this document combines established chemical principles with data from analogous compounds to present a detailed profile, including its chemical structure, predicted physicochemical properties, a plausible synthesis protocol, and potential biological activities.

Chemical Structure and Identification

This compound is an organophosphorus compound characterized by a phosphonic acid group attached to a benzyl (B1604629) group, which is further substituted with a pentadecyl (C15) alkyl chain at the para position.

  • IUPAC Name: (4-Pentadecylbenzyl)phosphonic acid

  • Molecular Formula: C₂₂H₃₉O₃P

  • Chemical Structure:

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated based on its structure and data from similar long-chain alkylbenzylphosphonic acids. These values are intended to guide experimental design and formulation development.

PropertyPredicted ValueNotes
Molecular Weight 382.53 g/mol Calculated from the molecular formula.
Appearance White to off-white waxy solidTypical appearance for long-chain alkylated aromatic compounds.
Melting Point > 100 °C (decomposes)Expected to be a high-melting solid due to the long alkyl chain and polar phosphonic acid group. Precise melting point would require experimental determination.
Boiling Point > 400 °C (decomposes)High boiling point is expected due to the high molecular weight and polarity. Likely to decompose before boiling under atmospheric pressure.
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform) and polar aprotic solvents (e.g., DMSO, DMF).The long pentadecyl chain imparts significant hydrophobic character. The phosphonic acid group provides some polarity.
pKa pKa₁ ≈ 2-3; pKa₂ ≈ 7-8Estimated based on typical pKa values for phosphonic acids. The first dissociation is strongly acidic, while the second is weakly acidic.
LogP (Octanol-Water) > 8The high LogP value reflects the molecule's lipophilicity, suggesting a preference for non-aqueous environments.

Synthesis Protocol: Michaelis-Arbuzov Reaction

A reliable method for the synthesis of this compound is the Michaelis-Arbuzov reaction, followed by hydrolysis.[1][2][3][4][5] This well-established reaction forms a carbon-phosphorus bond.[1][2][3][4][5]

Overall Synthesis Scheme

Synthesis_Scheme cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Benzylic Bromination cluster_3 Step 4: Michaelis-Arbuzov Reaction cluster_4 Step 5: Hydrolysis Pentadecanoyl_chloride Pentadecanoyl chloride Ketone 1-Phenylpentadecan-1-one Pentadecanoyl_chloride->Ketone AlCl₃ Benzene (B151609) Benzene Benzene->Ketone Ketone_ref 1-Phenylpentadecan-1-one Pentadecylbenzene (B1583746) Pentadecylbenzene Ketone_ref->Pentadecylbenzene Zn(Hg), HCl Pentadecylbenzene_ref Pentadecylbenzene Benzyl_bromide 1-(Bromomethyl)-4-pentadecylbenzene Pentadecylbenzene_ref->Benzyl_bromide NBS, AIBN Benzyl_bromide_ref 1-(Bromomethyl)-4-pentadecylbenzene Phosphonate_ester Diethyl (4-pentadecylbenzyl)phosphonate Benzyl_bromide_ref->Phosphonate_ester Triethyl_phosphite Triethyl phosphite (B83602) Triethyl_phosphite->Phosphonate_ester Phosphonate_ester_ref Diethyl (4-pentadecylbenzyl)phosphonate Final_product This compound Phosphonate_ester_ref->Final_product HCl, H₂O, Heat

Proposed synthesis of this compound.
Experimental Protocol

Step 1: Synthesis of 1-(Bromomethyl)-4-pentadecylbenzene

  • Friedel-Crafts Acylation: Pentadecanoyl chloride is reacted with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-phenylpentadecan-1-one.

  • Clemmensen Reduction: The resulting ketone is reduced to pentadecylbenzene using amalgamated zinc and hydrochloric acid.

  • Benzylic Bromination: Pentadecylbenzene is treated with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride to yield 1-(bromomethyl)-4-pentadecylbenzene.

Step 2: Michaelis-Arbuzov Reaction

  • A mixture of 1-(bromomethyl)-4-pentadecylbenzene and a slight excess of triethyl phosphite is heated under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • The excess triethyl phosphite is removed under reduced pressure to yield the crude diethyl (4-pentadecylbenzyl)phosphonate.

Step 3: Hydrolysis

  • The crude diethyl (4-pentadecylbenzyl)phosphonate is refluxed with concentrated hydrochloric acid.

  • The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Potential Biological Activities and Applications

While no specific biological data for this compound has been reported, the structural motifs suggest several areas of potential interest for drug development and research. The long alkyl chain can facilitate membrane interaction, while the phosphonic acid group can act as a mimic of phosphate (B84403) or carboxylate groups, potentially inhibiting enzymes.[6]

Potential as an Enzyme Inhibitor

Phosphonic acids are known to be effective inhibitors of various enzymes by acting as transition-state analogs of substrates containing phosphate or carboxylate moieties.[6] The long pentadecyl chain could anchor the molecule within the active site of enzymes that process lipid substrates.

Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Binding cluster_2 Mechanism of Action Enzyme Enzyme with Hydrophobic Pocket Binding Binding Enzyme->Binding Inhibitor This compound Inhibitor->Binding Hydrophobic_interaction Pentadecyl chain interacts with hydrophobic pocket Binding->Hydrophobic_interaction Phosphonate_interaction Phosphonate group mimics substrate's phosphate/carboxylate Binding->Phosphonate_interaction Inhibition Enzyme Inhibition Hydrophobic_interaction->Inhibition Phosphonate_interaction->Inhibition

Hypothesized enzyme inhibition mechanism.
Potential Antimicrobial Activity

Long-chain cationic amphiphiles have demonstrated antibacterial activity, with the length of the alkyl chain playing a crucial role.[7] The lipophilic pentadecyl chain of this compound could enable it to disrupt bacterial cell membranes, leading to cell death. This suggests potential applications as a novel antimicrobial agent.

Drug Delivery and Formulation

The amphiphilic nature of this compound makes it a candidate for use in drug delivery systems. It could self-assemble into micelles or liposomes, encapsulating other therapeutic agents and improving their solubility and bioavailability.

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Specific toxicity data is not available, and the compound should be treated as potentially hazardous.

Conclusion

This compound is a molecule with significant potential in various fields of chemical and biological research. Its unique combination of a long lipophilic alkyl chain and a polar phosphonic acid head group suggests a range of applications, from enzyme inhibition to antimicrobial activity and drug delivery. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its properties and potential uses. Further experimental studies are warranted to fully elucidate the physicochemical and biological characteristics of this promising compound.

References

The Michaelis-Arbuzov Reaction: A Technical Guide to Phosphonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with significant applications in medicine, agriculture, and materials science. Among the methodologies to create this bond, the Michaelis-Arbuzov reaction stands out as one of the most fundamental, reliable, and widely utilized transformations.[1][2] First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction facilitates the synthesis of phosphonates, which are critical precursors to phosphonic acids.[2][3][4]

Phosphonic acids and their ester derivatives (phosphonates) are of paramount interest to the drug development industry. They serve as stable bioisosteres for natural phosphates, mimics for carboxylic acids, and effective transition-state inhibitors for various enzymes.[5][6] This unique biochemical profile has led to the development of successful drugs for treating viral infections (e.g., Tenofovir, Adefovir), bone resorption disorders (e.g., Zoledronic acid), and cancer.[5][7][8] This guide provides an in-depth overview of the Michaelis-Arbuzov reaction, including its core mechanism, modern variations, quantitative data, experimental protocols, and its pivotal role in the synthesis of medicinally important compounds.

Core Principles and Reaction Mechanism

The classical Michaelis-Arbuzov reaction involves the conversion of a trivalent phosphorus ester (most commonly a trialkyl phosphite) into a pentavalent phosphorus species upon reaction with an alkyl halide.[3][4] The process yields a dialkyl phosphonate (B1237965) and a new, often more volatile, alkyl halide.[2]

The reaction proceeds via a two-step SN2 mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the phosphite (B83602) onto the electrophilic carbon of the alkyl halide. This step forms a quasi-phosphonium salt intermediate.[1][3][4]

  • Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkyl groups on an alkoxy substituent of the phosphonium (B103445) intermediate. This second SN2 displacement cleaves a carbon-oxygen bond, resulting in the formation of a stable pentavalent phosphonate and a new alkyl halide byproduct.[1][3][9]

The stability of the phosphonium intermediate can vary; for instance, triaryl phosphites can form intermediates stable enough to be isolated, requiring thermal cleavage (up to 200°C) or cleavage by bases to proceed to the final product.[3]

Michaelis_Arbuzov_Mechanism cluster_reactants Step 1: Nucleophilic Attack (SN2) cluster_intermediate Phosphonium Salt Intermediate cluster_products Step 2: Dealkylation (SN2) P R'O-P(OR')₂ RX R-X P->RX Nucleophilic attack Intermediate [R-P⁺(OR')₃] X⁻ Phosphonate O=P(R)(OR')₂ Intermediate->Phosphonate Halide attack on R' group R1X R'-X

Caption: The SN2 mechanism of the Michaelis-Arbuzov reaction.

Scope and Limitations

The success of the Michaelis-Arbuzov reaction is highly dependent on the nature of the reactants and the reaction conditions.

  • The Phosphorus Reactant: The reactivity of the trivalent phosphorus compound generally follows the order: phosphinites > phosphonites > phosphites.[1] Phosphites are the least reactive and typically require heating (120-160°C) for the reaction to proceed.[3] Functional groups such as hydroxyls, thiols, carboxylic acids, and primary or secondary amines are incompatible with the more reactive phosphonites as they react with the starting material.[3]

  • The Alkyl Halide: The reactivity of the alkyl halide is critical and follows the order: R-I > R-Br > R-Cl.[1]

    • Reactive Halides: Primary alkyl halides, acyl halides, benzyl (B1604629) halides, allyl halides, and propargyl halides generally react smoothly.[1][3]

    • Unreactive Halides: Aryl and vinyl halides are typically unreactive under classical conditions.[1] Secondary alkyl halides often give poor yields and produce alkenes as side-products, while tertiary alkyl halides are generally unreactive.[4]

  • Side Reactions: A common issue is the competition between the starting alkyl halide and the newly formed alkyl halide byproduct (R'-X), which can react with the phosphite starting material.[4] This is often mitigated by using a phosphite (e.g., triethyl phosphite) that generates a low-boiling byproduct (e.g., ethyl halide) which can be removed by distillation during the reaction.[3][4]

Quantitative Data Summary

The yield and rate of the Michaelis-Arbuzov reaction are influenced by catalysts, temperature, and substrate choice. Modern variations have significantly improved reaction conditions.

Alkyl Halide Phosphorus Reactant Catalyst Temperature (°C) Time (h) Yield (%) Reference
Benzyl BromideTriethyl PhosphiteNone150-1602-4High (not specified)[10]
Benzyl BromideTriethyl PhosphiteZnBr₂ (20 mol%)Room Temp.193[10][11]
4-Methoxybenzyl BromideTriethyl PhosphiteZnBr₂ (20 mol%)Room Temp.192[11]
4-Nitrobenzyl BromideTriethyl PhosphiteZnBr₂ (20 mol%)Room Temp.1.590[11]
Cinnamyl BromideTriethyl PhosphiteZnBr₂ (20 mol%)Room Temp.185[11]
Benzyl AlcoholTriethyl PhosphiteInBr₃ (20 mol%)Room Temp.290[11]
1-BromohexaneTriethyl PhosphiteNone>150-Low/No Reaction at RT[11]
Catalyst Benefit Reference
Lewis Acids (e.g., ZnBr₂, InBr₃, CeCl₃·7H₂O) Enables reaction at room temperature, milder conditions.[11][12]
Photoredox Catalysts (e.g., Rhodamine 6G) Allows reaction with aryl halides under mild, visible-light conditions.[7]
Palladium Catalysts Promotes reaction of triaryl phosphites with aryl iodides.[9]
Nickel Catalysts Facilitates reaction of aryl triflates with triethyl phosphite.[4]

Modern Variations and Improvements

To overcome the limitations of the classical high-temperature protocol, several modern variations have been developed.

  • Lewis Acid-Catalyzed Reaction: The use of Lewis acids such as ZnBr₂, InBr₃, or CeCl₃·7H₂O can dramatically accelerate the reaction, often allowing it to proceed efficiently at room temperature.[2][11] This modification is particularly valuable for synthesizing arylmethyl and heteroarylmethyl phosphonates from their corresponding halides or even alcohols.[11]

  • Photochemical Michaelis-Arbuzov Reaction: Recent advances have introduced photo-mediated protocols. These reactions, often employing a photoredox catalyst, can generate aryl radicals from aryl halides, enabling the synthesis of arylphosphonates under very mild conditions (e.g., room temperature, blue light irradiation).[7] This represents a significant expansion of the reaction's scope.

  • Silyl-Arbuzov Reaction: This variation utilizes silyl (B83357) phosphites, such as tris(trimethylsilyl)phosphite. Interestingly, the reactivity order of alkyl halides is reversed compared to the classic reaction (RCl > RBr > RI).[4][7] This method is often used for the synthesis of phosphonic acids after a simple hydrolysis workup.

  • Ultrasound and Microwave-Assisted Reactions: These "green chemistry" techniques can be used to reduce reaction times and improve efficiency by providing uniform and rapid heating.[7][12]

Experimental Protocols

The following protocols provide detailed methodologies for both the classical and a modern, catalyzed version of the Michaelis-Arbuzov reaction.

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate

This protocol is a general representation of the traditional, uncatalyzed Michaelis-Arbuzov reaction performed at high temperature.[10]

Materials:

  • Benzyl bromide (1 equivalent)

  • Triethyl phosphite (1.2 equivalents)

Procedure:

  • Combine benzyl bromide and triethyl phosphite in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere. The ethyl bromide byproduct will distill off during the reaction.

  • Monitor the reaction progress using TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to remove any unreacted starting materials, affording the pure diethyl benzylphosphonate as a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature

This protocol demonstrates a milder, catalyzed version of the reaction, avoiding harsh thermal conditions.[10][11]

Materials:

  • Benzyl bromide (1 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Zinc bromide (ZnBr₂) (0.2 mmol)

  • Dichloromethane (5 mL)

Procedure:

  • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

  • Add the catalyst, zinc bromide, to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure diethyl benzylphosphonate.

Experimental_Workflow cluster_classical Classical Protocol cluster_catalyzed Lewis Acid Catalyzed Protocol A1 Combine Alkyl Halide & Triethyl Phosphite A2 Heat to 150-160°C (2-4 hours) A1->A2 A3 Cool to RT A2->A3 A4 Vacuum Distillation A3->A4 End Purified Phosphonate A4->End B1 Combine Reactants & Catalyst in Solvent (RT) B2 Stir at RT (~1 hour) B1->B2 B3 Aqueous Quench & Extraction B2->B3 B4 Column Chromatography B3->B4 B4->End Start Start Start->A1 Start->B1

Caption: Comparative workflow of classical vs. catalyzed protocols.

From Phosphonate Esters to Phosphonic Acids

The Michaelis-Arbuzov reaction directly produces phosphonate esters. For many applications, particularly in drug development, the corresponding phosphonic acid is required. The conversion of the ester to the acid is typically achieved through hydrolysis. The two most common methods are:

  • Acidic Hydrolysis: Refluxing the phosphonate ester with a strong acid, such as concentrated hydrochloric acid (HCl), effectively cleaves the ester groups.

  • McKenna Reaction: A milder, two-step procedure that involves treating the phosphonate ester with bromotrimethylsilane (B50905) (TMSBr), which generates a silylated intermediate, followed by methanolysis or hydrolysis to yield the final phosphonic acid.[13] This method is often preferred for substrates with acid-sensitive functional groups.

Applications in Drug Development

The phosphonate group is a powerful tool in medicinal chemistry due to its unique physicochemical properties.[5] It is structurally similar to a phosphate (B84403) group but contains a stable C-P bond that is resistant to enzymatic cleavage by phosphatases.[6]

  • Phosphate Bioisosteres: Phosphonates are excellent mimics of phosphates and are used to design inhibitors of enzymes that process phosphate substrates, such as polymerases and kinases.[5][8] Acyclic nucleoside phosphonates like Tenofovir (HIV, Hepatitis B) and Cidofovir (CMV retinitis) are prime examples.[6]

  • Transition-State Analogues: The tetrahedral geometry of the phosphonate group mimics the transition state of amide and ester hydrolysis, making phosphonates effective inhibitors of proteases and esterases.[5][6]

  • Bone-Targeting Agents: Bisphosphonates, which contain two phosphonate groups, have a high affinity for calcium ions and strongly bind to the hydroxyapatite (B223615) matrix of bone. This property is exploited in drugs like Zoledronic acid and Alendronate to treat osteoporosis and other bone diseases by inhibiting osteoclast-mediated bone resorption.[5]

  • Improving Pharmacokinetics: The phosphonate moiety can improve the solubility and pharmacokinetic profile of a drug candidate.

Drug_Development_Pathway cluster_synthesis Synthesis Core cluster_application Medicinal Chemistry Application cluster_outcome Therapeutic Outcome MAR Michaelis-Arbuzov Reaction PE Phosphonate Ester (R-PO(OR')₂) MAR->PE Forms PA Phosphonic Acid (R-PO(OH)₂) PE->PA Hydrolysis Bio Bioisostere Design PA->Bio TSA Transition-State Analogue PA->TSA Bone Bone Targeting (Bisphosphonates) PA->Bone AV Antiviral Drugs (e.g., Tenofovir) Bio->AV AC Anticancer Agents TSA->AC OP Osteoporosis Drugs (e.g., Zoledronic Acid) Bone->OP

Caption: Role of the Michaelis-Arbuzov reaction in drug development.

Conclusion

For over a century, the Michaelis-Arbuzov reaction has remained an indispensable tool for the formation of carbon-phosphorus bonds, providing access to phosphonate esters and, subsequently, phosphonic acids.[1][2] While the classical protocol is limited by harsh thermal conditions and substrate scope, modern advancements, including Lewis acid and photoredox catalysis, have transformed it into a versatile and powerful method compatible with a wide range of functional groups and substrates. Its central role in the synthesis of phosphonate-based therapeutics underscores its continuing importance for researchers and professionals dedicated to the advancement of drug discovery and development.

References

Solubility of 4-Pentadecylbenzylphosphonic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4-Pentadecylbenzylphosphonic acid in organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document extrapolates expected solubility behaviors based on the known properties of structurally similar long-chain alkylphosphonic acids. Furthermore, this guide furnishes a detailed experimental protocol for the systematic determination of solubility and presents a logical workflow for such studies. This document is intended to be a foundational resource for researchers engaged in the formulation, processing, and development of this compound and related compounds.

Introduction

This compound is a molecule of interest due to its unique structure, which combines a polar phosphonic acid head group with a large, nonpolar tail consisting of a pentadecyl chain attached to a benzyl (B1604629) group. This amphipathic nature suggests complex solubility behavior that is critical for its application in various fields, including materials science and drug development. A thorough understanding of its solubility in different organic solvents is paramount for purification, formulation, and biological screening. This guide aims to provide a predictive overview of its solubility and a practical framework for its experimental determination.

Predicted Solubility Profile of this compound

The dominant structural feature of this compound is its long C15 alkyl chain, which imparts significant hydrophobic character. This suggests that the molecule will generally exhibit low solubility in polar solvents. Conversely, the polar phosphonic acid group will limit its solubility in purely nonpolar solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low at room temperature. However, heating may increase solubility, as is the case with ODPA, which can be recrystallized from boiling hexane. The bulky benzyl group may slightly alter crystal lattice energy compared to a simple straight-chain alkylphosphonic acid, potentially influencing solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents are likely to be the most effective for dissolving this compound. The polar nature of the solvent can interact with the phosphonic acid head group, while the organic character can accommodate the long alkyl tail.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in lower alcohols is expected to be moderate. While these solvents can form hydrogen bonds with the phosphonic acid group, the long hydrophobic tail will likely limit overall solubility.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents may offer some degree of solubility due to their ability to interact with both the polar and nonpolar portions of the molecule.

In aqueous media, the solubility of long-chain alkylphosphonic acids is generally very low but increases with pH as the phosphonic acid is deprotonated to form a more soluble phosphonate (B1237965) salt.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound has been found in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
e.g., Tetrahydrofuran25Isothermal Equilibrium
e.g., Toluene25Isothermal Equilibrium
e.g., Toluene100Isothermal Equilibrium
e.g., Ethanol25Isothermal Equilibrium
e.g., Dichloromethane25Isothermal Equilibrium

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents using the isothermal equilibrium method.

4.1. Materials and Equipment

  • This compound (solid, of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Temperature-controlled shaker or incubator

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (B75204) and PTFE septa (e.g., 4 mL or 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another validated analytical technique for quantification.

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the mass of the added solid.

    • Add a known volume or mass of the selected solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The required time should be determined empirically by sampling at different time points until the concentration in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter compatible with the solvent into a clean, pre-weighed vial to remove any remaining solid particles.

    • Record the mass of the filtered supernatant.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Data Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in terms of mg/mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Sampling cluster_analysis Analysis cluster_end Output start Start prep_solution Prepare Saturated Solution (Excess Solute + Solvent) start->prep_solution equilibration Agitate at Constant Temperature (e.g., 24-72h) prep_solution->equilibration phase_separation Allow Solid to Settle (or Centrifuge) equilibration->phase_separation sampling Withdraw & Filter Supernatant phase_separation->sampling dilution Dilute Sample sampling->dilution quantification Quantify Concentration (e.g., HPLC) dilution->quantification calculation Calculate Solubility quantification->calculation end End calculation->end

Caption: Workflow for determining equilibrium solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be experimentally determined, its structural characteristics suggest it is likely to be sparingly soluble in most common solvents, with polar aprotic solvents offering the most promising solubility. The provided experimental protocol offers a robust method for researchers to systematically determine the solubility of this compound, which is a critical parameter for its further development and application. The data generated from such studies will be invaluable to the scientific community and can be presented using the template provided in this guide.

Navigating the Synthesis of 4-Pentadecylbenzylphosphonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is important to note that 4-Pentadecylbenzylphosphonic acid is not a commercially available, off-the-shelf chemical. This technical guide is therefore designed for researchers, scientists, and drug development professionals who require this compound for their work and are prepared to undertake its chemical synthesis. This document provides a comprehensive, step-by-step roadmap for the preparation of this compound, starting from readily available commercial precursors.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step process. The core of this strategy involves the formation of the key intermediate, diethyl 4-pentadecylbenzylphosphonate, via a Michaelis-Arbuzov reaction. This intermediate is then hydrolyzed to yield the final phosphonic acid. The preceding steps focus on constructing the 4-pentadecylbenzyl halide from commercial starting materials.

A robust and controllable synthetic route is outlined below:

  • Friedel-Crafts Acylation: Benzene (B151609) is acylated with pentadecanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 4-pentadecanoylbenzene.

  • Clemmensen Reduction: The ketone group of 4-pentadecanoylbenzene is reduced to a methylene (B1212753) group, yielding 4-pentadecylbenzene.

  • Benzylic Bromination: 4-Pentadecylbenzene is subjected to free-radical bromination at the benzylic position using a reagent like N-bromosuccinimide (NBS) to form 4-pentadecylbenzyl bromide.

  • Michaelis-Arbuzov Reaction: The synthesized 4-pentadecylbenzyl bromide is reacted with triethyl phosphite (B83602) to form diethyl 4-pentadecylbenzylphosphonate.

  • Acid Hydrolysis: The resulting phosphonate (B1237965) ester is hydrolyzed using a strong acid (e.g., concentrated HCl) to yield the final product, this compound.

Commercial Suppliers of Key Precursors

While the target molecule is not available, the necessary starting materials for the proposed synthesis can be sourced from various chemical suppliers.

PrecursorFormulaPotential Suppliers
Pentadecanoic Acid C₁₅H₃₀O₂Sigma-Aldrich, TCI Chemicals, Alfa Aesar
Thionyl Chloride SOCl₂Sigma-Aldrich, VWR, Fisher Scientific
Benzene C₆H₆Sigma-Aldrich, Fisher Scientific, VWR
Aluminum Chloride AlCl₃Sigma-Aldrich, Acros Organics, Strem Chemicals
Zinc Amalgam (for Clemmensen) Zn(Hg)Prepared in-situ from Zinc dust and Mercury(II) chloride (both available from suppliers like Sigma-Aldrich)
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Sigma-Aldrich, TCI Chemicals, Acros Organics
Triethyl Phosphite C₆H₁₅O₃PSigma-Aldrich, Strem Chemicals, Alfa Aesar
Hydrochloric Acid (conc.) HClFisher Scientific, VWR, Sigma-Aldrich

Experimental Protocols

The following are generalized methodologies for the key transformations in the synthesis of this compound. Researchers should adapt these protocols based on laboratory conditions and scale, with appropriate safety precautions.

Step 1: Synthesis of 4-Pentadecanoylbenzene (Friedel-Crafts Acylation)
  • Preparation of Pentadecanoyl Chloride: To a round-bottom flask containing pentadecanoic acid (1 equivalent) under an inert atmosphere (N₂ or Ar), add thionyl chloride (approx. 1.5 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude pentadecanoyl chloride.

  • Acylation Reaction: Cool a suspension of anhydrous aluminum chloride (1.1 equivalents) in dry benzene (solvent) to 0-5°C in an ice bath. Add the crude pentadecanoyl chloride dropwise to the stirred suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-Pentadecylbenzene (Clemmensen Reduction)
  • Preparation of Zinc Amalgam: In a fume hood, activate zinc dust (approx. 4 equivalents relative to the ketone) by stirring it with a dilute HCl solution for 5 minutes. Decant the acid and wash the zinc with water. Add a solution of mercury(II) chloride in water and stir for 10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.

  • Reduction Reaction: To a flask containing the prepared zinc amalgam, add concentrated hydrochloric acid, water, and 4-pentadecanoylbenzene (1 equivalent). Heat the mixture to a vigorous reflux. Maintain the reflux, adding more concentrated HCl periodically to keep the reaction mixture strongly acidic.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and extract the product with a suitable solvent (e.g., diethyl ether or dichloromethane). Wash the organic extracts with water and sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-pentadecylbenzene.

Step 3: Synthesis of 4-Pentadecylbenzyl Bromide (Benzylic Bromination)
  • To a solution of 4-pentadecylbenzene (1 equivalent) in a non-polar solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and filter off the succinimide (B58015) byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude 4-pentadecylbenzyl bromide, which can be used in the next step, often without further purification.

Step 4: Synthesis of Diethyl 4-Pentadecylbenzylphosphonate (Michaelis-Arbuzov Reaction)
  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 4-pentadecylbenzyl bromide (1 equivalent) and triethyl phosphite (1.2-1.5 equivalents).[1][2][3]

  • Heat the reaction mixture, typically to 120-160°C.[2] The reaction is generally complete within 2-4 hours.[2]

  • Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy.

  • After completion, cool the mixture. The product can be purified by vacuum distillation to remove unreacted starting materials and the ethyl bromide byproduct.[2]

Step 5: Synthesis of this compound (Acid Hydrolysis)
  • To the crude diethyl 4-pentadecylbenzylphosphonate, add an excess of concentrated hydrochloric acid.[4]

  • Heat the mixture to reflux. The reaction can take several hours to reach completion, and progress should be monitored (e.g., by ³¹P NMR, watching for the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal).

  • Upon completion, cool the reaction mixture. The product, this compound, may precipitate upon cooling and can be collected by filtration.

  • Wash the solid product with cold water and dry under vacuum. If the product does not precipitate, it can be extracted into an organic solvent, dried, and the solvent evaporated. Recrystallization can be performed for further purification.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis.

Synthesis_Workflow cluster_start Commercially Available Precursors cluster_synthesis Synthetic Intermediates cluster_final Final Product Pentadecanoic_Acid Pentadecanoic Acid Benzene Benzene Triethyl_Phosphite Triethyl Phosphite Diethyl_Ester Diethyl 4-Pentadecylbenzylphosphonate Triethyl_Phosphite->Diethyl_Ester Pentadecanoyl_Chloride Pentadecanoyl Chloride 4_Pentadecanoylbenzene 4-Pentadecanoylbenzene Pentadecanoyl_Chloride->4_Pentadecanoylbenzene + Benzene, AlCl₃ (Friedel-Crafts Acylation) 4_Pentadecylbenzene 4-Pentadecylbenzene 4_Pentadecanoylbenzene->4_Pentadecylbenzene Zn(Hg), HCl (Clemmensen Reduction) 4_Pentadecylbenzyl_Bromide 4-Pentadecylbenzyl Bromide 4_Pentadecylbenzene->4_Pentadecylbenzyl_Bromide + NBS, Initiator (Benzylic Bromination) 4_Pentadecylbenzyl_Bromide->Diethyl_Ester + Triethyl Phosphite (Arbuzov Reaction) Final_Product This compound Diethyl_Ester->Final_Product + conc. HCl, Heat (Acid Hydrolysis)

References

An In-depth Technical Guide to 4-Pentadecylbenzylphosphonic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Pentadecylbenzylphosphonic acid is an organophosphorus compound characterized by a phosphonic acid head group, a central phenyl ring, and a long C15 alkyl (pentadecyl) tail. This amphiphilic structure imparts unique physicochemical properties, making it a molecule of significant interest in materials science and potentially in drug development. The phosphonic acid moiety provides a strong binding anchor to various metal oxide surfaces, while the long alkyl chain can form well-ordered, hydrophobic layers. This technical guide provides a comprehensive overview of its chemical identity, a representative synthesis protocol, expected physicochemical properties, and potential applications, with a focus on the formation of self-assembled monolayers.

Chemical Identity

IdentifierValue
IUPAC Name (4-Pentadecylbenzyl)phosphonic acid
Molecular Formula C22H39O3P
Molecular Weight 398.52 g/mol
CAS Number Not available

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving an initial Michaelis-Arbuzov reaction to form a phosphonate (B1237965) ester, followed by acidic hydrolysis to yield the final phosphonic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of Diethyl (4-pentadecylbenzyl)phosphonate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-pentadecylbenzyl bromide (1 equivalent).

  • Reagent Addition: Add triethyl phosphite (B83602) (1.2 equivalents) dropwise to the flask at room temperature with stirring.

  • Reaction Conditions: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and maintain for 4-6 hours.

  • Work-up: After cooling to room temperature, remove the excess triethyl phosphite by vacuum distillation. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified diethyl (4-pentadecylbenzyl)phosphonate (1 equivalent) in concentrated hydrochloric acid (37%).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Purification: Collect the precipitate by filtration, wash with cold deionized water, and then recrystallize from a suitable solvent such as ethanol (B145695) or a toluene/hexane mixture to yield the pure this compound.

Synthesis Workflow Diagram

G Synthesis of this compound cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Acid Hydrolysis 4-Pentadecylbenzyl_bromide 4-Pentadecylbenzyl bromide Reaction_1 Heat (140-150 °C) N2 atmosphere 4-Pentadecylbenzyl_bromide->Reaction_1 Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Reaction_1 Purification_1 Vacuum Distillation & Column Chromatography Reaction_1->Purification_1 Diethyl_phosphonate Diethyl (4-pentadecylbenzyl)phosphonate Reaction_2 Reflux (110 °C) Diethyl_phosphonate->Reaction_2 Purification_1->Diethyl_phosphonate Conc_HCl Concentrated HCl Conc_HCl->Reaction_2 Purification_2 Precipitation & Recrystallization Reaction_2->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical properties and spectroscopic data for this compound, based on data from analogous long-chain alkylphosphonic acids and benzylphosphonic acids.

PropertyExpected Value/Characteristic
Appearance White to off-white crystalline solid
Melting Point > 100 °C (Expected to be a high-melting solid)
Solubility Soluble in hot ethanol, THF; sparingly soluble in nonpolar solvents; insoluble in water.
¹H NMR (CDCl₃) δ ~7.2-7.4 ppm (m, 4H, Ar-H), δ ~3.1 ppm (d, 2H, J(P,H) ≈ 22 Hz, Ar-CH₂-P), δ ~2.6 ppm (t, 2H, Ar-CH₂-C₁₄H₂₉), δ ~1.6 ppm (m, 2H), δ ~1.2-1.4 ppm (br s, 24H), δ ~0.9 ppm (t, 3H)
¹³C NMR (CDCl₃) δ ~14.1, 22.7, 29.3-29.7 (multiple peaks), 31.9, 35.5, 128.5-130.5 (Ar-C), ~34 (d, J(P,C) ≈ 135 Hz, Ar-CH₂-P)
³¹P NMR (CDCl₃) δ ~25-30 ppm
FT-IR (KBr) ~2920, 2850 cm⁻¹ (C-H stretch), ~1250 cm⁻¹ (P=O stretch), ~1030 cm⁻¹ (P-O-H stretch)

Application: Self-Assembled Monolayers (SAMs)

A significant application of long-chain alkylphosphonic acids is the formation of highly ordered self-assembled monolayers on various metal oxide surfaces (e.g., TiO₂, ZrO₂, Al₂O₃, and the native oxide layer on stainless steel). These SAMs can modify the surface properties, such as wettability, corrosion resistance, and biocompatibility.

Experimental Protocol: SAM Formation and Characterization
  • Substrate Preparation: Clean the metal oxide substrate by sonication in a sequence of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each. Dry the substrate under a stream of nitrogen.

  • SAM Deposition: Immerse the cleaned substrate in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent like tetrahydrofuran (B95107) (THF) or ethanol at room temperature for 24 hours.

  • Rinsing and Curing: Remove the substrate from the solution, rinse thoroughly with the pure solvent to remove any physisorbed molecules, and dry with nitrogen. For some substrates, a thermal curing step (e.g., heating at 120 °C for 1 hour) may improve the monolayer quality and stability.

  • Characterization:

    • Wettability: Measure the static water contact angle to assess the hydrophobicity of the SAM-coated surface.

    • Surface Composition: Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and carbon from the phosphonic acid on the surface.

    • Surface Morphology: Employ Atomic Force Microscopy (AFM) to visualize the topography and homogeneity of the monolayer.

    • Molecular Orientation: Utilize Fourier-Transform Infrared Reflection-Absorption Spectroscopy (FT-IRRAS) to study the conformational order of the alkyl chains.

Diagram of SAM Formation

G Formation of a Self-Assembled Monolayer (SAM) Substrate Metal Oxide Substrate (e.g., TiO2) Adsorption Spontaneous Adsorption & Self-Assembly Substrate->Adsorption Phosphonic_Acid This compound in Solution Phosphonic_Acid->Adsorption SAM Ordered Monolayer (Hydrophobic Surface) Adsorption->SAM

Caption: Process of forming a self-assembled monolayer on a metal oxide surface.

Potential in Drug Development

While the primary applications of such long-chain alkylphosphonic acids are in materials science, their structure suggests potential avenues for investigation in drug development. The phosphonic acid group can act as a stable mimic of a phosphate (B84403) or carboxylate group, potentially inhibiting enzymes that process lipid-like substrates. The long alkyl chain would facilitate interaction with lipophilic pockets of enzymes or insertion into cell membranes.

Logical Workflow for Biological Investigation

G Workflow for Investigating Biological Activity Hypothesis Hypothesis: Compound acts as an enzyme inhibitor due to structural mimicry. Target_Selection Select Target Enzymes (e.g., lipases, phosphatases) Hypothesis->Target_Selection In_Vitro_Assay Enzyme Inhibition Assays (Determine IC50) Target_Selection->In_Vitro_Assay Cell_Based_Assay Cell Viability & Functional Assays In_Vitro_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (e.g., Kinetic analysis) Cell_Based_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: A logical workflow for the initial stages of investigating the biological potential of this compound.

Conclusion

This compound represents a class of molecules with significant potential, particularly in the realm of surface modification through the formation of self-assembled monolayers. The synthetic route is accessible through established organophosphorus chemistry. While its biological activities are yet to be explored, its structural characteristics as a lipid-like phosphonic acid warrant investigation into its potential as an enzyme inhibitor or modulator of biological membranes. This guide provides a foundational technical overview for researchers and professionals interested in the synthesis, characterization, and application of this and related long-chain alkylbenzylphosphonic acids.

An In-depth Technical Guide on the Health and Safety Data of 4-Pentadecylbenzylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available health and safety information for 4-Pentadecylbenzylphosphonic acid. The data presented is intended for researchers, scientists, and professionals in drug development and related fields. It is crucial to note that some of the toxicological data is based on analogy to phosphorous acid, as indicated in the available safety data sheets.

Toxicological Data Summary

The following tables summarize the known quantitative and qualitative toxicological data for this compound.

Acute Toxicity

Route of ExposureSpeciesTest GuidelineValueRemarks
OralRat (female)OECD 401LD50: 1,560 mg/kgThe value is given in analogy to Phosphorous acid.
Inhalation--No data available-
Dermal--No data available-

Skin Corrosion/Irritation

SpeciesExposure DurationResultRemarks
Rabbit4 hoursCauses severe burnsBased on ECHA data, in analogy to Phosphorous acid.

Serious Eye Damage/Eye Irritation

Result
Causes serious eye damage.

Sensitization

TypeResult
Respiratory or skin sensitizationNo data available.

Carcinogenicity

AgencyClassification
IARCNo ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.
NTPNo ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.
OSHANo component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.

Hazard Classification and Statements

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

ClassificationCategoryHazard Statement
Corrosive to Metals1H290: May be corrosive to metals.
Acute toxicity, Oral4H302: Harmful if swallowed.
Skin corrosion1AH314: Causes severe skin burns and eye damage.
Serious eye damage1H318: Causes serious eye damage.
Long-term (chronic) aquatic hazard2H411: Toxic to aquatic life with long lasting effects.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are not publicly available. The acute oral toxicity study was conducted following the OECD Test Guideline 401. This guideline outlines a procedure for the assessment of acute oral toxicity, which involves the administration of the test substance to animals in graduated doses to determine the dose that causes mortality in 50% of the test animals (LD50).

Visualizations

The following diagrams illustrate the logical relationships of the identified hazards and the recommended first aid measures.

Hazard_Identification cluster_hazards Identified Hazards cluster_exposure Routes of Exposure H302 Harmful if swallowed (H302) H314 Causes severe skin burns and eye damage (H314) H290 May be corrosive to metals (H290) H411 Toxic to aquatic life with long lasting effects (H411) Ingestion Ingestion Ingestion->H302 Skin_Eye_Contact Skin/Eye Contact Skin_Eye_Contact->H314 Environmental_Release Environmental Release Environmental_Release->H411

Hazard Identification and Routes of Exposure

First_Aid_Measures cluster_exposure In Case of Exposure cluster_actions Recommended First Aid Swallowing If Swallowed Action_Swallowing Rinse mouth. Call a POISON CENTER/doctor if you feel unwell. Swallowing->Action_Swallowing Skin_Contact In Case of Skin Contact Action_Skin Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. Skin_Contact->Action_Skin Eye_Contact In Case of Eye Contact Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. Eye_Contact->Action_Eye Inhalation If Inhaled Action_Inhalation Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. Inhalation->Action_Inhalation

Basic mechanism of phosphonic acid binding to metal oxides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms of Phosphonic Acid Binding to Metal Oxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms governing the interaction between phosphonic acids and metal oxide surfaces. Understanding these binding principles is crucial for the rational design of materials in a wide range of applications, including the development of stable nanoparticle formulations for drug delivery, surface modification of implants, and the creation of advanced catalysts.

Core Principles of Phosphonic Acid Binding

Phosphonic acids (R-PO(OH)₂) have emerged as highly effective anchor groups for functionalizing metal oxide surfaces due to the formation of strong, stable bonds. The binding process is primarily a Lewis acid-base interaction, where the phosphonic acid acts as a Lewis acid and the hydroxylated metal oxide surface provides Lewis base sites (surface hydroxyl groups, -M-OH). The interaction typically involves a condensation reaction between the P-OH groups of the acid and the M-OH groups on the surface, leading to the formation of P-O-M bonds and the release of water molecules.[1]

The binding of phosphonic acids to metal oxide surfaces can be categorized into three primary modes: monodentate, bidentate, and tridentate coordination. The prevalence of each binding mode is influenced by factors such as the specific metal oxide, surface crystallography, surface hydroxylation level, steric hindrance from the organic group (R) of the phosphonic acid, and the reaction conditions (e.g., solvent, temperature, and pH).[2][3]

  • Monodentate Binding: Involves the formation of a single P-O-M bond.

  • Bidentate Binding: Involves the formation of two P-O-M bonds. This can occur in a chelating fashion to a single metal center or by bridging two adjacent metal centers.

  • Tridentate Binding: Involves the formation of three P-O-M bonds, which can occur if the P=O group also participates in bonding, often requiring a deprotonation or interaction with a surface defect site.[1][3]

Computational studies and experimental evidence suggest that bidentate and tridentate binding modes are generally more stable and are often preferred on various metal oxide surfaces, contributing to the robustness of phosphonic acid-based self-assembled monolayers (SAMs).[1][4]

Quantitative Analysis of Phosphonic Acid Binding

The strength and nature of the interaction between phosphonic acids and metal oxide surfaces can be quantified through various experimental and computational methods. Key parameters include binding affinity constants, surface coverage (grafting density), and interfacial bond lengths.

Table 1: Binding Affinity Constants of Phosphonic Acids on Metal Oxide Surfaces
Phosphonic AcidMetal Oxide SurfaceMethodBinding Affinity Constant
Dodecylphosphonic acidTiO₂ (Anatase)TGAK = 1.6 x 10³ M⁻¹[5]
11-Hydroxyundecylphosphonic acidTiO₂ (Anatase)TGAK = 1.2 x 10³ M⁻¹[5]
Phosphonohexadecanoic acidTiO₂ (Anatase)TGAK = 1.9 x 10³ M⁻¹[5]
Phenylphosphonic acidTiO₂ (Anatase)TGAK = 1.1 x 10³ M⁻¹[5]
Carbamoyl phosphonic acid ligandZrO₂Langmuir IsothermLangmuir constant (b) = 0.85 L/mg[5]
Phosphate (as a proxy)Fe₃O₄Langmuir IsothermLangmuir constant (b) = 0.112 L/mg[5]
Table 2: Surface Coverage and Grafting Density of Phosphonic Acids on Metal Oxide Surfaces
Phosphonic AcidMetal Oxide SurfaceMethodGrafting Density (molecules/nm²)
Octadecylphosphonic acidTiO₂ (Anatase)TGA~4.2[6]
Octadecylphosphonic acidZrO₂TGA~4.2[6]
α-quarterthiophene-2-phosphonateSiO₂/SiQCM~0.66 nmol/cm² (~3.98)
OctadecylphosphonateSiO₂/SiQCM~0.90 nmol/cm² (~5.42)
Table 3: Calculated Bond Lengths at the Phosphonic Acid-Metal Oxide Interface
Bond TypeMetal Oxide SurfaceComputational MethodCalculated Bond Length (Å)
P-OCupric Phosphonate (B1237965)DFT1.52 - 1.58[7]
C-PCupric PhosphonateDFT1.82 - 1.84[7]
Al-Oα-Al₂O₃ (0001)DFTB+1.85 - 1.94[1]

Visualizing Binding Mechanisms and Experimental Workflows

Binding Mechanisms of Phosphonic Acid to a Metal Oxide Surface

cluster_surface Metal Oxide Surface cluster_pa Phosphonic Acid cluster_binding Binding Modes cluster_mono Monodentate cluster_bi Bidentate cluster_tri Tridentate M1 M O1 O M1->O1 H1 H O1->H1 M2 M O2 O M2->O2 H2 H O2->H2 P P O3 O P->O3 O4 O P->O4 O5 O P->O5 R R R->P H3 H O4->H3 H4 H O5->H4 plus + arrow M3 M O6 O M3->O6 P2 P O6->P2 M4 M O7 O M4->O7 P3 P O7->P3 O8 O P3->O8 M5 M O8->M5 M6 M O9 O M6->O9 P4 P O9->P4 O10 O P4->O10 O11 O P4->O11 M7 M O10->M7 M8 M O11->M8

Caption: Binding modes of phosphonic acid to a metal oxide surface.

Experimental Workflow for Characterizing Phosphonic Acid Binding

cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis and Interpretation A Metal Oxide Substrate (e.g., TiO₂, Al₂O₃, ZnO) C Surface Functionalization (e.g., Dip-coating, Spin-coating) A->C B Phosphonic Acid Solution (e.g., in Ethanol or Toluene) B->C D Rinsing and Drying C->D E X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition, Binding States) D->E Surface Chemistry F Fourier-Transform Infrared Spectroscopy (FTIR) (Vibrational Modes, Binding Confirmation) D->F Chemical Bonds G Atomic Force Microscopy (AFM) (Surface Morphology, Monolayer Formation) D->G Topography H Solid-State NMR Spectroscopy (Binding Mode, Ligand Organization) D->H Local Environment I Contact Angle Goniometry (Surface Energy, Hydrophobicity) D->I Wettability J Determination of Binding Mode E->J K Quantification of Surface Coverage E->K F->J L Assessment of Monolayer Quality and Stability G->L H->J I->L

Caption: A typical experimental workflow for phosphonic acid binding studies.

Detailed Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

  • Sample Preparation: The metal oxide substrate is functionalized with the phosphonic acid solution and subsequently rinsed and dried. The sample is then mounted on a sample holder using conductive tape.

  • Instrumentation: An XPS instrument equipped with a monochromatic Al Kα X-ray source is typically used.

  • Data Acquisition: The analysis is performed in an ultra-high vacuum chamber (pressure < 10⁻⁹ mbar). A survey scan is first acquired to identify all elements present on the surface. High-resolution spectra are then recorded for the elements of interest (e.g., P 2p, O 1s, C 1s, and the relevant metal core level).

  • Data Analysis: The binding energies of the core level peaks are determined and compared to literature values to identify the chemical states. For instance, the P 2p peak can differentiate between P-O-M bonds and P=O or P-OH groups. The O 1s spectrum can also distinguish between the metal oxide lattice oxygen, surface hydroxyls, and oxygen atoms in the phosphonate group.[8][9] Quantitative analysis of the peak areas, after Shirley background subtraction and correction for atomic sensitivity factors, allows for the determination of the surface elemental composition and can be used to estimate the surface coverage of the phosphonic acid.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of molecules and is a powerful tool for confirming the binding of phosphonic acids to metal oxide surfaces and elucidating the binding mode.

Methodology:

  • Sample Preparation: For analysis of functionalized powders, the sample can be mixed with KBr and pressed into a pellet or analyzed using a diffuse reflectance accessory. For flat substrates, Attenuated Total Reflectance (ATR)-FTIR or Grazing Angle Reflection-Absorption FTIR (RAIRS) are suitable techniques.

  • Instrumentation: A standard FTIR spectrometer with a suitable detector (e.g., DTGS or MCT) is used.

  • Data Acquisition: A background spectrum of the bare substrate or KBr is first collected. The spectrum of the phosphonic acid-functionalized sample is then recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The disappearance of the P-OH stretching and bending modes and the appearance of new bands corresponding to P-O-M vibrations confirm the covalent binding of the phosphonic acid to the metal oxide surface. The positions and number of peaks in the POₓ stretching region (typically 900-1300 cm⁻¹) provide insights into the binding mode (monodentate, bidentate, or tridentate).[4][11] For example, the presence of a P=O stretching band around 1200-1300 cm⁻¹ is indicative of monodentate or bidentate binding, while its absence suggests a tridentate coordination.[4]

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide topographical information about surfaces at the nanoscale.

Methodology:

  • Sample Preparation: The phosphonic acid monolayer is formed on a flat metal oxide substrate.

  • Instrumentation: An AFM operating in tapping mode or contact mode is used. Tapping mode is generally preferred for soft organic monolayers to minimize sample damage.

  • Image Acquisition: The cantilever tip is scanned across the sample surface, and the feedback loop maintains a constant tip-sample interaction to generate a topographical image.

  • Data Analysis: The AFM images reveal the morphology of the phosphonic acid layer, including the presence of self-assembled monolayers, aggregates, or defects. The height of the monolayer can be measured by creating a scratch in the layer and measuring the height difference between the substrate and the top of the monolayer. This height can be compared to the theoretical length of the phosphonic acid molecule to infer information about the tilt angle of the molecules in the SAM.[12][13]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for probing the local chemical environment of atoms in solid materials. For phosphonic acid binding studies, ³¹P and ¹H are the most commonly studied nuclei.

Methodology:

  • Sample Preparation: The phosphonic acid-functionalized metal oxide powder is packed into an NMR rotor.

  • Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is required.

  • Data Acquisition:

    • ³¹P MAS NMR: A single-pulse experiment is typically used to obtain a quantitative spectrum of all phosphorus species present. The chemical shift of the ³¹P signal provides information about the coordination environment of the phosphorus atom. Different binding modes (monodentate, bidentate, tridentate) will result in different ³¹P chemical shifts.[14][15]

    • ¹H MAS NMR: This can be used to observe the disappearance of the acidic protons of the phosphonic acid upon binding to the metal oxide surface, providing strong evidence for the formation of P-O-M bonds.[2]

    • Cross-Polarization (CP) MAS: ¹H → ³¹P CP-MAS experiments can be used to selectively enhance the signals of phosphorus atoms that are in close proximity to protons, providing information about the connectivity and spatial arrangement of the ligands on the surface.[15]

  • Data Analysis: The chemical shifts, linewidths, and signal intensities are analyzed to identify the different phosphorus species and their relative abundances. This allows for a quantitative determination of the different binding modes present on the surface.[2][14][15]

Conclusion

The binding of phosphonic acids to metal oxides is a robust and versatile method for surface functionalization. The formation of stable P-O-M bonds, predominantly in bidentate and tridentate coordination, leads to the formation of well-ordered and durable self-assembled monolayers. A combination of surface-sensitive analytical techniques is essential for a comprehensive understanding of the binding mechanism, allowing for the precise control of surface properties for a variety of scientific and technological applications. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize phosphonic acid chemistry in their respective fields.

References

Methodological & Application

Protocol for forming 4-Pentadecylbenzylphosphonic acid self-assembled monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Protocol for the Formation of 4-Pentadecylbenzylphosphonic Acid Self-Assembled Monolayers (SAMs)

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. Phosphonic acid-based SAMs are of particular interest due to their ability to form robust, well-ordered monolayers on a variety of metal oxide surfaces such as alumina (B75360) (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), and silica (B1680970) (SiO₂).[1][2][3] These SAMs are valuable in a range of applications including the modification of surface wettability, adhesion, corrosion resistance, and for creating biocompatible or bio-functionalized surfaces.

This compound (PDBPA) is a molecule designed for SAM formation, featuring a phosphonic acid headgroup for strong binding to metal oxide surfaces, a rigid benzyl (B1604629) group that can enhance thermal stability and packing order, and a long pentadecyl alkyl chain that imparts a hydrophobic character to the surface. This document provides a detailed protocol for the formation of PDBPA SAMs on a model metal oxide substrate.

2. Experimental Protocol

This protocol outlines a general procedure for the formation of PDBPA SAMs via solution deposition. The specific parameters may require optimization depending on the substrate and the desired monolayer quality.

2.1. Materials and Reagents

  • This compound (PDBPA)

  • Substrates (e.g., silicon wafers with a native oxide layer, glass slides, or metal-coated substrates with a surface oxide)

  • Anhydrous solvent (e.g., ethanol, isopropanol (B130326), or toluene)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Acetone (B3395972) (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Nitrogen gas (high purity)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Glassware for solution preparation and deposition

2.2. Substrate Preparation

The cleanliness of the substrate is critical for the formation of a well-ordered SAM.[4]

  • Sonication: Place the substrates in a beaker with acetone and sonicate for 15 minutes. Decant the acetone and repeat the sonication with isopropanol for 15 minutes, followed by DI water for 15 minutes.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Oxidative Cleaning (Optional but Recommended):

    • For silicon-based or other hydroxylated surfaces, treat the substrates with Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.

    • Alternatively, a UV-Ozone cleaner can be used for 15-20 minutes.

  • Final Rinse and Dry: Thoroughly rinse the substrates with DI water and dry them under a stream of nitrogen gas. The substrates should be used immediately for SAM deposition.

2.3. Solution Preparation

  • Prepare a 1 mM solution of PDBPA in the chosen anhydrous solvent. For example, to prepare 10 mL of a 1 mM solution in ethanol, dissolve the appropriate mass of PDBPA in 10 mL of anhydrous ethanol.

  • Sonicate the solution for 5-10 minutes to ensure the PDBPA is fully dissolved.

2.4. Self-Assembled Monolayer Deposition

  • Immersion: Immediately immerse the clean, dry substrates into the PDBPA solution in a clean, sealed container.

  • Incubation: Allow the substrates to incubate in the solution for 12-24 hours at room temperature. The incubation time can be optimized to achieve a densely packed monolayer.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove any physisorbed molecules.

  • Final Drying: Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.

  • Annealing (Optional): To improve the order and stability of the monolayer, the coated substrates can be annealed at a temperature of 100-120°C for 1-2 hours.

3. Characterization of PDBPA SAMs

The quality of the formed PDBPA SAM can be assessed using various surface analysis techniques.

  • Contact Angle Goniometry: To determine the surface wettability and infer the packing density of the monolayer. A high water contact angle is indicative of a well-formed, hydrophobic SAM.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the binding of the phosphonic acid headgroup to the substrate.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness of the SAM-coated substrate.

  • Ellipsometry: To measure the thickness of the formed monolayer.

4. Data Presentation

The following tables summarize expected quantitative data for PDBPA SAMs based on typical values for similar long-chain phosphonic acid monolayers.

Table 1: Expected Water Contact Angles

SurfaceAdvancing Contact Angle (°)Receding Contact Angle (°)Hysteresis (°)
Bare Substrate (Cleaned)< 20< 10~10
PDBPA SAM Coated110 - 12590 - 10515 - 25

Table 2: Expected Monolayer Properties

PropertyExpected ValueCharacterization Technique
Monolayer Thickness1.8 - 2.5 nmEllipsometry, ARXPS
Surface Roughness (RMS)< 0.5 nmAtomic Force Microscopy (AFM)

5. Visualizations

Experimental Workflow for PDBPA SAM Formation

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Sonication Sonication (Acetone, IPA, DI Water) Drying1 N2 Drying Sonication->Drying1 Cleaning Oxidative Cleaning (Piranha or UV-Ozone) Drying1->Cleaning Rinsing1 DI Water Rinse Cleaning->Rinsing1 Drying2 N2 Drying Rinsing1->Drying2 Immersion Substrate Immersion (12-24h) Drying2->Immersion Solution Prepare 1 mM PDBPA Solution Solution->Immersion Rinsing2 Solvent Rinse Immersion->Rinsing2 Drying3 N2 Drying Rinsing2->Drying3 Annealing Annealing (Optional) (100-120°C, 1-2h) Drying3->Annealing Characterization Surface Analysis (Contact Angle, XPS, AFM) Annealing->Characterization

A flowchart of the experimental workflow for the formation and characterization of PDBPA SAMs.

Logical Relationship of PDBPA SAM Components

G PDBPA This compound (PDBPA) Phosphonic Acid Headgroup Benzyl Spacer Pentadecyl Tail Binding Strong Covalent/Ionic Bonding PDBPA:head->Binding Packing van der Waals Interactions PDBPA:tail->Packing Order Enhanced Order & Stability PDBPA:spacer->Order Substrate Metal Oxide Substrate (e.g., Al₂O₃, TiO₂, SiO₂) Surface Hydrophobic Surface Binding->Substrate Packing->Surface

Diagram illustrating the functional components of PDBPA and their roles in SAM formation.

References

Application Notes and Protocols: 4-Pentadecylbenzylphosphonic Acid for Corrosion Inhibition on Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Pentadecylbenzylphosphonic acid as a corrosion inhibitor for steel surfaces. Due to the limited availability of data for this specific compound, the following protocols and data are based on established results for structurally similar long-chain alkylphosphonic acids and benzylphosphonic acid derivatives, which are expected to exhibit analogous behavior.

Introduction

Long-chain alkylphosphonic acids are effective corrosion inhibitors for various metals, including steel. They function by forming highly ordered, self-assembled monolayers (SAMs) on the metal surface. This creates a dense, hydrophobic barrier that prevents corrosive agents from reaching the steel substrate. The phosphonic acid headgroup strongly chelates with the metal oxide surface, while the long alkyl chain provides the hydrophobic protection. The benzyl (B1604629) group in this compound is expected to enhance the stability of the protective film through aromatic interactions.

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step process, starting from the corresponding alkylbenzene.

G cluster_synthesis Proposed Synthesis of this compound 4-Pentadecyltoluene 4-Pentadecyltoluene Bromination Bromination 4-Pentadecyltoluene->Bromination 4-Pentadecylbenzyl bromide 4-Pentadecylbenzyl bromide Bromination->4-Pentadecylbenzyl bromide Arbuzov Reaction Arbuzov Reaction 4-Pentadecylbenzyl bromide->Arbuzov Reaction Diethyl 4-pentadecylbenzylphosphonate Diethyl 4-pentadecylbenzylphosphonate Arbuzov Reaction->Diethyl 4-pentadecylbenzylphosphonate Hydrolysis Hydrolysis Diethyl 4-pentadecylbenzylphosphonate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Proposed synthesis of this compound.

Protocol:

  • Bromination of 4-Pentadecyltoluene: 4-Pentadecyltoluene is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield 4-pentadecylbenzyl bromide.

  • Arbuzov Reaction: The resulting 4-pentadecylbenzyl bromide is then reacted with a trialkyl phosphite, such as triethyl phosphite, via the Michaelis-Arbuzov reaction. This reaction is typically carried out by heating the mixture, which results in the formation of diethyl 4-pentadecylbenzylphosphonate.

  • Hydrolysis: The final step is the hydrolysis of the phosphonate (B1237965) ester to the phosphonic acid. This can be achieved by refluxing with a strong acid, such as concentrated hydrochloric acid, or by silylation with a reagent like bromotrimethylsilane (B50905) followed by methanolysis.

Application as a Corrosion Inhibitor

This compound is applied to the steel surface to form a protective SAM.

Protocol for Formation of Self-Assembled Monolayer (SAM)

G cluster_sam_formation SAM Formation Protocol Steel Substrate Preparation Steel Substrate Preparation Polishing Polishing Steel Substrate Preparation->Polishing Degreasing Degreasing Polishing->Degreasing Sonication Sonication Degreasing->Sonication Drying Drying Sonication->Drying SAM Formation SAM Formation Drying->SAM Formation Final Coated Steel Final Coated Steel Drying->Final Coated Steel Solution Preparation Solution Preparation Dissolve Inhibitor Dissolve Inhibitor Solution Preparation->Dissolve Inhibitor Dissolve Inhibitor->SAM Formation Immersion Immersion SAM Formation->Immersion Rinsing Rinsing Immersion->Rinsing Rinsing->Drying

Caption: Workflow for SAM formation on a steel substrate.

  • Steel Substrate Preparation:

    • Mechanically polish the steel coupons to a mirror finish using successively finer grades of silicon carbide paper.

    • Degrease the polished coupons by sonication in acetone (B3395972) for 10 minutes, followed by sonication in ethanol (B145695) for 10 minutes.

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Inhibitor Solution Preparation:

    • Prepare a 1-10 mM solution of this compound in a suitable solvent such as ethanol or isopropanol.

  • SAM Formation:

    • Immerse the cleaned and dried steel coupons in the inhibitor solution for a period of 1 to 24 hours at room temperature. The optimal immersion time should be determined experimentally.

    • After immersion, remove the coupons from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the coated coupons under a stream of nitrogen.

Performance Evaluation: Electrochemical Methods

The effectiveness of the this compound SAM as a corrosion inhibitor is evaluated using electrochemical techniques in a corrosive medium (e.g., 3.5% NaCl solution).

Experimental Setup

A standard three-electrode electrochemical cell is used, with the coated steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

Potentiodynamic Polarization

This technique measures the current response of the working electrode to a controlled change in potential.

Protocol:

  • Immerse the three-electrode setup in the corrosive solution.

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.167 mV/s).

  • Record the resulting current density. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel extrapolation of the polarization curve. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(icorr,uninhibited - icorr,inhibited) / icorr,uninhibited] x 100

Representative Data for Long-Chain Alkylphosphonic Acids on Steel:

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-65015.8-
1-5801.292.4
5-5500.894.9
10-5300.596.8

Note: This data is representative of long-chain alkylphosphonic acids and serves as an example of expected performance.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the inhibitor film.

Protocol:

  • Immerse the three-electrode setup in the corrosive solution and allow the OCP to stabilize.

  • Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The impedance data is typically represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency (IE%) can be calculated as:

    IE% = [(Rct,inhibited - Rct,uninhibited) / Rct,inhibited] x 100

Representative Data for Long-Chain Alkylphosphonic Acids on Steel:

Inhibitor Concentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)550150-
18,5002593.5
512,0001895.4
1015,0001296.3

Note: This data is representative of long-chain alkylphosphonic acids and serves as an example of expected performance. Cdl is the double-layer capacitance.

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of this compound on steel is based on the formation of a protective self-assembled monolayer.

G cluster_mechanism Corrosion Inhibition Mechanism Inhibitor This compound in Solution Adsorption Adsorption of Phosphonic Acid Headgroup Inhibitor->Adsorption Steel Steel Surface (with native oxide layer) Steel->Adsorption SAM Formation of Self-Assembled Monolayer (SAM) Adsorption->SAM Barrier Hydrophobic Barrier Prevents Corrosive Species Attack SAM->Barrier Corrosion Corrosion Inhibition Barrier->Corrosion

Caption: Mechanism of corrosion inhibition by phosphonic acid SAMs.

The phosphonic acid headgroup (-PO(OH)₂) has a strong affinity for the metal oxide layer on the steel surface, forming strong, covalent-like P-O-Fe bonds. This leads to the chemisorption of the inhibitor molecules. The long pentadecylbenzyl tails then self-assemble into a densely packed, ordered monolayer due to van der Waals interactions between the alkyl chains and π-π stacking of the benzyl groups. This highly organized structure creates a robust and hydrophobic barrier that effectively blocks the diffusion of corrosive species, such as water, oxygen, and chloride ions, to the steel surface, thereby inhibiting the corrosion process.

Application Notes and Protocols: 4-Pentadecylbenzylphosphonic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentadecylbenzylphosphonic acid is an organic molecule designed for the surface modification of metal oxides in organic electronic devices. As a phosphonic acid derivative, it can form a robust self-assembled monolayer (SAM) on various oxide surfaces, such as aluminum oxide (AlOₓ), silicon dioxide (SiO₂), and zinc oxide (ZnO). The molecular structure, featuring a long pentadecyl alkyl chain and a benzyl (B1604629) group, provides a unique combination of properties that can enhance the performance and stability of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices.

The primary function of a this compound SAM in organic electronics is to serve as an ultrathin interface modification layer. The phosphonic acid headgroup strongly binds to the metal oxide surface, passivating surface hydroxyl groups and other charge trapping sites. This passivation is crucial for reducing charge carrier scattering and improving the mobility of the organic semiconductor. The long pentadecyl chain promotes the formation of a dense, well-ordered monolayer through van der Waals interactions, which acts as a high-quality dielectric layer. The benzyl group influences the surface energy, promoting favorable growth of the overlying organic semiconductor film, which is critical for efficient charge transport. The introduction of this SAM can lead to significant improvements in device performance, including lower operating voltages, reduced contact resistance, and enhanced stability.

Application in Organic Field-Effect Transistors (OFETs)

In OFETs, the interface between the gate dielectric and the organic semiconductor is a critical determinant of device performance. The application of a this compound SAM on the dielectric surface can lead to substantial improvements.

Key Advantages:

  • Reduced Charge Trapping: The SAM passivates the oxide surface, minimizing charge carrier traps and leading to higher charge carrier mobility.

  • Lower Operating Voltage: The high capacitance of the ultrathin SAM allows for the induction of a sufficient charge density in the semiconductor at lower gate voltages.

  • Improved Film Morphology: The modified surface energy of the dielectric can lead to a more ordered growth of the organic semiconductor, enhancing charge transport.

  • Enhanced Stability: The robust nature of the phosphonate-metal oxide bond contributes to the long-term stability of the device.

Quantitative Performance of Phosphonic Acid SAM-Modified OFETs

While specific data for this compound is not extensively available, the performance of OFETs modified with analogous long-chain phosphonic acid SAMs provides a strong indication of the expected improvements.

ParameterWithout SAMWith Phosphonic Acid SAMReference
Charge Carrier Mobility (cm²/Vs) 0.1 - 0.50.1 - 4.6
On/Off Current Ratio 10⁴ - 10⁵10⁵ - 10⁷
Threshold Voltage (V) > -2< -1
Contact Resistance (Ω·cm) > 1 kΩ·cmDown to 700 Ω·cm

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Michaelis-Arbuzov reaction followed by hydrolysis. This method is adaptable from the synthesis of similar benzylphosphonic acids.

Step 1: Michaelis-Arbuzov Reaction

This step involves the reaction of 4-pentadecylbenzyl bromide with a trialkyl phosphite (B83602) to form the corresponding diethyl phosphonate (B1237965) ester.

  • Materials: 4-Pentadecylbenzyl bromide, Triethyl phosphite, Microwave reactor (optional), Round-bottom flask, Magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, combine 4-pentadecylbenzyl bromide (1 mmol) and triethyl phosphite (1.2 mmol).

    • The reaction can be performed neat or in a high-boiling solvent like toluene (B28343).

    • For thermal conditions, heat the mixture at 150-160 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Alternatively, for microwave-assisted synthesis, irradiate the reaction mixture at a suitable power and temperature to accelerate the reaction.

    • After completion, remove the excess triethyl phosphite and any solvent under reduced pressure to obtain the crude diethyl (4-pentadecylbenzyl)phosphonate.

Step 2: Hydrolysis

The phosphonate ester is then hydrolyzed to the final phosphonic acid.

  • Materials: Diethyl (4-pentadecylbenzyl)phosphonate, Concentrated hydrochloric acid (35-37%), Toluene, Round-bottom flask with reflux condenser, Heating mantle.

  • Procedure:

    • In a round-bottom flask, dissolve the crude diethyl (4-pentadecylbenzyl)phosphonate (1 mmol) in concentrated hydrochloric acid (10 mL).

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • After cooling, remove the hydrochloric acid under reduced pressure.

    • Add toluene to the residue and perform an azeotropic distillation to remove any remaining water.

    • The resulting solid is this compound, which can be further purified by recrystallization.

G cluster_0 Synthesis of this compound 4-Pentadecylbenzyl_bromide 4-Pentadecylbenzyl bromide Michaelis_Arbuzov Michaelis-Arbuzov Reaction 4-Pentadecylbenzyl_bromide->Michaelis_Arbuzov Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Michaelis_Arbuzov Diethyl_phosphonate Diethyl (4-pentadecylbenzyl)phosphonate Michaelis_Arbuzov->Diethyl_phosphonate Hydrolysis Hydrolysis (Conc. HCl) Diethyl_phosphonate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product G cluster_1 SAM Formation Workflow Substrate_Cleaning Substrate Cleaning (Sonication, O₂ Plasma) SAM_Solution Prepare 1 mM SAM Solution (this compound in 2-propanol) Substrate_Cleaning->SAM_Solution Immersion Substrate Immersion (12-24h, Room Temp) SAM_Solution->Immersion Rinsing Rinse with Pure Solvent Immersion->Rinsing Drying Dry with N₂ Rinsing->Drying Annealing Anneal (100-120°C, 10-20 min) Drying->Annealing SAM_Coated_Substrate SAM-Coated Substrate Annealing->SAM_Coated_Substrate G cluster_2 Mechanism of OFET Performance Enhancement SAM_Application Application of this compound SAM Surface_Passivation Passivation of Surface Hydroxyl Groups SAM_Application->Surface_Passivation Ordered_Growth Ordered Growth of Organic Semiconductor SAM_Application->Ordered_Growth High_Capacitance High Capacitance Ultrathin Layer SAM_Application->High_Capacitance Reduced_Traps Reduced Charge Trap Density Surface_Passivation->Reduced_Traps Higher_Mobility Higher Charge Carrier Mobility Reduced_Traps->Higher_Mobility Ordered_Growth->Higher_Mobility Lower_Voltage Lower Operating Voltage High_Capacitance->Lower_Voltage Improved_Stability Improved Device Stability Higher_Mobility->Improved_Stability

Application Notes and Protocols for Phosphonic Acid SAM Deposition using the T-BAG Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of phosphonic acid-based self-assembled monolayers (SAMs) on various oxide surfaces using the Tethering by Aggregation and Growth (T-BAG) method. This method is a robust technique for creating well-ordered and covalently bound organic thin films, which are crucial for a variety of applications including the development of biosensors, biocompatible coatings, and platforms for drug delivery systems.

Introduction to the T-BAG Method

The Tethering by Aggregation and Growth (T-BAG) method is a simple yet effective technique for forming dense and stable self-assembled monolayers of organophosphonic acids on oxide surfaces such as silicon oxide (SiO₂), titanium oxide (TiO₂), and indium tin oxide (ITO).[1][2][3] The process involves the initial physisorption of phosphonic acid molecules onto the substrate from a solution, followed by a thermal annealing step.[2] This heating process facilitates the formation of strong, covalent P-O-metal/semiconductor bonds between the phosphonic acid headgroup and the hydroxylated oxide surface, resulting in a durable and well-organized monolayer.[3]

The T-BAG method offers several advantages over other deposition techniques, including its simplicity, reproducibility, and the ability to form highly ordered films.[3][4] The quality of the resulting SAM is crucial for applications in drug development and biosensing, as the orientation and packing density of the molecules determine the surface properties and the accessibility of functional groups for further modifications.

Key Applications in Research and Drug Development

Phosphonic acid SAMs prepared by the T-BAG method offer a versatile platform for various applications in the life sciences:

  • Biosensors: The well-defined surface chemistry allows for the covalent immobilization of biomolecules such as proteins, enzymes, and DNA, forming the basis for highly sensitive and specific biosensors.[1][2]

  • Biocompatible Coatings: SAMs can be used to modify the surface of medical implants to improve their biocompatibility, reduce non-specific protein adsorption, and promote specific cellular interactions.[4]

  • Drug Delivery: Functionalized SAMs can serve as a foundation for building more complex drug delivery systems, where the release of therapeutics can be controlled at the molecular level.

  • Surface Property Modification: The T-BAG method allows for precise control over surface properties such as wettability, which can be tailored to study cell adhesion and proliferation.

Experimental Protocols

This section provides detailed protocols for the deposition of phosphonic acid SAMs using the T-BAG method on a silicon substrate with a native oxide layer. The protocols can be adapted for other oxide surfaces.

Materials and Reagents
  • Substrate: Silicon wafers with native oxide (or other oxide-coated substrates)

  • Phosphonic Acid: e.g., Octadecylphosphonic acid (ODPA) or 11-hydroxyundecylphosphonic acid (HUDA)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Cleaning reagents: Detergent solution (e.g., 2% Tergitol), distilled water, acetone (B3395972), isopropyl alcohol

  • Nitrogen gas for drying

Substrate Preparation (Cleaning)

Proper cleaning of the substrate is critical to ensure a uniform and high-quality SAM.

  • Sonicate the silicon substrates in a detergent solution for 20 minutes.

  • Rinse thoroughly with distilled water.

  • Sonicate in boiling acetone for 10 minutes.

  • Rinse with boiling isopropyl alcohol.

  • Dry the substrates under a stream of nitrogen gas.

  • Optional: Treat the substrates with oxygen plasma to remove any remaining organic contaminants and to ensure a fully hydroxylated surface.

T-BAG Deposition Protocol
  • Prepare a dilute solution of the desired phosphonic acid in anhydrous THF. A typical concentration is 25 µM.[1]

  • Place the cleaned substrate vertically in the phosphonic acid solution.

  • Allow the solvent to evaporate slowly at room temperature. As the solvent level decreases, a film of phosphonic acid molecules will be deposited on the substrate surface.

  • Once the solvent has completely evaporated, place the substrate in an oven.

  • Heat the substrate at 140°C for 48 hours in air.[1] This step is crucial for the formation of covalent bonds between the phosphonic acid and the substrate.

  • After heating, the substrate can be rinsed to remove any physisorbed molecules. A common rinsing procedure involves sonication in a suitable solvent (e.g., THF or ethanol).

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies utilizing the T-BAG method for phosphonic acid SAM deposition.

ParameterValueSubstratePhosphonic AcidReference
Deposition Parameters
Solution Concentration25 µMSi(100)ODPA, HUDA[1]
SolventTetrahydrofuran (THF)Si(100)ODPA, HUDA[1]
Heating Temperature140°CSi(100)ODPA, HUDA[1]
Heating Duration48 hoursSi(100)ODPA, HUDA[1]
Film Characteristics
Chain Tilt Angle (ODPA)~37°Si(100)ODPA[1]
Chain Tilt Angle (HUDA)~45°Si(100)HUDA[1]
Surface Coverage (ODPA)0.90 ± 0.02 nmol/cm² (after 2 cycles)SiO₂/SiODPA[3]
Area per Molecule (ODPA)18.5 ± 0.4 Ų (after 2 cycles)SiO₂/SiODPA[3]
RMS Roughness (ODP)0.26 nmSiO₂/SiODPA[3]

Visualizations

Experimental Workflow

T_BAG_Workflow cluster_prep Substrate Preparation cluster_deposition T-BAG Deposition cluster_annealing Covalent Bonding start Start: Oxide Substrate detergent Sonication in Detergent start->detergent di_rinse DI Water Rinse detergent->di_rinse acetone Sonication in Acetone di_rinse->acetone ipa IPA Rinse acetone->ipa dry N₂ Dry ipa->dry plasma O₂ Plasma Treatment (Optional) dry->plasma cleaned_substrate Cleaned, Hydroxylated Substrate plasma->cleaned_substrate solution Prepare Phosphonic Acid Solution (e.g., 25 µM in THF) immersion Vertical Immersion of Substrate solution->immersion evaporation Slow Solvent Evaporation (Physisorption) immersion->evaporation physisorbed_sam Physisorbed Monolayer evaporation->physisorbed_sam heating Thermal Annealing (e.g., 140°C for 48h) physisorbed_sam->heating rinsing Rinsing to Remove Physisorbed Molecules heating->rinsing final_sam Covalently Bound SAM rinsing->final_sam

Caption: Experimental workflow for phosphonic acid SAM deposition via the T-BAG method.

Chemical Mechanism of T-BAG Deposition

T_BAG_Mechanism T-BAG Deposition Mechanism cluster_step1 Step 1: Physisorption cluster_step2 Step 2: Thermal Annealing cluster_step3 Step 3: Covalent Bonding s1 Hydroxylated Oxide Surface pa1 Phosphonic Acid in Solution s2 Physisorbed Phosphonic Acid pa1->s2 Evaporation h2o H₂O (byproduct) s2->h2o Condensation Reaction s3 Covalently Bound Phosphonate Monolayer s2->s3 Heating (Δ)

Caption: Chemical mechanism of phosphonic acid SAM formation via the T-BAG method.

Factors Influencing SAM Quality

SAM_Quality_Factors cluster_substrate Substrate Properties cluster_deposition Deposition Conditions cluster_annealing Annealing Parameters center SAM Quality (Order, Density, Stability) cleanliness Surface Cleanliness cleanliness->center hydroxylation Hydroxylation Level hydroxylation->center roughness Surface Roughness roughness->center concentration PA Concentration concentration->center solvent Solvent Choice solvent->center humidity Ambient Humidity humidity->center temperature Temperature temperature->center duration Duration duration->center

Caption: Key factors influencing the quality of T-BAG deposited phosphonic acid SAMs.

References

Characterization of 4-Pentadecylbenzylphosphonic Acid Monolayers Using X-ray Photoelectron Spectroscopy (XPS): An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol and data interpretation guide for the characterization of self-assembled monolayers (SAMs) of 4-pentadecylbenzylphosphonic acid using X-ray Photoelectron Spectroscopy (XPS). This technique is crucial for confirming the presence, chemical integrity, and binding mechanism of the monolayer on a substrate, which is essential for various applications, including the development of advanced drug delivery systems, biocompatible coatings, and biosensors.

Introduction

This compound is a molecule of interest for surface modification due to its ability to form ordered, self-assembled monolayers on a variety of oxide surfaces. The molecule consists of a phosphonic acid headgroup that strongly binds to metal oxides, a rigid benzyl (B1604629) group, and a long pentadecyl alkyl chain that provides a well-defined, hydrophobic outer surface. XPS is a highly surface-sensitive technique ideal for analyzing such ultrathin films, providing elemental composition and chemical state information from the top few nanometers of a material.

Experimental Protocols

This section details the necessary steps for preparing a this compound monolayer and subsequently analyzing it with XPS.

Materials and Reagents
  • Substrate (e.g., Silicon wafer with native oxide, Titanium, Aluminum oxide)

  • This compound

  • Solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Deionized water

  • Acetone (B3395972)

  • Nitrogen gas stream

Substrate Preparation
  • Cut the desired substrate to the appropriate size for the XPS sample holder.

  • Clean the substrate by sonicating in acetone for 15 minutes, followed by rinsing with deionized water.

  • Dry the substrate under a stream of nitrogen gas.

  • For silicon substrates, an oxygen plasma or piranha solution treatment can be used to ensure a clean, hydroxylated oxide surface.

Monolayer Deposition (Solution Deposition)
  • Prepare a dilute solution of this compound (e.g., 1 mM) in a suitable solvent like THF or ethanol (B145695). To prevent thiol group oxidation when not applicable, ethanol can be degassed under N₂ for 10 min before thiol solution preparation.

  • Immerse the cleaned substrate in the phosphonic acid solution.

  • Allow the self-assembly process to occur over a period of 12-24 hours at room temperature.

  • After immersion, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

  • Dry the substrate under a nitrogen stream.

XPS Data Acquisition
  • Mount the sample on the XPS sample holder.

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument. A base pressure below 5 × 10⁻⁸ Pa is recommended.

  • Use a monochromatic Al Kα X-ray source.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the C 1s, O 1s, and P 2p regions to determine the chemical states and bonding environment.

  • If available, Angle-Resolved XPS (ARXPS) can be employed to gain information about the thickness and orientation of the monolayer.

Data Presentation and Interpretation

The following tables summarize the expected binding energies for the key elements in a this compound monolayer, based on data from similar phosphonic acid SAMs.

Table 1: Expected XPS Binding Energies for Core Levels in a this compound Monolayer

Core LevelExpected Binding Energy (eV)Assignment
P 2p 133.0 - 134.0P-O-Substrate, P=O
C 1s ~284.8C-C/C-H (adventitious carbon and alkyl chain)
~285.5C-C (benzyl group)
~286.5C-O/C-O-P
O 1s ~531.0P=O
~532.5P-O-Substrate, P-OH
Substrate Oxide PeakVaries depending on the substrate (e.g., ~532-533 eV for SiO₂, ~530-531 eV for TiO₂ and Al₂O₃)

Note: Binding energies can vary slightly depending on the substrate, instrument calibration, and bonding configuration.

Table 2: Atomic Concentration Ratios for a Well-Formed Monolayer

RatioExpected ValueSignificance
P / Substrate > 0Confirms the presence of the phosphonic acid on the surface.
C / P HighA high C/P ratio indicates a dense, well-formed monolayer with the long alkyl chains oriented away from the surface.
Interpreting High-Resolution Spectra
  • P 2p Spectrum: The presence of a peak in the 133-134 eV range is a clear indicator of the phosphonic acid headgroup on the surface. The shape and position of this peak can provide insights into the binding mechanism (monodentate, bidentate, or tridentate) with the substrate oxide.

  • C 1s Spectrum: The C 1s spectrum will be dominated by the signal from the long pentadecyl chain and the benzyl group. Deconvolution of this peak can help to distinguish between the aliphatic and aromatic carbon environments. A significant reduction in the adventitious carbon signal compared to a bare substrate can indicate good monolayer coverage.

  • O 1s Spectrum: The O 1s spectrum will show contributions from the phosphonic acid headgroup (P=O and P-O-Substrate) and the underlying substrate oxide. Careful deconvolution is necessary to distinguish these components and understand the bonding at the interface. The relative intensities of the P=O and P-O-Substrate peaks can help elucidate the binding mode.

Mandatory Visualizations

Experimental Workflow

Application Note: AFM Imaging of 4-Pentadecylbenzylphosphonic Acid Self-Assembled Monolayers on Titanium Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the preparation and characterization of 4-Pentadecylbenzylphosphonic acid (4-PBPA) self-assembled monolayers (SAMs) on titanium surfaces using Atomic Force Microscopy (AFM).

Introduction

The functionalization of titanium and its alloys is of paramount importance in various fields, including biomedical implants, biosensors, and corrosion resistance. Self-assembled monolayers (SAMs) of organophosphonic acids offer a robust and versatile method for modifying metal oxide surfaces like that of titanium. The phosphonic acid headgroup forms a strong covalent bond with the native titanium oxide layer, while the organic tail can be tailored to control surface properties such as wettability, biocompatibility, and chemical reactivity.

This compound is a molecule of interest for creating well-defined organic layers. The long pentadecyl chain can induce a high degree of order within the monolayer, while the benzyl (B1604629) group provides a distinct chemical functionality. Atomic Force Microscopy (AFM) is a powerful technique for characterizing these nanometer-scale films, providing insights into surface morphology, layer uniformity, and frictional properties.

Experimental Protocols

A successful and reproducible formation of a 4-PBPA SAM on a titanium surface requires meticulous substrate preparation and controlled deposition conditions. The following protocols are based on established methods for forming phosphonic acid SAMs on titanium.[1][2]

Titanium Substrate Preparation
  • Mechanical Polishing: If necessary, mechanically polish the titanium substrate to a mirror finish using a series of decreasing grit size polishing papers and diamond suspensions to achieve a low initial surface roughness.

  • Degreasing: Sonicate the titanium substrates in a sequence of organic solvents to remove organic contaminants. A typical sequence is:

    • Acetone (10-15 minutes)

    • Isopropanol (10-15 minutes)

    • Methanol (10-15 minutes)

  • Rinsing and Drying: Thoroughly rinse the substrates with deionized (DI) water or ultrapure water between each solvent sonication step. Dry the substrates under a stream of high-purity nitrogen gas.

  • Plasma Cleaning: To ensure a uniformly hydroxylated and reactive surface, treat the cleaned substrates with oxygen or argon plasma.[3] This step removes any remaining organic residues and activates the surface for phosphonate (B1237965) binding.

Preparation of this compound Solution
  • Prepare a dilute solution of this compound in a suitable organic solvent. Tetrahydrofuran (THF) is a commonly used solvent for this purpose.

  • A typical concentration for SAM formation is in the range of 0.5 mM to 1 mM.[4] The optimal concentration may need to be determined empirically.

  • Ensure the solvent is of high purity and anhydrous to prevent premature aggregation of the phosphonic acid.

Self-Assembled Monolayer (SAM) Formation
  • Immersion Method: Immerse the pre-cleaned and activated titanium substrates into the 4-PBPA solution. The immersion time can vary from a few hours to 48 hours.[3] Longer immersion times generally lead to more ordered and densely packed monolayers.

  • Tethering by Aggregation and Growth (T-BAG) Method: An alternative method involves vertically placing the substrate in the phosphonic acid solution and allowing the solvent to evaporate slowly at room temperature.[2]

  • Post-Deposition Annealing: After immersion or solvent evaporation, gently rinse the substrates with fresh solvent (e.g., THF) to remove any physisorbed molecules. Subsequently, anneal the coated substrates in an oven. A typical annealing condition is 110-140°C for 24-48 hours.[2] This heating step is crucial for promoting the formation of strong covalent bonds between the phosphonic acid headgroup and the titanium oxide surface.[1][2]

AFM Characterization

AFM is employed to analyze the topography and surface properties of the 4-PBPA SAM on the titanium substrate.

Imaging Parameters
  • Imaging Mode: Tapping mode (or non-contact mode) is generally preferred for imaging soft organic monolayers to minimize sample damage.

  • Cantilevers: Use silicon cantilevers with a sharp tip and a resonant frequency suitable for tapping mode imaging.

  • Scan Parameters:

    • Scan size: Begin with larger scan sizes (e.g., 5 µm x 5 µm) to assess overall uniformity and then zoom into smaller areas (e.g., 1 µm x 1 µm or 500 nm x 500 nm) for high-resolution imaging of the monolayer structure.

    • Scan rate: Use a slow scan rate (e.g., 0.5-1 Hz) to ensure high-quality imaging.

    • Set point: Adjust the tapping force to the minimum necessary to obtain a stable image to avoid damaging the SAM.

Data Analysis
  • Surface Roughness: Calculate the root-mean-square (RMS) roughness (Sq) or average roughness (Sa) of the bare and modified surfaces. A well-formed monolayer is expected to result in a smooth surface, though the roughness may slightly increase compared to the atomically flat substrate due to the molecular arrangement.[5]

  • Film Thickness: The thickness of the SAM can be estimated by creating a scratch in the monolayer and imaging the height difference between the coated and uncoated regions.

  • Phase Imaging: Phase imaging in tapping mode AFM can provide contrast based on differences in material properties (e.g., adhesion, viscoelasticity) and can be used to distinguish between the SAM and the underlying substrate, as well as to identify defects or contaminants.

Quantitative Data

The following table summarizes representative quantitative data obtained from AFM and contact angle measurements for phosphonic acid SAMs on titanium surfaces. Note that these values are for analogous alkylphosphonic acids and should be considered as a reference for what can be expected for 4-PBPA SAMs.

ParameterBare TitaniumTitanium with Phosphonic Acid SAMReference
Surface Roughness (RMS, Sq) 0.55 nm1.01 nm (for PFDPA)[5]
Water Contact Angle ~88° - 94.46°~117.6° ± 2.5° (for ODPA)[4][6][7]
Surface Free Energy (SFE) 47 ± 2 mJ/m²9.6 ± 0.3 mJ/m² (for PFDPA)[5]

PFDPA: Perfluorodecylphosphonic acid, ODPA: Octadecylphosphonic acid

Visualizations

The following diagrams illustrate the key processes involved in the formation and characterization of 4-PBPA SAMs on titanium.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization p1 Mechanical Polishing p2 Solvent Degreasing (Acetone, IPA, Methanol) p1->p2 p3 DI Water Rinsing p2->p3 p4 Nitrogen Drying p3->p4 p5 Plasma Cleaning (Oxygen/Argon) p4->p5 s2 Immerse Substrate p5->s2 s1 Prepare 4-PBPA Solution (in THF) s1->s2 s3 Solvent Rinsing s2->s3 s4 Annealing (110-140°C) s3->s4 c1 AFM Imaging (Tapping Mode) s4->c1 c2 Data Analysis (Roughness, Thickness) c1->c2

Caption: Experimental workflow for SAM preparation and AFM analysis.

logical_relationship cluster_surface Titanium Surface cluster_molecule 4-PBPA Molecule cluster_binding Binding & Monolayer Formation ti Titanium Substrate tio2 Native TiO2 Layer ti->tio2 ti_oh Hydroxylated Surface (Ti-OH) tio2->ti_oh binding Covalent Bond Formation (Ti-O-P) ti_oh->binding Reaction with Headgroup pbpa 4-Pentadecylbenzylphosphonic Acid head Phosphonic Acid Headgroup (-PO3H2) pbpa->head tail Organic Tail (Pentadecylbenzyl) pbpa->tail head->binding sam Self-Assembled Monolayer (SAM) tail->sam van der Waals Interactions binding->sam

Caption: Logical relationship of 4-PBPA binding to a titanium surface.

References

Application Notes: Functionalization of Titanium Implants with Phosphonic Acids for Enhanced Biomedical Performance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Titanium and its alloys are the materials of choice for dental and orthopedic implants due to their excellent mechanical properties, corrosion resistance, and biocompatibility.[1][2][3] However, their inherent bio-inert nature can limit the speed and quality of osseointegration, the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant.[4] To address this, surface modification strategies are employed to enhance the biological performance of titanium implants. Functionalization with phosphonic acids has emerged as a promising approach to create a bioactive surface that can improve protein adsorption, cell adhesion, and ultimately, osseointegration.[3][4]

Phosphonic acids form stable, self-assembled monolayers (SAMs) on the native oxide layer of titanium surfaces.[3][5] The phosphonate (B1237965) headgroup strongly binds to the titanium dioxide, leaving the organic tail exposed, which can be tailored with various functional groups to elicit specific biological responses.[6][7] This application note provides an overview of the principles, methods, and outcomes of functionalizing titanium implants with phosphonic acids.

Key Advantages of Phosphonic Acid Functionalization:

  • Enhanced Biocompatibility and Osseointegration: Phosphonic acid coatings can improve the adhesion, spreading, and proliferation of osteoblasts, the cells responsible for bone formation.[2][3] This can lead to faster and more robust osseointegration.

  • Controlled Surface Chemistry: The use of different phosphonic acids allows for the introduction of various functional groups (e.g., -COOH, -OH, -NH2) on the implant surface.[3][7] These groups can be used to control surface wettability and to immobilize bioactive molecules.

  • Immobilization of Bioactive Molecules: The functional groups on the phosphonic acid monolayers can serve as anchor points for the covalent attachment of biomolecules such as bone morphogenetic protein-2 (BMP-2), RGD peptides, and gelatin.[2][8][9][10] This bio-functionalization can further promote specific cellular responses and tissue regeneration.

  • Improved Stability: Phosphonate monolayers on titanium surfaces have shown significant stability in physiological environments.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the functionalization and characterization of titanium implants with phosphonic acids.

Protocol 1: Preparation of Titanium Substrates

  • Cutting and Polishing: Titanium discs or screws are cut to the desired dimensions. The surfaces are then mechanically polished using a series of silicon carbide papers of decreasing grit size, followed by polishing with alumina (B75360) suspensions to achieve a mirror-like finish.

  • Cleaning and Sonication: The polished substrates are thoroughly cleaned by sequential sonication in acetone, ethanol, and deionized water for 15-20 minutes each to remove organic contaminants and polishing residues.

  • Drying: The cleaned substrates are dried under a stream of nitrogen gas and stored in a desiccator until further use.

Protocol 2: Functionalization with Carboxyethyl Phosphonic Acid

This protocol describes the formation of a self-assembled monolayer of carboxyethyl phosphonic acid.

  • Solution Preparation: Prepare a solution of 55 mg of carboxyethyl phosphonic acid in 50 mL of tetrahydrofuran (B95107) (THF).[3]

  • Immersion: Immerse the pre-cleaned titanium substrates in the phosphonic acid solution in a three-neck flask.[3]

  • Incubation: Heat the solution to 76°C and maintain it under reflux for 24 hours.[3]

  • Rinsing and Drying: After 24 hours, remove the samples from the solution, rinse them thoroughly with THF and then deionized water to remove any unbound molecules. Dry the functionalized substrates under a stream of nitrogen.

Protocol 3: Surface Characterization

  • Contact Angle Measurement: The wettability of the functionalized surface is assessed by measuring the static water contact angle using a goniometer. A smaller contact angle indicates a more hydrophilic surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the elements on the surface, confirming the presence of the phosphonic acid monolayer.

  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface topography and morphology of the coated and uncoated titanium substrates.[3]

Protocol 4: In Vitro Biocompatibility Assessment

  • Cell Culture: Culture human fibroblasts or mesenchymal stem cells (MSCs) in appropriate cell culture medium.

  • Cell Seeding: Place the sterile functionalized and control titanium substrates in a 24-well plate and seed the cells onto the surfaces at a specific density.

  • Cell Adhesion and Morphology Analysis: After a predetermined incubation period (e.g., 24 hours), fix the cells and stain them with fluorescent dyes (e.g., phalloidin (B8060827) for actin filaments and DAPI for nuclei). Observe the cell morphology and spreading using a fluorescence microscope.

  • Cell Proliferation Assay: At different time points (e.g., 1, 3, and 5 days), quantify the number of viable cells on the substrates using a cell proliferation assay such as the MTT assay.

Data Presentation

Table 1: Surface Wettability of Functionalized Titanium Surfaces

Surface TreatmentContact Angle (°)Reference
Untreated Titanium (Control)67 ± 1.83[3][10]
Carboxyethyl Phosphonic Acid Treated18.84 ± 0.72[3][10]
11-phosphonoundecanoic acid (PUA) Treated68.8 ± 0.7[3]

Table 2: Cellular Response to Functionalized Titanium Surfaces

Surface TreatmentCell TypeObservationReference
Untreated Titanium (Control)FibroblastsLimited cellular adhesion[5]
Phosphonic Acid TreatedFibroblastsPolygonal shape with numerous vesicles, improved adhesion[3][5]
Untreated Titanium (Control)MSCat cells-[3]
Phosphonic Acid TreatedMSCat cellsStable and uniform coating[3][5]
Phosphonated Gelatin-Coated TitaniumMC-3T3L1 osteoblastic cellsEnhanced attachment and spreading[2]

Visualizations

Diagram 1: Experimental Workflow for Titanium Functionalization

G Experimental Workflow for Titanium Functionalization cluster_prep Substrate Preparation cluster_func Functionalization cluster_char Characterization cluster_bio Biological Evaluation Ti_Substrate Titanium Substrate Polishing Mechanical Polishing Ti_Substrate->Polishing Cleaning Sonication Cleaning (Acetone, Ethanol, Water) Polishing->Cleaning Drying_Prep Drying (N2 Stream) Cleaning->Drying_Prep PA_Solution Phosphonic Acid Solution (e.g., Carboxyethyl PA in THF) Immersion Immersion & Reflux (24h, 76°C) PA_Solution->Immersion Rinsing Rinsing (THF, Deionized Water) Immersion->Rinsing Drying_Func Drying (N2 Stream) Rinsing->Drying_Func Contact_Angle Contact Angle XPS XPS Analysis SEM SEM Imaging Cell_Seeding Cell Seeding (Osteoblasts, Fibroblasts) Adhesion_Test Cell Adhesion & Morphology Cell_Seeding->Adhesion_Test Proliferation_Test Cell Proliferation Assay Adhesion_Test->Proliferation_Test

Caption: Workflow for titanium functionalization with phosphonic acids.

Diagram 2: Proposed Signaling Pathway for Enhanced Cell Adhesion

G Proposed Signaling Pathway for Enhanced Cell Adhesion cluster_surface Implant Surface cluster_cell Osteoblast cluster_response Cellular Response Ti_Surface Phosphonic Acid Functionalized Ti Protein_Adsorption Adsorbed Proteins (e.g., Fibronectin) Ti_Surface->Protein_Adsorption Immediate Integrin Integrin Receptors Protein_Adsorption->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation MAPK MAPK/ERK Pathway FAK->MAPK Actin Actin Cytoskeleton Reorganization FAK->Actin Gene_Expression Gene Expression (Proliferation, Differentiation) MAPK->Gene_Expression Adhesion Enhanced Adhesion & Spreading Actin->Adhesion Proliferation Increased Proliferation Gene_Expression->Proliferation

Caption: Integrin-mediated signaling on functionalized titanium.

References

Application Notes and Protocols for Modifying Metal Oxide Nanoparticle Surfaces with Phosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Surface Modification

The surface functionalization of metal oxide nanoparticles is a critical step in tailoring their properties for advanced biomedical applications, particularly in the realm of drug delivery. Phosphonic acids have emerged as a superior class of anchoring ligands for a variety of metal oxide nanoparticles, including titanium dioxide (TiO₂), zinc oxide (ZnO), iron oxide (Fe₃O₄), and silica (B1680970) (SiO₂). Their robust binding to the nanoparticle surface forms stable, covalent-like bonds, offering enhanced colloidal stability in physiological environments and providing a versatile platform for the attachment of therapeutic agents and targeting moieties. This document provides detailed application notes and experimental protocols for the modification of metal oxide nanoparticle surfaces with phosphonic acids, with a focus on applications in targeted drug delivery.

Application Notes

Advantages of Phosphonic Acid-Based Functionalization

Phosphonic acids offer several key advantages over other common surface-modifying agents like carboxylic acids or silanes:

  • Strong Binding Affinity: Phosphonic acids form strong, multidentate coordination bonds (M-O-P) with metal oxide surfaces, leading to the formation of stable, self-assembled monolayers (SAMs).[1][2] This robust attachment minimizes ligand desorption in biological media, a common issue with weaker binding groups.

  • Enhanced Colloidal Stability: The formation of a dense phosphonic acid monolayer provides steric and electrostatic repulsion, preventing nanoparticle aggregation and enhancing their stability in complex biological fluids.

  • Versatility in Functionalization: The organic tail of the phosphonic acid can be readily modified with a wide range of functional groups, including targeting ligands (e.g., folic acid), imaging agents, and therapeutic drugs. This allows for the creation of multifunctional nanoparticles for theranostic applications.

  • pH-Responsive Drug Release: The phosphonate (B1237965) linkage can be designed to be sensitive to pH changes. This is particularly advantageous for cancer therapy, as the acidic microenvironment of tumors and the lower pH within endosomes can trigger the release of a conjugated drug, enhancing its therapeutic efficacy while minimizing systemic toxicity.[3][4]

Targeted Drug Delivery with Folic Acid-Functionalized Nanoparticles

A prominent application of phosphonic acid-modified nanoparticles is in targeted cancer therapy. Folic acid is a widely used targeting ligand because the folate receptor is overexpressed on the surface of many types of cancer cells. By attaching folic acid to the surface of a phosphonic acid-coated nanoparticle loaded with a chemotherapeutic agent like doxorubicin, the nanoparticle can be selectively delivered to cancer cells through receptor-mediated endocytosis.[5][6]

Mechanism of pH-Responsive Drug Release

The acidic environment within tumor tissues (pH ~6.5-7.2) and more significantly within endosomes and lysosomes (pH ~4.5-6.0) after cellular uptake provides a powerful stimulus for controlled drug release.[7][8] Phosphonic acid-based linkers can be engineered to be acid-labile. Upon exposure to the lower pH inside the cancer cell, the linker is cleaved, releasing the drug in close proximity to its intracellular target. This pH-gated release mechanism enhances the therapeutic index of the drug by concentrating it at the site of action and reducing off-target effects.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, providing a comparative overview of the effects of phosphonic acid modification on different metal oxide nanoparticles.

Table 1: Binding Affinity and Grafting Density of Phosphonic Acids on Metal Oxide Nanoparticles

Metal Oxide NanoparticlePhosphonic Acid LigandBinding Affinity/Adsorption Constant (K_ads)Grafting Density (molecules/nm²)Reference(s)
TiO₂ (Anatase)Phenylphosphonic acid-3.0[9][10]
TiO₂ (Anatase)Octylphosphonic acidHigh-[11]
TiO₂ (Anatase)Dodecylphosphonic acidHigh-[11]
HfO₂(6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexyl)phosphonic acidpH-dependent-[1]

Table 2: Influence of Phosphonic Acid Modification on Nanoparticle Properties

Metal Oxide NanoparticlePhosphonic Acid ModifierInitial Zeta Potential (mV)Final Zeta Potential (mV)Reference(s)
ZnO(1H,1H,2H,2H-perfluorododecyl)phosphonic acid-11.48-89.12[12]
ZnO12-pentafluorophenoxydodecylphosphonic acid-11.48-45.63[12]
ZnO2,3,4,5,6-pentafluorobenzylphosphonic acid-11.48-33.27[12]

Table 3: Doxorubicin Loading and Release from Functionalized Iron Oxide Nanoparticles

Nanoparticle FormulationDrug Loading Capacity (µg DOX / mg NP)Drug Loading Efficiency (%)pH-Triggered Release (% in 48h at pH 5.0)Reference(s)
Fe₃O₄@PEIHigh--[13]
Fe₃O₄@PSS--~30[13]
Fe₃O₄-Oleic Acid870~90~70 (in 3h)[14]
Fe₃O₄-Oleic Acid1757~24-[14]
PLA–PEG–FA SPIONs51.4--[2]

Experimental Protocols

Protocol for Phosphonic Acid Functionalization of Metal Oxide Nanoparticles (General Procedure)

This protocol provides a general framework for the surface modification of various metal oxide nanoparticles with phosphonic acids. Specific parameters may need to be optimized for different nanoparticle types and phosphonic acids.

Materials:

  • Metal oxide nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄, SiO₂)

  • Phosphonic acid derivative

  • Anhydrous solvent (e.g., toluene (B28343), ethanol, or tetrahydrofuran (B95107) (THF))

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Disperse a known amount of the metal oxide nanoparticles in the anhydrous solvent. Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.

  • Dissolve the phosphonic acid in the same anhydrous solvent to create a solution of the desired concentration (e.g., 0.1 mM).

  • Add the phosphonic acid solution to the nanoparticle suspension.

  • Stir the mixture at room temperature or elevated temperature (e.g., reflux) for a specified duration (typically 16-24 hours). For silica nanoparticles, refluxing in toluene using a Dean-Stark apparatus to remove water can drive the condensation reaction.[6][14]

  • After the reaction, collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with the reaction solvent to remove any unreacted phosphonic acid. Additional washing steps with other solvents like methanol (B129727) or dichloromethane (B109758) can be performed.

  • Dry the functionalized nanoparticles under vacuum or in an oven at a suitable temperature (e.g., 70-80 °C).

Protocol for Characterization of Modified Nanoparticles

TGA is used to quantify the amount of organic material (phosphonic acid) grafted onto the nanoparticle surface.

Procedure:

  • Accurately weigh a small amount of the dried, functionalized nanoparticles into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

  • Record the weight loss as a function of temperature. The weight loss in the temperature range corresponding to the decomposition of the organic ligand is used to calculate the grafting density.

XPS is a surface-sensitive technique used to confirm the elemental composition and chemical state of the elements on the nanoparticle surface, verifying the successful attachment of the phosphonic acid.

Procedure:

  • Mount a small amount of the dried, functionalized nanoparticle powder onto an XPS sample holder.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey scan to identify all the elements present on the surface.

  • Perform high-resolution scans for the elements of interest, such as P 2p, O 1s, C 1s, and the metal from the nanoparticle core (e.g., Ti 2p, Zn 2p, Fe 2p, Si 2p).

  • Analyze the binding energies and peak shapes to confirm the presence of the phosphonate group and its interaction with the metal oxide surface.

Visualizations

Experimental Workflow for Nanoparticle Modification```dot

G cluster_0 Preparation cluster_1 Functionalization cluster_2 Purification cluster_3 Characterization A Disperse Metal Oxide Nanoparticles in Solvent C Mix Nanoparticle Suspension and Phosphonic Acid Solution A->C B Prepare Phosphonic Acid Solution B->C D React under Controlled Conditions (Stirring, Temperature) C->D E Centrifuge to Collect Functionalized Nanoparticles D->E F Wash with Solvent to Remove Excess Reagents E->F G Dry the Final Product F->G H Analyze using TGA, XPS, FTIR, etc. G->H

Caption: Targeted delivery and intracellular drug release. [3][4][5][6]

Logical Workflow for Designing a Targeted Drug Delivery System

G cluster_0 Conceptualization cluster_1 Nanoparticle Design cluster_2 Synthesis & Characterization cluster_3 In Vitro Evaluation cluster_4 In Vivo & Preclinical Studies A Define Therapeutic Goal and Target Disease B Select Therapeutic Agent (Drug) A->B C Choose Metal Oxide Core (e.g., Fe3O4 for MRI) B->C D Select Phosphonic Acid Linker (Stability, Release Kinetics) C->D E Choose Targeting Ligand (e.g., Folic Acid for Cancer) D->E F Synthesize and Functionalize Nanoparticles E->F G Characterize Physicochemical Properties (Size, Charge, etc.) F->G H Assess Drug Loading and Release Profile G->H I Evaluate Biocompatibility and Cellular Uptake H->I J Determine Therapeutic Efficacy in Cell Culture I->J K Animal Model Studies (Pharmacokinetics, Biodistribution) J->K L Evaluate Efficacy and Toxicity in vivo K->L

Caption: Workflow for nanoparticle drug delivery design.

References

Application Notes and Protocols for the Creation of Well-Ordered Phosphonate Films on Oxide Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formation of well-ordered phosphonate (B1237965) self-assembled monolayers (SAMs) on various oxide surfaces. Phosphonate-based films are increasingly utilized for the surface modification of materials due to their high stability and versatility in tailoring interfacial properties.[1][2] Compared to thiol- and silane-based systems, phosphonates offer superior hydrolytic stability and can be applied to a wide array of metal oxides, making them ideal for applications in biosensors, electronics, and medical devices.[2][3][4] This document details the fundamental principles of phosphonate-oxide interactions, outlines protocols for key deposition techniques, summarizes critical quantitative data, and describes common characterization methods.

Core Principles of Phosphonate Film Formation

The formation of a phosphonate SAM on an oxide surface is primarily driven by a condensation reaction between the phosphonic acid headgroup (R-PO(OH)₂) and the hydroxyl groups (-OH) present on a hydrated oxide surface.[3] This interaction leads to the formation of strong, covalent P-O-Metal bonds. The stability and ordering of the resulting film are highly dependent on the nature of this bond.

1.1. Binding to the Oxide Surface The phosphonate headgroup can bind to the oxide surface in several configurations:

  • Monodentate: One oxygen atom from the phosphonate group forms a bond with the surface.

  • Bidentate: Two oxygen atoms from the phosphonate group bond to the surface.

  • Tridentate: All three oxygen atoms from the deprotonated phosphonate group participate in bonding.

The specific binding mode can be influenced by factors such as the substrate, surface hydration, and post-deposition treatments like annealing.[5][6] For instance, on anatase TiO₂(101), phenylphosphonic acid adsorbs in a bidentate geometry at low coverage, with a shift to a mixed bidentate/monodentate mode at higher coverage.[7] Computational studies suggest that for aluminum oxide, phosphonates are more strongly bound than carboxylates.[8]

G cluster_binding Phosphonate Headgroup Binding to Metal Oxide Surface Surface Metal Oxide Surface (M-OH) PA R-PO(OH)₂ Phosphonic Acid Mono Monodentate R-P-O-M PA->Mono Condensation Reaction Bi Bidentate R-P-(O)₂-M₂ PA->Bi Condensation Reaction Tri Tridentate R-P-(O)₃-M₃ PA->Tri Condensation Reaction Mono->Surface Bi->Surface Tri->Surface G cluster_workflow1 Workflow: Solution-Phase Deposition A Substrate Cleaning (Sonication, Plasma/Piranha) B Solution Preparation (1 mM Phosphonic Acid in THF) A->B C Immersion (24h at Room Temperature) B->C D Rinsing & Sonication (Remove physisorbed molecules) C->D E Post-Deposition Annealing (e.g., 140°C for 24h) D->E F Characterization (XPS, AFM, Ellipsometry, etc.) E->F G cluster_workflow2 Workflow: T-BAG Deposition A Substrate Cleaning (e.g., Si Wafer) B Vertical Suspension (Substrate in PA Solution) A->B C Slow Solvent Evaporation (3h at Room Temperature) B->C D Post-Deposition Annealing (140°C for 48h) C->D E Rinsing & Sonication (Remove unbound material) D->E F Characterization (AFM, XPS, etc.) E->F

References

Application Notes and Protocols: Passivation of Semiconductor Surfaces Using Phosphonic Acid Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The passivation and functionalization of semiconductor surfaces are critical strategies for developing devices with superior performance by controlling properties like Fermi level energies and work functions.[1] Among the various methods available, the use of organophosphonic acid (PA) self-assembled monolayers (SAMs) has emerged as a powerful tool for controlling material properties at the molecular level.[1][2] PA SAMs offer significant advantages, including the ability to form robust, well-defined, and stable films on a wide variety of metal oxide surfaces such as silicon oxide (SiO₂), aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and transparent conductive oxides (TCOs) like indium tin oxide (ITO).[3][4][5][6] Their stability, which is often greater than that of thiol-based SAMs on gold, makes them highly promising for applications that require long-term performance.[4]

These application notes provide an overview of the use of PA SAMs for passivating semiconductor surfaces, summarize key quantitative data, and offer detailed protocols for their formation and characterization.

Section 1: Applications in Semiconductor Technology

PA SAMs are versatile and have been successfully integrated into a range of electronic and biomedical devices. Their primary function is to create a well-ordered, insulating molecular layer that passivates surface defects, reduces charge carrier trapping, tunes surface energy, and provides a stable anchor for further functionalization.

1.1 Organic Field-Effect Transistors (OFETs) In OFETs, the interface between the gate dielectric and the organic semiconductor is crucial for device performance. PA SAMs are used to modify the surface of high-k dielectrics like Al₂O₃ and HfO₂.[3][7] This passivation reduces charge-carrier trap sites, leading to significant improvements in device characteristics.[7] The use of PA SAMs enables low-voltage operation (sub-2 V), high on/off current ratios (10⁵–10⁷), and high charge carrier mobilities.[3] For instance, modifying a SiO₂ dielectric with different PA SAMs improved the electron mobility of an NDI-C14-based n-type OFET by three orders of magnitude.[8]

1.2 Biosensors The reliability and reproducibility of biosensors depend on the stable immobilization of biorecognition elements on the sensor surface. PA SAMs form highly uniform and well-organized layers on surfaces like silicon oxide, which is essential for successful sensor development.[4] These robust monolayers provide an ideal platform for the label-free detection of biological molecules, such as DNA, on silicon-on-insulator and nanowire-based sensors.[4] The stability of the P-O bond makes phosphonate (B1237965) platforms particularly suitable for applications in aqueous environments, which is a common requirement for biosensing.[4][9]

1.3 Optoelectronics and TCOs Transparent Conductive Oxides (TCOs), such as Indium Tin Oxide (ITO), are critical components in optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells. However, TCO surfaces often suffer from chemical and electrical heterogeneity.[10] PA SAMs form robust monolayers that passivate interfacial defects, tailor the TCO work function to better match the energy levels of the active organic layer, and control interfacial energies to improve wetting and morphology.[6][10][11] This interfacial engineering leads to enhanced current density and overall device efficiency.[10][11]

Section 2: Quantitative Performance Data

The effectiveness of PA SAMs in surface passivation is quantified by various physical and electrical measurements. The following tables summarize key data from the literature.

Table 1: Surface Properties of PA SAMs on Silicon Oxide (SiO₂)

Phosphonic Acid Deposition Method Film Thickness (nm) Water Contact Angle (°) Alkyl Chain Tilt Angle (°)
Octadecylphosphonic Acid (ODPA) T-BAG - ~110 ~37
11-hydroxyundecylphosphonic Acid (PUL) T-BAG - - ~45

| Bromo-terminated PA (Br1) | UV-induced on H-Si | 1.1 ± 0.2 | - | ~36 |

Data sourced from references:[4][12][13]. The "T-BAG" method refers to Tethering by Aggregation and Growth.

Table 2: Performance of Organic Field-Effect Transistors (OFETs) with PA SAMs

Dielectric/SAM Organic Semiconductor Carrier Mobility (cm²/V·s) I_on/I_off Ratio Contact Resistance (Ω·cm)
HfO₂/PA SAM Various p-type & n-type 0.1 - 4.6 10⁵ - 10⁷ Down to 700
SiO₂/ODPA NDI-C14 4.23 × 10⁻² - -

| Al₂O₃/ether-PA | TIPS-TAP | Up to 2.5 | - | - |

Data sourced from references:[2][3][8].

Table 3: Thermal Stability of PA SAMs on Different Substrates

Substrate SAM Molecule Onset Decomposition Temp. (°C) Notes
Silicon (Si) Biphenyl-4-phosphonic acid (BPA) ~350 Complete desorption at ~500°C
Silicon (Si) APTES (organosilane for comparison) ~250 -

| Alumina (Al₂O₃) | Various PAs | P-O-Metal bond stable up to 800°C | Degradation is typically due to the organic backbone (200-350°C) |

Data sourced from references:[14][15].

Section 3: Experimental Protocols

Detailed and reproducible protocols are essential for forming high-quality SAMs.

3.1 Protocol: SAM Formation on Silicon Oxide via "Tethering by Aggregation and Growth" (T-BAG)

This method is effective for creating dense, well-ordered phosphonate monolayers on native silicon oxide surfaces.[4][16]

  • Substrate Cleaning:

    • Cut silicon (100) wafers into coupons of the desired size (e.g., 1x1 cm²).

    • Sonciate the coupons sequentially in isopropanol, methanol, acetone, and deionized (DI) water.

    • Perform a "carbonate rinse" or treat with piranha solutions (use extreme caution) to create a clean, hydroxylated surface.

    • Rinse thoroughly with DI water and dry under a stream of nitrogen or argon.

  • Solution Preparation:

    • Prepare a dilute solution (e.g., 25 µM to 1 mM) of the desired phosphonic acid (e.g., Octadecylphosphonic acid, ODPA) in a high-purity solvent like tetrahydrofuran (B95107) (THF).[4][16]

  • SAM Deposition:

    • Place the cleaned silicon coupon vertically in a beaker containing the phosphonic acid solution.

    • Allow the solvent to evaporate slowly at room temperature over several hours. As the solvent level drops, the meniscus traverses the substrate, depositing the phosphonic acid molecules onto the surface.[16]

  • Thermal Annealing (Chemisorption):

    • After the solvent has fully evaporated, remove the coated coupon.

    • Heat the coupon in an oven or tube furnace at 140°C for 24-48 hours in air.[4] This step converts the physisorbed phosphonic acid layer into a covalently bonded phosphonate monolayer.[4]

  • Post-Anneal Cleaning:

    • After cooling, sonicate the coupon in a suitable solvent (e.g., THF, water) to remove any non-covalently bonded molecules (physisorbed multilayers).

    • Dry the substrate with nitrogen or argon. The passivated surface is now ready for characterization or further use.

3.2 Protocol: Characterization of PA SAMs

A multi-technique approach is necessary to fully characterize the quality of the SAM.

  • Wettability (Contact Angle Goniometry):

    • Place a small droplet (e.g., 5 µL) of DI water on the SAM-coated surface.

    • Measure the static contact angle. A high contact angle (e.g., >100° for long alkyl chains) indicates the formation of a dense, hydrophobic monolayer.[17]

  • Chemical Composition (X-ray Photoelectron Spectroscopy - XPS):

    • Acquire survey and high-resolution spectra of the surface.

    • Confirm the presence of phosphorus (e.g., P 2s peak around 191.0 eV or P 2p around 134 eV), indicating the phosphonate headgroups are present on the surface.[4][18]

  • Thickness and Morphology (Ellipsometry and Atomic Force Microscopy - AFM):

    • Use ellipsometry to measure the thickness of the molecular layer, and compare it to the theoretical length of the molecule to assess monolayer formation.

    • Use AFM in tapping mode to visualize the surface topography. A high-quality SAM should result in a smooth, uniform surface, although pinholes or defects may be visible.

  • Molecular Order (NEXAFS Spectroscopy):

    • Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy can be used to determine the molecular orientation and order within the SAM.[4][12]

    • By analyzing the dichroic ratio of resonance intensities at different X-ray incidence angles, the average tilt angle of the molecular chains with respect to the surface normal can be calculated.[4][12]

Section 4: Visualizations

Diagram 1: General Structure of a Phosphonic Acid SAM

cluster_SAM Phosphonic Acid SAM Structure cluster_Substrate Semiconductor Surface SAM Head Group (PO(OH)₂) Spacer (Alkyl Chain) Terminal Group (R) Substrate Surface Hydroxyls (M-OH) SAM:head->Substrate Covalent P-O-M Bond (after annealing)

Diagram of a phosphonic acid SAM on a hydroxylated surface.

Diagram 2: Experimental Workflow for T-BAG Protocol

start Start clean 1. Substrate Cleaning (Solvents, Piranha) start->clean prepare 2. Solution Preparation (PA in THF) clean->prepare deposit 3. T-BAG Deposition (Slow Evaporation) prepare->deposit anneal 4. Thermal Annealing (140°C, 24-48h) deposit->anneal rinse 5. Post-Anneal Rinse (Sonication) anneal->rinse characterize 6. Characterization (XPS, AFM, Contact Angle) rinse->characterize end End characterize->end

Workflow for the T-BAG deposition of phosphonic acid SAMs.

Diagram 3: PA SAM Application in an OFET

Gate Gate Electrode Dielectric Gate Dielectric (e.g., Al₂O₃) Gate->Dielectric SAM Phosphonic Acid SAM (Passivation Layer) Dielectric->SAM Semiconductor Organic Semiconductor SAM->Semiconductor Electrodes Source Drain Semiconductor->Electrodes

Layered structure of an OFET incorporating a PA SAM.

Diagram 4: PA SAM Application in a Biosensor

sub Semiconductor Substrate (e.g., Si, InP) sam Phosphonic Acid SAM (Stable Interface) sub->sam Passivation bio Bioreceptor (e.g., Antibody, DNA) (Covalently Linked) sam->bio Functionalization analyte Target Analyte (Binding Event) bio->analyte Detection signal Signal Transduction (Change in Resistance/Potential) analyte->signal

Logical flow of a semiconductor-based biosensor using a PA SAM.

References

Troubleshooting & Optimization

Technical Support Center: 4-Pentadecylbenzylphosphonic Acid (PDBPA) Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Pentadecylbenzylphosphonic acid (PDBPA) monolayers, with a focus on improving their thermal stability.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of a PDBPA monolayer?

Q2: What are the common failure modes for PDBPA monolayers at high temperatures?

A2: The primary failure mechanism for phosphonic acid SAMs under thermal stress is the degradation of the organic backbone rather than the phosphonate (B1237965) headgroup detaching from the surface.[1] For PDBPA, this would likely involve the pyrolysis of the pentadecyl and benzyl (B1604629) components through the breaking of C-C and P-C bonds.[4] Oxidation of the alkyl chains can also be a significant degradation pathway if the monolayer is heated in an oxygen-containing atmosphere.[1]

Q3: How can I improve the thermal stability of my PDBPA monolayers?

A3: A demonstrated method for enhancing the thermal durability of phosphonic acid SAMs is the deposition of a thin, dense metal oxide overlayer using a technique like atomic layer deposition (ALD).[5][6][7] An amorphous alumina (B75360) (Al₂O₃) layer of around 10 nm can act as a barrier to oxygen diffusion, significantly protecting the underlying organic monolayer from oxidative degradation at elevated temperatures.[5][6] This encapsulation can preserve the molecular structure of the SAM even after annealing at 300°C in air.[5][7]

Q4: What characterization techniques are best for assessing the thermal stability of PDBPA monolayers?

A4: A combination of surface-sensitive techniques is recommended to evaluate the integrity of your PDBPA monolayer before and after thermal treatment:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states of the monolayer and substrate. Changes in the carbon and phosphorus signals can indicate degradation or desorption.[8]

  • Contact Angle Goniometry: To assess the hydrophobicity and overall quality of the monolayer. A significant decrease in the water contact angle after heating suggests disorder or decomposition of the hydrophobic alkyl chains.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology of the monolayer. This can reveal defects, pinholes, or changes in the layer's structure due to thermal stress.[2]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low initial water contact angle after monolayer deposition 1. Incomplete monolayer formation.2. Contaminated substrate or solution.3. Poor solvent choice.1. Increase immersion time (24-48 hours can improve packing).2. Ensure rigorous cleaning of the substrate (e.g., with piranha solution, taking extreme caution) and use high-purity solvents and PDBPA.3. Use a non-polar solvent like toluene (B28343) for deposition on ZnO to prevent detrimental surface side reactions. For other oxides, dry tetrahydrofuran (B95107) (THF) is often used.
Significant decrease in contact angle after moderate heating (e.g., 150-200°C) 1. Presence of loosely bound, physisorbed molecules.2. Disruption of the ordered monolayer structure.1. After deposition, rinse the monolayer thoroughly with the deposition solvent and consider a brief sonication step to remove non-covalently bound molecules.2. Implement a post-deposition annealing step (e.g., 140°C for 48 hours) to potentially improve the order and packing of the monolayer, a technique used in the Tethering by Aggregation and Growth (T-BAG) method.
XPS shows loss of carbon signal but phosphorus signal remains after heating 1. Thermal decomposition of the pentadecylbenzyl group.2. The P-O bond to the substrate remains intact.1. This is the expected degradation pathway.[1] To mitigate this, consider strategies to enhance thermal stability, such as applying a protective metal oxide overlayer via ALD.[5][6][7]
AFM shows significant defects or aggregation after heating 1. Monolayer re-organization and dewetting at elevated temperatures.2. Initial monolayer had poor coverage, which was exacerbated by heating.1. Optimize the initial monolayer deposition to achieve a more densely packed and ordered film, which can improve thermal resistance.[2]2. Ensure complete coverage before thermal treatment by adjusting deposition time and concentration.

Quantitative Data Summary

Since specific quantitative thermal stability data for PDBPA monolayers is limited in the literature, the following table summarizes data for analogous long-chain alkylphosphonic acids to provide an estimated performance range.

Monolayer Substrate Onset of Degradation/Desorption (°C) Characterization Method
Butylphosphonic acid (BPA)Si350X-ray Photoelectron Spectroscopy (XPS)
Octadecylphosphonic acid (ODPA)Al₂O₃~400 - 500X-ray Photoelectron Spectroscopy (XPS)
Alkylphosphonic acids (general)Metal Oxides~200 - 350 (oxidation/breakage of alkyl chains)General Literature Review
Alkylphosphonic acids (general)Various Oxides~400 - 450 (maximal weight loss rate)Thermal Gravimetric Analysis (TGA)
Octadecylphosphonic acid (ODPA)Mica> 95 (morphological change)Atomic Force Microscopy (AFM)

Experimental Protocols

Protocol 1: PDBPA Monolayer Self-Assembly

This protocol is a general procedure for forming a phosphonic acid monolayer on a metal oxide surface (e.g., Al₂O₃, TiO₂, SiO₂).

1. Substrate Preparation: a. Clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each. b. Dry the substrate under a stream of dry nitrogen. c. Treat the substrate with UV-Ozone or an oxygen plasma for 10-15 minutes to remove organic contaminants and ensure a hydroxylated surface.

2. Solution Preparation: a. Prepare a 1 mM solution of this compound in a high-purity, anhydrous solvent (e.g., tetrahydrofuran or a 3:1 ethanol/water mixture). b. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

3. Monolayer Deposition: a. Immerse the cleaned, dried substrate into the PDBPA solution in a sealed container. b. To minimize oxygen exposure, consider backfilling the container with an inert gas like nitrogen or argon. c. Allow the self-assembly to proceed for 24-48 hours at room temperature for optimal monolayer packing.

4. Rinsing and Drying: a. Remove the substrate from the solution with clean tweezers. b. Rinse the substrate thoroughly with fresh, clean solvent to remove any physisorbed molecules. c. Dry the substrate again under a stream of dry nitrogen.

Protocol 2: Thermal Stability Testing

1. Initial Characterization: a. Characterize the as-prepared PDBPA monolayer using XPS, contact angle measurements, and AFM to establish a baseline for a high-quality monolayer.

2. Thermal Annealing: a. Place the monolayer-coated substrate in a tube furnace or on a hot plate in a controlled atmosphere (e.g., high vacuum, N₂, or air, depending on the experimental goals). b. Ramp the temperature to the desired setpoint at a controlled rate. c. Anneal the sample for a specific duration (e.g., 30-60 minutes).

3. Post-Annealing Characterization: a. Allow the sample to cool to room temperature. b. Re-characterize the annealed monolayer using the same techniques (XPS, contact angle, AFM) to assess any changes in chemical composition, wettability, and surface morphology. c. Compare the pre- and post-annealing data to determine the extent of thermal degradation.

Visualizations

experimental_workflow Experimental Workflow for PDBPA Monolayer Preparation and Thermal Testing cluster_prep Monolayer Preparation cluster_analysis Analysis sub_clean Substrate Cleaning (Sonication, UV-Ozone) deposition Immersion (24-48h) in PDBPA Solution sub_clean->deposition sol_prep PDBPA Solution (1 mM in THF) sol_prep->deposition rinsing Rinsing & Drying (THF, Nitrogen Stream) deposition->rinsing initial_char Initial Characterization (XPS, AFM, Contact Angle) rinsing->initial_char As-Prepared Monolayer thermal_anneal Thermal Annealing (Controlled Temp & Atmosphere) initial_char->thermal_anneal post_char Post-Annealing Characterization (XPS, AFM, Contact Angle) thermal_anneal->post_char data_analysis Data Comparison & Analysis post_char->data_analysis

Caption: Workflow for PDBPA monolayer preparation and thermal stability analysis.

degradation_pathway Potential Thermal Degradation Pathways for PDBPA Monolayer cluster_degradation Degradation Products start Intact PDBPA Monolayer on Metal Oxide Substrate heat Thermal Energy (>200-400°C) start->heat path1 Cleavage of P-C Bond heat->path1 Pathway 1 path2 Pyrolysis of Alkyl Chain (C-C Bond Scission) heat->path2 Pathway 2 path3 Oxidation of Backbone (in presence of O₂) heat->path3 Pathway 3 end_state Degraded Monolayer (Phosphonate groups may remain on surface) path1->end_state path2->end_state path3->end_state

Caption: Potential thermal degradation pathways for a PDBPA monolayer.

References

Preventing multilayer formation in phosphonic acid SAM deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the deposition of phosphonic acid self-assembled monolayers (SAMs), with a focus on preventing the formation of multilayers and achieving high-quality, uniform monolayers.

Troubleshooting Guide: Preventing Multilayer Formation

Issue: Characterization suggests the presence of multilayers or aggregates on the surface after SAM deposition.

This is a common issue in phosphonic acid SAM formation. The following steps and solutions are designed to help you diagnose and resolve the problem.

Potential Cause Recommended Solution Explanation
Inappropriate Solvent Choice Switch to a non-polar solvent like toluene (B28343) or a less polar alcohol like tert-butyl alcohol.[1][2]Polar solvents, such as methanol, can sometimes lead to the formation of undesired byproducts or layered compounds on the substrate surface, which can be mistaken for or contribute to multilayer formation.[1][2] Non-polar solvents can promote a more ordered, single-layer assembly.
Phosphonic Acid Concentration is Too High Decrease the concentration of the phosphonic acid solution. Optimal concentrations are often in the low millimolar (mM) to micromolar (µM) range.High concentrations can lead to the physisorption of excess molecules on top of the initial monolayer before they have a chance to properly assemble and bind to the surface.
Contaminated or Improperly Prepared Substrate Ensure rigorous substrate cleaning prior to deposition. This may involve sonication in appropriate solvents (e.g., acetone (B3395972), ethanol) followed by UV/Ozone treatment or oxygen plasma cleaning.[3][4]A contaminated or insufficiently activated surface will have inconsistent surface energy and fewer binding sites, leading to poor quality SAMs and potential for aggregation and multilayer formation.
Excessive Deposition Time Optimize the immersion time. While longer times are sometimes necessary, excessively long depositions can lead to the accumulation of physisorbed layers.[1]The initial monolayer formation can be relatively rapid. Extended immersion can lead to the slow aggregation of molecules on top of the formed SAM.
Inadequate Rinsing Post-Deposition Implement a thorough rinsing step with a fresh, appropriate solvent after removing the substrate from the deposition solution. Sonication during rinsing can be effective.Loosely bound molecules and physisorbed multilayers can often be removed with a robust rinsing procedure, leaving behind the covalently bound monolayer.
Lack of Thermal Annealing Introduce a post-deposition thermal annealing step. This typically involves heating the sample in an oven.[5][6]Annealing can provide the energy needed to drive the covalent bond formation between the phosphonic acid headgroup and the substrate, creating a more stable and well-ordered monolayer while potentially desorbing weakly bound upper layers.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for phosphonic acid SAM deposition?

A1: The optimal solvent can be substrate-dependent. However, for surfaces like ZnO, non-polar solvents such as toluene have been shown to produce well-defined SAMs without the formation of layered byproducts that can occur with more polar solvents like methanol.[1][2] For other oxide surfaces, anhydrous solvents like tetrahydrofuran (B95107) (THF) or alcohols such as ethanol (B145695) are commonly used.[5][7] It is crucial to use anhydrous solvents to prevent water-mediated multilayer formation.

Q2: How does temperature affect the quality of the SAM?

A2: Temperature plays a dual role. During deposition, moderately elevated temperatures (e.g., up to 60°C) can increase the rate of SAM formation. However, excessively high temperatures can negatively impact the structure of the monolayer, leading to defects.[8] Post-deposition annealing at higher temperatures (e.g., 140°C) is often beneficial, as it promotes the formation of strong covalent bonds between the phosphonic acid and the oxide surface, enhancing the stability of the monolayer.[5][6]

Q3: What is the "Tethering by Aggregation and Growth" (T-BAG) method?

A3: The T-BAG method is a deposition technique where a substrate is vertically suspended in a dilute solution of the phosphonic acid. The solvent is then allowed to slowly evaporate. As the meniscus of the solvent moves across the substrate, it is thought to facilitate the transfer and organization of the phosphonic acid molecules onto the surface.[5][6] This is often followed by a heating step to covalently bind the monolayer.[5][6]

Q4: How can I confirm that I have a monolayer and not a multilayer?

A4: A combination of surface characterization techniques is typically employed. X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and thickness of the layer; the absence of differential charging in the C 1s spectra can indicate the absence of multilayers.[3][5] Atomic Force Microscopy (AFM) can provide topographical information and reveal the presence of aggregates or islands. Contact angle measurements can indicate the hydrophobicity and uniformity of the surface, with a uniform, high contact angle (for long-chain alkylphosphonic acids) suggesting a well-formed monolayer.

Q5: Can the roughness of the substrate affect multilayer formation?

A5: Yes, substrate roughness can influence the quality of the SAM. Highly rough surfaces can disrupt the ordering of the monolayer.[9][10] If the surface roughness is greater than the length of the SAM-forming molecule, the resulting monolayer can be relatively disordered.[9][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for phosphonic acid SAM deposition, compiled from various sources.

ParameterValueSubstrate/MoleculeSource
Concentration 25 µMOctadecylphosphonic acid (ODPA) in THF[5]
15 mMODPA in THF[11]
2 mMHexanephosphonic acid in 95% Ethanol[3]
10 mMC8PA and PFOPA in Isopropanol[4]
0.03 - 0.14 mMODPA[8]
Deposition Time 48 - 168 hours (Solution Deposition)Phenyl phosphonic acid (PPA), F13-octylphosphonic acid (F13OPA)[8]
18 hoursC8PA and PFOPA in Isopropanol[4]
Annealing Temperature 140°CODPA on Silicon Oxide[5][6]
Annealing Time 48 hoursODPA on Silicon Oxide[5]
2 daysODPA on Quartz Crystal[6]

Experimental Protocols

Protocol 1: Solution Deposition of Phosphonic Acid SAMs
  • Substrate Preparation:

    • Clean the oxide substrate by sonicating in a sequence of solvents, for example, acetone and then ethanol.

    • Dry the substrate with a stream of nitrogen.

    • Treat the substrate with UV/Ozone or oxygen plasma for 15-20 minutes to remove any remaining organic contaminants and to hydroxylate the surface, which provides binding sites.[3][4]

  • Solution Preparation:

    • Prepare a solution of the desired phosphonic acid in an appropriate anhydrous solvent (e.g., ethanol, isopropanol, or toluene) at a concentration typically in the range of 1-10 mM.[3][4]

  • SAM Deposition:

    • Immerse the cleaned substrate in the phosphonic acid solution in a sealed container to prevent solvent evaporation and contamination.

    • Allow the deposition to proceed for a specified time, which can range from several hours to overnight (e.g., 18 hours).[4]

  • Rinsing:

    • Remove the substrate from the solution and rinse it thoroughly with the fresh solvent to remove any physisorbed molecules.

    • Sonication in the fresh solvent for a short period can be beneficial for removing loosely bound molecules.

  • Drying and Annealing:

    • Dry the substrate again with a stream of nitrogen.

    • For enhanced stability, anneal the substrate in an oven at a temperature around 140°C for several hours to promote covalent bond formation.[5]

Protocol 2: T-BAG (Tethering by Aggregation and Growth) Method
  • Substrate Preparation:

    • Follow the same substrate preparation steps as in Protocol 1.

  • Solution Preparation:

    • Prepare a more dilute solution of the phosphonic acid (e.g., 25 µM in THF) in a suitable vial or beaker.[5]

  • Deposition:

    • Suspend the substrate vertically in the solution.

    • Allow the solvent to evaporate slowly at room temperature. The meniscus of the solvent will gradually move down the substrate, depositing the phosphonic acid molecules.[5]

  • Annealing:

    • After the solvent has completely evaporated, place the coated substrate in an oven and heat at approximately 140°C for 48 hours to form a covalently bound phosphonate (B1237965) film.[5]

  • Rinsing:

    • After annealing, rinse the substrate with an appropriate solvent to remove any unbound molecules.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_dep Deposition cluster_post Post-Processing Cleaning Substrate Cleaning (Sonication) Activation Surface Activation (UV/Ozone or Plasma) Cleaning->Activation Immersion Substrate Immersion Activation->Immersion Solution Solution Preparation Solution->Immersion Rinsing Rinsing Immersion->Rinsing Drying Drying Rinsing->Drying Annealing Thermal Annealing Drying->Annealing Final_SAM Final_SAM Annealing->Final_SAM Final Monolayer

Caption: A generalized workflow for phosphonic acid SAM deposition.

logical_relationships Multilayer Multilayer Formation Monolayer High-Quality Monolayer Multilayer->Monolayer Prevents Concentration High Concentration Concentration->Multilayer Solvent Polar Solvent Solvent->Multilayer Time Excessive Time Time->Multilayer Rinsing Inadequate Rinsing Rinsing->Multilayer Annealing No Annealing Annealing->Multilayer Lack of covalent bonding promotes physisorption

Caption: Factors contributing to multilayer formation in SAM deposition.

References

Challenges in achieving uniform surface coverage with phosphonic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphonic acid-based surface functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with achieving uniform surface coverage with phosphonic acids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing patchy or incomplete monolayer formation. What are the likely causes and how can I troubleshoot this?

A1: Patchy or incomplete surface coverage is a common issue when working with phosphonic acid self-assembled monolayers (SAMs). Several factors can contribute to this problem.

Troubleshooting Steps:

  • Substrate Cleanliness: The presence of organic residues or other contaminants on the substrate surface is a primary cause of poor SAM formation. Ensure your substrate is scrupulously clean before deposition. For silicon wafers, a common cleaning procedure involves sonication in solvents like acetone (B3395972) and methanol (B129727), followed by a rinse with deionized water and drying with nitrogen.[1][2][3][4][5] An RCA-1 clean (a mixture of ammonium (B1175870) hydroxide (B78521) and hydrogen peroxide) can also be used to remove organic residues and create a hydrophilic surface.[1][3][4][5]

  • Substrate Roughness: A high degree of surface roughness can hinder the formation of a well-ordered, uniform monolayer.[6] Whenever possible, use substrates with smooth surfaces.

  • Solvent Choice: The solvent plays a critical role in the quality of the SAM. Solvents with high dielectric constants can sometimes disrupt monolayer formation.[7] It is often observed that solvents with low dielectric constants that do not strongly interact with the substrate surface yield more stable and denser monolayers.[7] Tetrahydrofuran (THF) and ethanol (B145695) are commonly used solvents for phosphonic acid SAM deposition.[8][9][10]

  • Concentration of Phosphonic Acid: The concentration of the phosphonic acid solution can influence the rate of SAM formation and the final surface coverage. While a higher concentration might lead to faster initial adsorption, it can also increase the likelihood of multilayer formation. Typical concentrations range from the micromolar to millimolar level.[8][10][11]

  • Deposition Time: The time the substrate is immersed in the phosphonic acid solution is a crucial parameter. While initial adsorption can be rapid, achieving a well-ordered, high-quality monolayer can take an extended period, sometimes up to 48 hours.[12] This allows for a process of molecular adsorption/desorption and reorganization to fill in defects.[12]

Q2: My characterization results suggest the formation of multilayers instead of a monolayer. How can I prevent this?

A2: The formation of multilayers, or aggregates of phosphonic acid molecules on the surface, is a frequent artifact.

Preventative Measures:

  • Rinsing and Sonication: After the initial deposition, a thorough rinsing and sonication step is crucial to remove physisorbed (weakly bound) molecules and multilayers.[8][9] Solvents like THF and methanol are effective for this purpose.[8]

  • Thermal Annealing: Post-deposition thermal annealing can significantly improve the quality and stability of the monolayer.[8][13] Heating the substrate after deposition helps to drive off excess molecules and promotes the formation of covalent bonds between the phosphonic acid headgroup and the substrate's oxide layer.[8][13] Typical annealing temperatures range from 120°C to 150°C.[11][13]

  • Deposition Method: Certain deposition techniques, like the Tethering by Aggregation and Growth (T-BAG) method, are designed to promote monolayer formation by slowly evaporating the solvent, which can help control the assembly process.[8][11]

Q3: The stability of my phosphonic acid monolayer is poor, especially in aqueous environments. How can I improve it?

A3: The stability of phosphonic acid SAMs is a key consideration for many applications.

Strategies for Enhancing Stability:

  • Thermal Annealing: As mentioned previously, thermal annealing is a critical step for enhancing the adhesion and stability of the monolayer by promoting the formation of robust covalent bonds with the substrate.[8][13] An optimal annealing temperature and time should be determined experimentally for your specific system.[13]

  • Substrate Choice: The nature of the substrate's oxide layer can influence the binding and stability of the phosphonic acid. Different metal oxides will have varying affinities and binding modes (monodentate, bidentate, or tridentate) with the phosphonic acid headgroup.[14][15][16][17]

  • Binding Mode: The binding mode of the phosphonic acid to the surface plays a role in stability. While difficult to control directly, understanding the preferred binding geometry on your substrate (which can be investigated using techniques like FTIR and XPS) can provide insights into monolayer robustness.[14][18]

Data Presentation

Table 1: Influence of Solvent Dielectric Constant on Monolayer Quality

SolventDielectric Constant (ε)General Observation on Monolayer Quality
Tetrahydrofuran (THF)7.58Often yields good quality, dense monolayers.[8][10]
Ethanol24.5Commonly used, can produce good SAMs.[16]
Methanol32.7Can be effective, but may require careful rinsing to remove multilayers.[8]
Water80.1High dielectric constant may disrupt SAM formation in some cases.[7]
Toluene2.38A non-polar solvent that can promote well-defined SAM formation on certain substrates like ZnO.[6]

Note: The optimal solvent can be substrate-dependent. This table provides a general guideline.

Table 2: Effect of Thermal Annealing on Monolayer Stability

SubstrateAnnealing Temperature (°C)Annealing DurationObserved Effect on Stability
Silicon Oxide (SiO₂)14048 hoursEnhances adhesion and removes multilayers.[8]
Aluminum (Al)1503 hoursImproves stability in aqueous environments.[13]
Titanium Dioxide (TiO₂)Not specifiedNot specifiedGreatly enhances adhesion and stability.[8]

Experimental Protocols

Protocol 1: Solution Deposition of Phosphonic Acid SAMs on Silicon Substrates

  • Substrate Cleaning:

    • Sonnicate silicon wafer coupons in acetone for 10-15 minutes.[2][3][4][5]

    • Rinse with methanol.[2][3][4][5]

    • Rinse thoroughly with deionized water.[3][4][5]

    • Dry the substrate with a stream of nitrogen gas.[1][3][4][5]

    • Optional: For a highly hydrophilic surface, perform an RCA-1 clean (5 parts DI water, 1 part 27% ammonium hydroxide, 1 part 30% hydrogen peroxide at ~70°C for 15 minutes), followed by a thorough DI water rinse.[3][4][5]

  • SAM Deposition:

    • Prepare a solution of the desired phosphonic acid in a suitable solvent (e.g., 1 mM in anhydrous THF).[10]

    • Immerse the cleaned and dried substrate in the phosphonic acid solution for a specified duration (e.g., 24-48 hours) at room temperature.[10][12] The container should be sealed to prevent solvent evaporation and contamination.

  • Post-Deposition Treatment:

    • Remove the substrate from the solution and rinse thoroughly with the deposition solvent (e.g., THF).

    • Sonicate the substrate in the deposition solvent for 2-3 minutes to remove physisorbed molecules.[10]

    • Rinse with a secondary solvent like methanol.[8]

    • Dry the substrate with a stream of nitrogen.

  • Thermal Annealing:

    • Place the coated substrate in an oven and anneal at a specific temperature (e.g., 140°C) for a set duration (e.g., 24-48 hours).[8][10]

    • Allow the substrate to cool to room temperature before further characterization.

Protocol 2: Characterization by Contact Angle Goniometry

  • Place the SAM-coated substrate on the goniometer stage.

  • Dispense a small droplet (typically a few microliters) of a probe liquid (e.g., deionized water) onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. This is the static contact angle.

  • For advancing and receding contact angles, slowly add and withdraw liquid from the droplet while recording the angle.

  • Perform measurements at multiple locations on the surface to assess uniformity. A high contact angle for water on a nonpolar alkyl-terminated SAM is indicative of a well-formed, dense monolayer.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_dep SAM Deposition cluster_post Post-Deposition Treatment cluster_char Characterization Cleaning Substrate Cleaning (e.g., Solvents, RCA) Drying Drying (Nitrogen Stream) Cleaning->Drying Deposition Solution Deposition (e.g., Immersion) Drying->Deposition Rinsing Rinsing & Sonication Deposition->Rinsing Annealing Thermal Annealing Rinsing->Annealing AFM AFM Annealing->AFM XPS XPS Annealing->XPS ContactAngle Contact Angle Annealing->ContactAngle

Caption: General experimental workflow for phosphonic acid SAM formation and characterization.

Troubleshooting_Logic Problem Incomplete Surface Coverage Cause1 Contaminated Substrate Problem->Cause1 Cause2 Inappropriate Solvent Problem->Cause2 Cause3 Insufficient Deposition Time Problem->Cause3 Cause4 Substrate Roughness Problem->Cause4 Solution1 Improve Cleaning Protocol Cause1->Solution1 Solution2 Select Low Dielectric Constant Solvent Cause2->Solution2 Solution3 Increase Immersion Time Cause3->Solution3 Solution4 Use Smoother Substrate Cause4->Solution4

Caption: Troubleshooting logic for incomplete phosphonic acid monolayer formation.

References

Effect of solvent choice on phosphonic acid monolayer quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical role of solvent choice in the formation of high-quality phosphonic acid self-assembled monolayers (SAMs). The information is tailored for researchers, scientists, and professionals in drug development and materials science who utilize SAMs for surface modification.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection critical for forming high-quality phosphonic acid self-assembled monolayers (SAMs)?

A1: The solvent plays a multifaceted role in the SAM formation process. It must, first and foremost, dissolve the phosphonic acid molecules. Beyond solubility, the solvent interacts with both the substrate surface and the phosphonic acid molecules, significantly influencing the kinetics and thermodynamics of the self-assembly process. An optimal solvent facilitates the transport of molecules to the surface, promotes proper molecular arrangement and packing, and minimizes undesirable side reactions, while a suboptimal choice can lead to disordered films, incomplete coverage, or even damage to the substrate.[1][2][3] The quality of phosphonic acid SAMs is critically dependent on the choice of solvent.[1][4][5]

Q2: How does the solvent's dielectric constant influence monolayer formation?

A2: The dielectric constant, or relative permittivity, is a key predictor of a solvent's impact on SAM quality.

  • Low Dielectric Constant Solvents: Solvents with low dielectric constants (typically between 3 and 5) are often preferred.[6] They tend to promote the formation of dense, stable, and well-ordered monolayers because they minimize interactions that could disrupt the self-assembly process.[1][4]

  • High Dielectric Constant Solvents: Highly polar solvents with high dielectric constants can be detrimental. They may coordinate strongly with the oxide surface, competing with the phosphonic acid molecules for binding sites and thus disrupting SAM formation.[1][4] On certain reactive oxide surfaces, such as ZnO, highly polar solvents like methanol (B129727) (dielectric constant ≈ 32.6) can even cause the surface to dissociate, leading to the formation of unwanted byproducts instead of a well-defined monolayer.[2][7]

Q3: What problems can arise from using a suboptimal solvent?

A3: Using a suboptimal solvent can lead to several distinct problems:

  • Disordered and Defective Films: Solvents that interact too strongly with the substrate or the phosphonic acid headgroups can interfere with the packing of the alkyl chains, resulting in a disordered monolayer with numerous defects.[1] For example, using pyridine (B92270) as a solvent for n-octadecylphosphonic acid on indium tin oxide (ITO) results in SAMs with considerably more defects.[1]

  • Low Surface Coverage: Certain solvents can lead to a lower density of molecules on the surface. Studies using XPS have shown that solvents like pyridine and acetonitrile (B52724) result in the lowest surface coverage of phosphonic acid molecules on ITO.[1]

  • Substrate Etching/Byproduct Formation: On sensitive oxide substrates like ZnO, polar solvents can leach metal ions from the surface, which then react with the phosphonic acid to form layered metal-phosphonate compounds, preventing the formation of a true SAM.[2][7]

  • Formation of Aggregates: Deposition from solution can sometimes lead to the formation of molecular aggregates on the surface rather than a uniform monolayer.[8]

Q4: What is the role of water during the SAM formation process?

A4: The role of water is complex and highly dependent on the deposition method. While phosphonic acids can bind to oxide surfaces, the presence of water can be either beneficial or detrimental. For the Tethering by Aggregation and Growth (T-BAG) method, the amount of interfacial water is a critical parameter. In dry environments (relative humidity < 16%), the reaction to form a covalent Si-O-P bond on silicon oxide at 140°C is nearly instantaneous.[9] However, in humid environments (relative humidity > 40%), the reaction does not proceed, as a higher concentration of interfacial water molecules inhibits the necessary condensation reaction.[9]

Troubleshooting Guides

Problem 1: Incomplete or disordered monolayer with low surface coverage.

  • Symptoms: Low water contact angle on hydrophobic SAMs, poor electrochemical blocking behavior (low ΔEp in cyclic voltammetry), or XPS data indicating low surface density of molecules.[1]

  • Possible Cause: The chosen solvent has a high dielectric constant or coordinates strongly with the substrate, preventing efficient packing and binding.

  • Troubleshooting Steps:

    • Switch to a Non-coordinating, Low-Polarity Solvent: Replace polar solvents like DMSO, methanol, or pyridine with non-polar or weakly polar alternatives. Toluene (B28343), tetrahydrofuran (B95107) (THF), ethyl ether, anisole, or cyclopentyl methyl ether are often excellent choices.[1][2][6] Studies consistently show that higher quality, denser monolayers are formed from solvents with low dielectric constants.[1][4]

    • Increase Deposition Temperature: Gently heating the deposition solution can provide the necessary thermal energy to desorb competing solvent molecules from the surface, allowing the phosphonic acid to bind more effectively.[1]

    • Optimize Concentration: In some systems, a lower concentration of the phosphonic acid in a non-polar solvent is more effective at forming a well-ordered monolayer than a higher concentration in a polar solvent.[10]

Problem 2: Formation of surface byproducts or substrate etching.

  • Symptoms: SEM or AFM images show crystalline structures or layered deposits on the surface instead of a smooth monolayer. IR spectroscopy reveals peaks corresponding to metal-phosphonate complexes rather than surface-bound phosphonates.[2][7]

  • Possible Cause: This is common on more reactive oxide surfaces (e.g., ZnO, Al₂O₃). The solvent is polar enough to cause dissociation of metal ions from the substrate surface.

  • Troubleshooting Steps:

    • Immediately Switch to a Non-Polar Solvent: The primary solution is to change the solvent from a polar one (especially alcohols like methanol) to a non-polar one like toluene.[2][7] Toluene has been shown to suppress the dissociation of Zn²⁺ from ZnO surfaces, leading to the formation of a well-defined SAM with the expected tridentate coordination.[2][7]

    • Consider a Less Polar Alcohol: If an alcohol is required for solubility, a less polar option like tert-butyl alcohol may be a suitable compromise, as it has also been shown to produce well-defined SAMs on ZnO.[2]

Problem 3: Poor stability and robustness of the monolayer.

  • Symptoms: The monolayer degrades quickly when exposed to aqueous solutions, showing a rapid decrease in water contact angle.[11]

  • Possible Cause: The phosphonic acid molecules are only weakly adsorbed (physisorbed) to the surface rather than being covalently bonded. This can be influenced by the deposition method and lack of a post-deposition treatment.

  • Troubleshooting Steps:

    • Introduce a Thermal Annealing Step: After the initial deposition from solution, heating the substrate is crucial for driving the condensation reaction that forms strong, covalent P-O-Metal bonds.[12][13] An annealing step (e.g., 140-150°C) can convert a layer of hydrogen-bonded molecules into a robust, covalently attached monolayer.[6][12]

    • Ensure High Surface Coverage: A higher density of molecules on the surface leads to greater chain-chain van der Waals interactions, which significantly enhances the overall robustness of the SAM.[1] Using a solvent that promotes high packing density will also improve stability.

Problem 4: Inconsistent results with the Tethering by Aggregation and Growth (T-BAG) method.

  • Symptoms: The T-BAG method, which involves slow solvent evaporation followed by heating, yields inconsistent monolayer quality or fails to produce a covalently bound layer.

  • Possible Cause: The ambient humidity during the heating step is not controlled.

  • Troubleshooting Steps:

    • Control the Humidity: The final, covalent bond-forming reaction at high temperature is highly sensitive to interfacial water.[9]

    • For Covalent Bonding: Perform the heating step in a dry environment (e.g., a desiccator or glovebox with a relative humidity below 16%) to ensure the reaction proceeds efficiently.[9]

    • To Prevent Reaction: If you wish to study the physisorbed layer, maintain a humid environment (relative humidity > 40%) during heating to prevent the condensation reaction.[9]

Data Summary: Solvent Effects on Monolayer Quality

The following tables summarize quantitative data from a systematic study on the effect of various solvents on the quality of phosphonic acid monolayers formed on Indium Tin Oxide (ITO) substrates. Higher water contact angles and larger electrochemical peak separations (ΔEp) indicate a more densely packed and defect-free monolayer.

Table 1: Effect of Solvent on n-Octadecylphosphonic Acid (ODPA) Monolayer Quality on ITO

Solvent Dielectric Constant Water Contact Angle (°) ΔEp (mV) vs. Fe(CN)₆³⁻
Ethyl Ether 4.34 111 ± 2 700
Tetrahydrofuran (THF) 7.58 110 ± 2 680
Acetone 20.7 109 ± 2 650
Acetonitrile 37.5 108 ± 2 620
Pyridine 12.4 102 ± 3 550
Dimethyl Sulfoxide (DMSO) 46.7 109 ± 2 640

Data sourced from Chen et al., Langmuir, 2012.[1]

Table 2: Effect of Solvent on 16-Phosphohexadecanoic Acid (-COOH terminated) Monolayer Quality on ITO

Solvent Dielectric Constant Water Contact Angle (°) ΔEp (mV) vs. Fe(CN)₆³⁻
Ethyl Ether 4.34 78 ± 2 580
Tetrahydrofuran (THF) 7.58 72 ± 2 550
Methanol 32.7 45 ± 3 250
Acetonitrile 37.5 42 ± 3 210
Dimethyl Sulfoxide (DMSO) 46.7 35 ± 3 150
Water 80.1 25 ± 4 120

Data sourced from Chen et al., Langmuir, 2012.[1]

Experimental Protocols

Protocol 1: General Solution-Phase Deposition Method

This protocol is a general guideline for forming a phosphonic acid SAM on a suitable oxide substrate (e.g., TiO₂, SiO₂, ITO, Al₂O₃).

  • Substrate Preparation: Clean the substrate thoroughly. A typical procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) followed by drying under a stream of N₂ or Ar. An oxygen plasma or UV-Ozone treatment is often used immediately before deposition to create a reactive, hydroxylated surface.

  • Solution Preparation: Prepare a dilute solution of the desired phosphonic acid (e.g., 0.1-1 mM) in an appropriate low-polarity solvent (e.g., toluene or THF).[2][13]

  • Immersion: Immerse the cleaned substrate into the phosphonic acid solution at room temperature. Deposition times can vary widely from minutes to several hours (e.g., 12-24 hours).

  • Rinsing: After immersion, remove the substrate and rinse it thoroughly with fresh solvent (the same solvent used for deposition) and then with a different solvent (like tetrahydrofuran or ethanol) to remove any non-covalently bound molecules.[7]

  • Drying: Dry the substrate again under a stream of inert gas.

  • Annealing (Optional but Recommended): For maximum stability, anneal the coated substrate in an oven or on a hotplate. A typical condition is 150°C for 30 minutes to drive the formation of covalent bonds.[6][7]

  • Characterization: Analyze the monolayer quality using techniques such as water contact angle goniometry, XPS, ellipsometry, and AFM.

Protocol 2: Tethering by Aggregation and Growth (T-BAG) Method

This method is particularly effective for forming dense monolayers on silicon oxide.[13]

  • Substrate Preparation: Clean a silicon wafer coupon as described in Protocol 1.

  • Solution Preparation: Prepare a 1 mM solution of the phosphonic acid (e.g., ODPA) in a volatile solvent like THF.[13]

  • Deposition: Place the cleaned silicon coupon vertically in a beaker containing the phosphonic acid solution.[13]

  • Slow Evaporation: Allow the solvent to evaporate slowly over several hours. As the solvent level drops, a concentrated film of phosphonic acid is deposited onto the substrate surface.[13]

  • Heating/Curing: Once the solvent has fully evaporated, remove the sample and heat it in an oven under a controlled (preferably dry) atmosphere. A typical condition is 140°C for 24-48 hours to form the covalently bound organophosphonate layer.[9][13]

  • Rinsing and Characterization: After cooling, rinse the substrate thoroughly and characterize as described above.

Visualizations

experimental_workflow sub_prep 1. Substrate Preparation cleaning Sonication & Drying sub_prep->cleaning activation O₂ Plasma or UV-Ozone cleaning->activation deposition 3. Deposition activation->deposition solution_prep 2. Solution Preparation dissolve Dissolve PA in Low-Polarity Solvent solution_prep->dissolve dissolve->deposition immersion Immersion or T-BAG Method deposition->immersion post_proc 4. Post-Processing immersion->post_proc rinsing Rinse with Fresh Solvent post_proc->rinsing annealing Thermal Annealing (Covalent Bonding) rinsing->annealing characterization 5. Characterization annealing->characterization wca Contact Angle characterization->wca xps XPS characterization->xps afm AFM characterization->afm

General Workflow for Phosphonic Acid SAM Formation.

Troubleshooting Flowchart for Poor Monolayer Quality.

solvent_properties cluster_good High-Quality SAM cluster_bad Low-Quality SAM good_solvent Optimal Solvent (e.g., Toluene, THF) prop1 Low Dielectric Constant good_solvent->prop1 prop2 Weak Surface Interaction good_solvent->prop2 outcome1 High Packing Density prop1->outcome1 outcome3 Low Defect Density prop2->outcome3 outcome2 High Stability outcome1->outcome2 bad_solvent Suboptimal Solvent (e.g., Methanol, Pyridine) prop3 High Dielectric Constant bad_solvent->prop3 prop4 Strong Surface Coordination bad_solvent->prop4 outcome5 Surface Dissociation (on reactive oxides) prop3->outcome5 outcome4 Low Packing Density prop4->outcome4 outcome6 High Defect Density prop4->outcome6

Influence of Solvent Properties on SAM Formation.

References

Technical Support Center: Degradation Pathways for Alkylphosphonic Acids on Metal Oxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of alkylphosphonic acids on metal oxide surfaces.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Problem IDIssuePossible CausesSuggested Solutions
TG-001 Low or no degradation of the alkylphosphonic acid. Inactive Catalyst: The metal oxide surface may be poisoned or deactivated. Insufficient Energy Input: In photocatalysis, the light source intensity may be too low or the wavelength incorrect. For thermal degradation, the temperature may be insufficient. Incorrect Experimental Conditions: pH, reactant concentration, or solvent may not be optimal.- Catalyst Activation: Pretreat the metal oxide (e.g., by annealing or UV irradiation) to clean and activate the surface. - Verify Energy Source: Check the specifications of your light source or furnace. Ensure the light source emits at a wavelength that can be absorbed by the photocatalyst. - Optimize Conditions: Systematically vary pH, concentration, and solvent to find the optimal reaction conditions.
TG-002 Inconsistent or irreproducible degradation results. Variable Catalyst Surface: The surface area or crystal structure of the metal oxide may vary between batches. Inconsistent Reactant Concentration: Inaccurate preparation of alkylphosphonic acid solutions. Fluctuations in Reaction Conditions: Uncontrolled variations in temperature, light intensity, or stirring rate.- Catalyst Characterization: Characterize each batch of metal oxide for surface area (BET), crystal phase (XRD), and morphology (SEM/TEM). - Accurate Solution Preparation: Use calibrated equipment for preparing solutions. - Precise Control of Conditions: Employ a well-controlled reactor setup with stable light sources, temperature controllers, and consistent stirring.
TG-003 Difficulty in identifying degradation products. Low Concentration of Products: The degradation may be incomplete, leading to product concentrations below the detection limit of the analytical method. Complex Product Mixture: Multiple degradation pathways can lead to a wide range of products that are difficult to separate and identify. Matrix Effects: Other components in the reaction mixture may interfere with the analysis.- Concentration of Products: Use solid-phase extraction (SPE) to concentrate the degradation products before analysis. - Advanced Analytical Techniques: Employ high-resolution techniques like LC-MS/MS or GC-MS for better separation and identification.[1][2] - Sample Cleanup: Use appropriate sample preparation methods to remove interfering substances.
TG-004 Catalyst deactivation during the experiment. Surface Poisoning: Accumulation of nonvolatile products or intermediates on the catalyst surface can block active sites.[3] Changes in Catalyst Structure: High temperatures or harsh chemical environments can alter the physical or chemical properties of the metal oxide.- Catalyst Regeneration: Investigate methods to regenerate the catalyst, such as thermal treatment or washing with a suitable solvent. - Milder Reaction Conditions: Explore if lower temperatures or reactant concentrations can achieve degradation without rapid deactivation. - Use of Co-catalysts or Promoters: Investigate the addition of promoters to enhance catalyst stability and activity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation of alkylphosphonic acids on metal oxides.

1. What are the primary degradation pathways for alkylphosphonic acids on metal oxides?

The degradation of alkylphosphonic acids on metal oxides can proceed through several pathways, primarily:

  • Photocatalytic Degradation: This typically occurs on semiconductor metal oxides like TiO2 and ZnO.[4] Upon irradiation with light of sufficient energy, electron-hole pairs are generated, which lead to the formation of highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). These ROS then attack the alkylphosphonic acid, leading to the cleavage of C-P and C-N bonds.[3]

  • Thermal Degradation: At elevated temperatures, metal oxides can catalyze the decomposition of alkylphosphonic acids. The reaction mechanism often involves the interaction of the phosphonic acid group with the metal oxide surface, followed by bond cleavage. For instance, on γ-Al2O3, the decomposition of organophosphorus compounds can occur at temperatures ranging from 253-360°C.

  • Catalytic Oxidation: Many metal oxides, particularly those with variable oxidation states like CeO2 and CuO, can act as catalysts for the oxidation of alkylphosphonic acids, often at lower temperatures than uncatalyzed thermal degradation.[1] These reactions can lead to complete mineralization of the organic compound to CO2, H2O, and phosphate (B84403).

2. How do alkylphosphonic acids bind to metal oxide surfaces?

Alkylphosphonic acids strongly interact with metal oxide surfaces through their phosphonate (B1237965) headgroup. The binding can occur in several modes:

  • Monodentate: One oxygen atom of the phosphonate group binds to a metal site on the surface.

  • Bidentate: Two oxygen atoms of the phosphonate group bind to one or two metal sites. This is often the most stable configuration on surfaces like anatase TiO2(101).

  • Tridentate: All three oxygen atoms of the phosphonate group interact with the surface metal sites.

The specific binding mode depends on factors such as the type of metal oxide, the surface crystallography, pH, and the presence of water.[5] Techniques like FTIR and XPS are commonly used to investigate these binding modes.[3][6]

3. What are the common intermediates and final products of alkylphosphonic acid degradation?

  • Intermediates: Depending on the degradation pathway and the structure of the starting alkylphosphonic acid, a variety of intermediates can be formed. For instance, in the degradation of dimethyl methylphosphonate (B1257008) (DMMP), intermediates can include methyl methylphosphonate (MMP), methanol, and formaldehyde.[3]

  • Final Products: Under ideal conditions (complete mineralization), the final products are carbon dioxide (CO2), water (H2O), and inorganic phosphate (PO4^3-). However, incomplete degradation can lead to the formation of smaller organic acids (like formic acid) and other persistent organic byproducts.[3]

4. Which analytical techniques are most suitable for studying these degradation processes?

A combination of techniques is often necessary for a comprehensive understanding:

  • To Monitor Reactant Disappearance and Product Formation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for separating and identifying polar degradation products in the liquid phase.[1][2] Gas Chromatography (GC) with a suitable detector (e.g., FID or MS) can be used for volatile compounds.

  • To Characterize Surface Species: Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the binding of the phosphonic acid to the metal oxide surface and the formation of surface intermediates.[3][6] X-ray Photoelectron Spectroscopy (XPS) can be used to determine the chemical state of the elements on the surface and to study the bonding between the phosphonate and the metal oxide.

  • To Study Thermal Decomposition: Temperature-Programmed Desorption (TPD) is used to identify the desorption and decomposition temperatures of adsorbed species and to gain insights into the reaction kinetics.

5. How can I improve the efficiency of photocatalytic degradation?

Several strategies can be employed to enhance photocatalytic efficiency:

  • Doping the Metal Oxide: Introducing metal or non-metal dopants into the metal oxide lattice can extend its light absorption into the visible region and improve charge separation.

  • Using Nanomaterials: Increasing the surface area of the photocatalyst by using nanoparticles or nanostructured materials provides more active sites for the reaction.

  • Optimizing pH: The pH of the solution can influence the surface charge of the metal oxide and the speciation of the alkylphosphonic acid, thereby affecting the adsorption and degradation rate.

  • Adding Oxidants: The addition of co-oxidants like hydrogen peroxide (H2O2) can increase the concentration of hydroxyl radicals and enhance the degradation rate.

Quantitative Data Summary

The following tables summarize quantitative data extracted from various studies on the degradation of alkylphosphonic acids and their surrogates on metal oxides.

Table 1: Thermal and Catalytic Degradation of Dimethyl Methylphosphonate (DMMP)

Metal OxideCatalyst CompositionTemperature (°C)Protection Time (min)Key Findings
γ-Al2O3CuO (5%)400450Achieved complete conversion of DMMP.
γ-Al2O3CuO (5%) - CeO2 (1%)350127CeO2 loading influences catalytic performance.[1]
γ-Al2O3CuO (5%) - CeO2 (5%)350237Optimal CeO2 loading significantly improved protection time.[1]
γ-Al2O3CuO (5%) - CeO2 (10%)350112Higher CeO2 loading decreased performance compared to 5%.[1]
CeO2NanorodsNot specified-Exhibited higher thermocatalytic decomposition performance compared to nanoparticles and nanocubes.[7]
CeO2-Not specified140Baseline performance for comparison.
CeO210% CuNot specified252CuO addition enhances performance.
CeO220% CuNot specified266Increased CuO loading further improves performance.
CeO250% CuNot specified322Optimal CuO loading for maximum protection time.
CeO280% CuNot specified140Excessive CuO loading leads to decreased performance.
CuO-Not specified56Lower performance compared to CeO2 and composite catalysts.

Table 2: Binding Energies of Phosphonates on Metal Oxide Surfaces from XPS

Metal OxidePhosphonate SpeciesP 2p Binding Energy (eV)O 1s Binding Energy (eV)Inferred Binding Mode
Anatase TiO2Phenylphosphonic Acid (low coverage)133.5531.1 (P-O-Ti), 532.1 (P=O)Bidentate
Anatase TiO2Phenylphosphonic Acid (high coverage)--Mixed bidentate/monodentate
Iron OxideNitrilotris(methylenephosphonic acid)134.87531.63 (FePO4-like)Pentavalent tetra-bonded phosphorous

Table 3: FTIR Peak Assignments for Phosphonic Acid Adsorption on Metal Oxides

Metal OxideVibrational ModeWavenumber (cm⁻¹)Reference
Boehmite (γ-AlOOH)P-O-Al1100-900[3]
Ferric OxideDelocalized P-O in tripodal grafting~1039[8]
Aluminum OxideP-O-Al1150-950
Titanium DioxideTi-O-P1100-950

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Photocatalytic Degradation of Alkylphosphonic Acids in Aqueous Solution

Objective: To evaluate the photocatalytic activity of a metal oxide for the degradation of an alkylphosphonic acid.

Materials:

  • Photocatalyst (e.g., TiO2, ZnO powder)

  • Alkylphosphonic acid stock solution

  • Deionized water

  • pH meter and adjustment solutions (e.g., dilute HCl, NaOH)

  • Photoreactor with a suitable light source (e.g., UV lamp)

  • Magnetic stirrer and stir bar

  • Syringes and syringe filters (0.22 µm)

  • HPLC vials

  • HPLC-MS system

Procedure:

  • Catalyst Suspension Preparation: Accurately weigh the desired amount of photocatalyst powder and add it to a known volume of deionized water in the photoreactor vessel.

  • Sonication: Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion of the catalyst particles.

  • Adsorption-Desorption Equilibrium: Place the reactor in the dark and stir the suspension for a specified time (e.g., 30-60 minutes) to allow the alkylphosphonic acid to reach adsorption-desorption equilibrium with the catalyst surface.

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Start a timer.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 1 mL) of the suspension using a syringe.

  • Sample Filtration: Immediately filter the aliquot through a syringe filter to remove the catalyst particles and stop the reaction.

  • Sample Analysis: Transfer the filtered sample to an HPLC vial and analyze the concentration of the alkylphosphonic acid and its degradation products using a validated HPLC-MS method.

  • Data Analysis: Plot the concentration of the alkylphosphonic acid as a function of irradiation time to determine the degradation kinetics.

Protocol 2: Temperature-Programmed Desorption (TPD) of Adsorbed Alkylphosphonic Acids

Objective: To study the thermal stability and decomposition of an alkylphosphonic acid adsorbed on a metal oxide surface.

Materials:

  • Metal oxide sample (e.g., powder or single crystal)

  • Alkylphosphonic acid vapor source

  • Ultra-high vacuum (UHV) chamber equipped with a sample manipulator capable of heating and cooling

  • Quadrupole mass spectrometer (QMS)

  • High-purity inert gas (e.g., Ar, He) for dosing (optional)

Procedure:

  • Sample Preparation: Mount the metal oxide sample on the sample holder and introduce it into the UHV chamber.

  • Surface Cleaning: Clean the sample surface by standard procedures (e.g., sputtering and annealing) until a clean surface is confirmed by a surface-sensitive technique (e.g., XPS or AES).

  • Adsorption: Cool the sample to the desired adsorption temperature (e.g., liquid nitrogen temperature). Expose the sample to the vapor of the alkylphosphonic acid for a specific time to achieve the desired surface coverage.

  • TPD Measurement: Position the sample in front of the QMS. Begin heating the sample at a linear rate (e.g., 2-10 K/s).

  • Data Acquisition: Record the QMS signal for the masses corresponding to the parent molecule and expected desorption/decomposition products as a function of temperature.

  • Data Analysis: Plot the desorption rate (proportional to the QMS signal) versus temperature to obtain the TPD spectrum. The peak temperature(s) correspond to the desorption/decomposition events.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis of Phosphonate Binding

Objective: To determine the chemical state and binding mode of an alkylphosphonic acid adsorbed on a metal oxide surface.

Materials:

  • Metal oxide substrate

  • Alkylphosphonic acid solution

  • Solvent for rinsing (e.g., ethanol, deionized water)

  • XPS instrument with a monochromatic X-ray source (e.g., Al Kα)

Procedure:

  • Substrate Preparation: Clean the metal oxide substrate to remove any surface contaminants.

  • Adsorption: Immerse the cleaned substrate in a dilute solution of the alkylphosphonic acid for a specified time to allow for self-assembly of a monolayer.

  • Rinsing and Drying: Gently rinse the substrate with a clean solvent to remove any physisorbed molecules and then dry it under a stream of inert gas (e.g., N2).

  • XPS Analysis: Introduce the sample into the XPS analysis chamber.

  • Data Acquisition: Acquire a survey spectrum to identify the elements present on the surface. Then, acquire high-resolution spectra for the P 2p, O 1s, C 1s, and the relevant metal core levels.

  • Data Analysis: Perform peak fitting and deconvolution of the high-resolution spectra to identify the different chemical states of each element. The binding energies of the P 2p and O 1s peaks can provide information about the P-O-Metal bond formation and the binding mode of the phosphonate group.

Visualizations

Degradation Pathway of Alkylphosphonic Acids on a Semiconductor Metal Oxide (e.g., TiO₂)

G cluster_0 Photocatalytic Degradation Metal_Oxide Semiconductor Metal Oxide (e.g., TiO₂) Electron_Hole e⁻ / h⁺ Pair Metal_Oxide->Electron_Hole Excitation Light Light (hν ≥ Eg) Light->Metal_Oxide ROS Reactive Oxygen Species (•OH, O₂⁻) Electron_Hole->ROS Reaction with H₂O/O₂ Alkylphosphonic_Acid Alkylphosphonic Acid Intermediates Intermediates (e.g., smaller organic acids, alcohols) Alkylphosphonic_Acid->Intermediates Oxidation by ROS Final_Products Final Products (CO₂, H₂O, PO₄³⁻) Intermediates->Final_Products Further Oxidation

Caption: Photocatalytic degradation pathway of alkylphosphonic acids.

Experimental Workflow for Photocatalytic Degradation Studies

G Start Start Prepare_Catalyst Prepare Catalyst Suspension Start->Prepare_Catalyst Add_Analyte Add Alkylphosphonic Acid Prepare_Catalyst->Add_Analyte Equilibrate Equilibrate in Dark Add_Analyte->Equilibrate Irradiate Irradiate with Light Source Equilibrate->Irradiate Sample Take Samples at Time Intervals Irradiate->Sample Sample->Irradiate Continue Irradiation Filter Filter to Remove Catalyst Sample->Filter Analyze Analyze by HPLC-MS Filter->Analyze Data_Analysis Analyze Data (Kinetics) Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical photocatalytic degradation experiment.

Logical Relationship of Troubleshooting Low Degradation

G Problem Low/No Degradation Cause1 Inactive Catalyst Problem->Cause1 Cause2 Insufficient Energy Problem->Cause2 Cause3 Suboptimal Conditions Problem->Cause3 Solution1 Activate Catalyst (e.g., Anneal, UV Clean) Cause1->Solution1 Solution2 Verify Light Source/ Increase Temperature Cause2->Solution2 Solution3 Optimize pH, Concentration, Solvent Cause3->Solution3

Caption: Troubleshooting logic for low degradation efficiency.

References

Technical Support Center: Troubleshooting Inconsistent Contact Angle Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting inconsistent contact angle results on modified surfaces. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during contact angle measurements.

Frequently Asked Questions (FAQs)

Q1: My contact angle measurements on the same modified surface are highly variable. What are the most common causes?

Inconsistent contact angle results can stem from several factors, often related to the surface itself, the measurement environment, or the technique used. The most common culprits include:

  • Surface Contamination: Even minute amounts of contaminants, such as organic residues from the air, fingerprints, or residues from cleaning agents, can significantly alter surface energy and lead to variable results.[1][2][3] Clean metal surfaces, for example, have high surface free energies, which means they are very sensitive to contamination from molecules in the air.[4]

  • Surface Roughness: The texture of your surface plays a critical role. On a rough surface, the measured contact angle can be amplified; a hydrophilic surface will appear more hydrophilic, and a hydrophobic surface more hydrophobic.[5][6] This is because the actual surface area is greater than the projected area.[7]

  • Chemical Heterogeneity: If the surface modification is not uniform, you will have areas with different chemical properties, leading to variations in contact angle measurements across the sample.[8][9][10]

  • Operator and Technique Variability: The way the droplet is dispensed (e.g., drop size, deposition speed, and height) can influence the results.[8][11][12] Manual measurements are also prone to operator bias.[11][12]

  • Environmental Factors: Changes in temperature and humidity can alter the surface tension of the test liquid and the surface energy of the substrate, leading to inconsistent readings.[13]

Q2: How can I minimize the impact of surface contamination on my results?

A rigorous and consistent cleaning protocol is essential. The appropriate method will depend on your substrate and the nature of the contaminants.

  • Solvent Cleaning: For removing organic contaminants, a sequence of solvents is often effective. A common procedure involves ultrasonic cleaning in acetone, followed by methanol (B129727) or isopropanol, and a final rinse with deionized (DI) water.[14] Always use high-purity solvents and lint-free wipes.[15][16] The "two-cloth" method, where you wipe with a solvent-dampened cloth and then immediately with a clean, dry cloth, is recommended to avoid re-depositing contaminants as the solvent evaporates.[16]

  • Plasma or UV-Ozone Treatment: For many substrates, plasma or UV-ozone cleaning can be highly effective at removing organic contaminants and creating a high-energy, reactive surface.[11][17][18]

  • Proper Handling and Storage: Always handle samples with clean tweezers or gloves to avoid transferring oils from your skin.[14][19] Store cleaned samples in a clean, controlled environment, such as a desiccator or a nitrogen-purged container, to prevent re-contamination from the atmosphere.[19]

Q3: My surface is inherently rough. How can I obtain more consistent contact angle measurements?

While it's challenging to eliminate the effects of roughness, you can take steps to account for it:

  • Use Roughness Correction Models: The Wenzel and Cassie-Baxter models are theoretical frameworks that can help you understand the influence of roughness on your contact angle.[5] Some advanced instruments can measure surface topography and automatically apply a roughness correction to the contact angle measurement.[5][20]

  • Measure Advancing and Receding Angles: Instead of relying solely on the static contact angle, measuring the advancing and receding angles can provide more insight. The difference between these two angles is the contact angle hysteresis, which is directly related to surface roughness and chemical heterogeneity.[9][10][21][22] A large hysteresis indicates a more heterogeneous surface.[9][10]

  • Standardize Droplet Size: Use a consistent and sufficiently large droplet volume for all your measurements. Larger droplets can help to average out the effects of small-scale roughness.[11] A droplet diameter of at least 5 mm is often recommended.[11]

Q4: What is contact angle hysteresis, and why is it important?

Contact angle hysteresis is the difference between the advancing contact angle (the maximum stable angle) and the receding contact angle (the minimum stable angle).[9][22] On an ideal, perfectly smooth, and chemically homogeneous surface, the hysteresis would be zero.[9][10] However, on real surfaces, it is always present and provides valuable information about:

  • Surface Heterogeneity: A larger hysteresis value generally indicates greater chemical and topographical heterogeneity.[9][10][21]

  • Droplet Adhesion: A high hysteresis can suggest a high adhesion of the liquid to the surface, even if the static contact angle appears high (hydrophobic).[9]

Monitoring changes in hysteresis can be a sensitive indicator of changes in your surface modification process.[10]

Data Summary

The following tables summarize common contact angle values for different surface states and the impact of various cleaning procedures.

Table 1: Typical Water Contact Angles on Various Surfaces

Surface MaterialConditionTypical Water Contact Angle (°)Hydrophobicity
Glass/SiliconClean< 10°Hydrophilic
GoldClean~0°Hydrophilic
AluminumAged, "as is"70-90°Moderately Hydrophilic
AluminumAfter IPA wipe~50-60°Hydrophilic
AluminumAfter plasma treatment< 20°Highly Hydrophilic
Polytetrafluoroethylene (PTFE)Clean~110-120°Hydrophobic
PolypropyleneUntreated~90-100°Hydrophobic
PolypropylenePlasma Treated< 40°Hydrophilic

Note: These are approximate values and can vary depending on the specific surface preparation and measurement conditions.

Table 2: Effect of Cleaning Method on Water Contact Angle on Copper and Nickel Surfaces

Cleaning StepWater Contact Angle on Copper (°)Water Contact Angle on Nickel (°)
Before cleaning8578
After ultrasonic cleaning in soap solution4542
After further cleaning steps< 30< 30

Data adapted from a study on evaluating surface cleanliness.[4]

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure

This protocol is a general guideline for cleaning glass or silicon-based substrates.

  • Initial Degreasing:

    • Place the substrates in a beaker with acetone.

    • Sonnicate for 10-15 minutes in an ultrasonic bath.

    • Remove and rinse thoroughly with deionized (DI) water.

  • Second Solvent Clean:

    • Place the substrates in a beaker with isopropyl alcohol (IPA) or methanol.

    • Sonnicate for 10-15 minutes.

    • Remove and rinse thoroughly with DI water.

  • Drying:

    • Dry the substrates using a stream of high-purity nitrogen gas.

  • Optional Plasma/UV-Ozone Clean:

    • For a higher degree of cleaning, place the dried substrates in a plasma cleaner or UV-ozone chamber.

    • Follow the instrument manufacturer's instructions for the specific material.

  • Storage:

    • Store the clean substrates in a sealed, clean container, preferably under vacuum or in an inert atmosphere, until use.

Protocol 2: Sessile Drop Contact Angle Measurement

This protocol describes the basic steps for a static contact angle measurement.

  • Instrument Preparation:

    • Ensure the contact angle goniometer is on a level, vibration-free surface.

    • Clean the syringe and needle thoroughly, first with a solvent like IPA and then with the test liquid.

  • Sample Placement:

    • Place the cleaned and modified substrate on the sample stage.

    • Adjust the lighting and focus to obtain a sharp image of the substrate surface.

  • Droplet Deposition:

    • Fill the syringe with the test liquid, ensuring there are no air bubbles.

    • Carefully lower the needle towards the substrate.

    • Dispense a droplet of a predetermined volume (e.g., 4-6 µL) onto the surface.[11] The deposition should be smooth and at a consistent speed to minimize droplet oscillation.

    • Retract the needle smoothly away from the droplet.

  • Measurement:

    • Allow the droplet to equilibrate for a few seconds.

    • Capture an image of the droplet.

    • Use the instrument's software to analyze the image and determine the contact angle. The software typically fits a mathematical model (e.g., Young-Laplace) to the droplet shape to calculate the angle.[11]

  • Data Collection:

    • Repeat the measurement at multiple locations on the surface to obtain an average value and assess surface homogeneity.

    • Record the average contact angle and the standard deviation.

Visual Guides

Diagram 1: Troubleshooting Workflow for Inconsistent Contact Angle Results

TroubleshootingWorkflow start Inconsistent Contact Angle Results check_cleaning Is the cleaning protocol rigorous and consistent? start->check_cleaning check_roughness Is the surface rough? check_cleaning->check_roughness Yes improve_cleaning Implement/Optimize Cleaning Protocol (solvents, plasma, etc.) check_cleaning->improve_cleaning No check_environment Is the environment controlled (temperature, humidity)? check_roughness->check_environment No measure_hysteresis Measure advancing/receding angles to assess heterogeneity. check_roughness->measure_hysteresis Yes check_technique Is the measurement technique standardized? check_environment->check_technique Yes control_env Control and monitor environmental conditions. check_environment->control_env No automate_measurement Use automated dispensing and analysis. Standardize drop volume. check_technique->automate_measurement No end_good Consistent Results check_technique->end_good Yes improve_cleaning->check_roughness measure_hysteresis->check_environment control_env->check_technique automate_measurement->end_good

A flowchart to guide users through troubleshooting steps.

Diagram 2: Factors Influencing Contact Angle Measurements

Key factors affecting the outcome of contact angle analysis.

References

Technical Support Center: Phosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonic acid (PA) self-assembled monolayers (SAMs). Proper substrate preparation is a critical determinant of high-quality, well-ordered SAMs. This guide focuses on the influence of substrate cleaning on PA SAM formation and offers solutions to common experimental issues.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the formation of phosphonic acid SAMs, with a focus on issues related to substrate cleaning.

Question: Why do I observe a low water contact angle and poor hydrophobicity on my phosphonic acid SAM?

Answer: A low water contact angle is a primary indicator of a poorly formed or incomplete SAM, which can often be traced back to inadequate substrate cleaning. Several factors related to your cleaning protocol could be the cause:

  • Residual Organic Contaminants: The presence of organic residues on the substrate surface can significantly hinder the self-assembly process. These contaminants can originate from various sources, including handling, storage, or previous processing steps.

  • Incomplete Removal of Previous Layers: If the substrate has been used before, incomplete removal of a prior SAM or other coatings will prevent the formation of a new, uniform monolayer.

  • Surface Oxidation State: The density of hydroxyl (-OH) groups on the oxide surface is crucial for the binding of phosphonic acid headgroups. An improperly prepared surface may lack a sufficient number of these active sites.

  • Solvent Contamination: Using solvents of inadequate purity for cleaning or for the SAM deposition solution can introduce contaminants onto the substrate surface.

Recommended Solutions:

  • Enhance Your Cleaning Protocol: Implement a multi-step cleaning process to rigorously remove organic and particulate contaminants. Common and effective methods include:

    • Solvent Sonication: Sequentially sonicate the substrate in a series of high-purity solvents such as acetone (B3395972), isopropanol, and deionized water.[1]

    • Piranha Etching: For silicon-based substrates, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is highly effective at removing organic residues and hydroxylating the surface. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment). [2]

    • Plasma Cleaning: Oxygen or argon plasma treatment is another effective method for removing organic contaminants and activating the substrate surface.[1]

  • Verify Solvent Purity: Ensure that all solvents used for cleaning and SAM deposition are of high purity (e.g., VLSI or HPLC grade).[3]

  • Optimize Surface Hydroxylation: For oxide surfaces, ensuring a high density of hydroxyl groups is critical. For aluminum substrates, exposure to ambient atmosphere for 20-40 minutes after cleaning can help in the formation of a hydroxylated surface layer.

Question: I'm observing inconsistent SAM formation across my substrate. What could be the cause?

Answer: Inconsistent SAM formation, characterized by patches of well-formed monolayer alongside areas of disorder or bare substrate, is a common issue often linked to the cleaning and preparation stages.

  • Uneven Cleaning: If the cleaning process is not uniform across the entire substrate, some areas may remain contaminated, leading to localized defects in the SAM.

  • Drying Issues: Improper drying after the final rinse step can leave behind solvent residues or watermarks, which can interfere with SAM formation.[4]

  • Recontamination: Exposing the cleaned substrate to the ambient environment for too long before SAM deposition can lead to the adsorption of airborne contaminants.

Recommended Solutions:

  • Ensure Uniform Cleaning: When using solvent baths, ensure the entire substrate is fully immersed and agitated. For plasma or chemical etching, ensure the process is applied evenly across the surface.

  • Proper Drying Technique: After the final rinse, dry the substrate with a stream of inert gas, such as nitrogen or argon.[5] Blowing the solvent off from one edge to the other at a flat angle can help prevent the formation of drying spots.[4]

  • Minimize Exposure to Air: Transfer the cleaned and dried substrate to the SAM deposition solution as quickly as possible to minimize the risk of recontamination from the atmosphere.

Question: My phosphonic acid SAM appears to be unstable and degrades quickly. What factors could be contributing to this?

Answer: While phosphonic acid SAMs are generally more robust than their thiol counterparts, instability can still occur, and it can be influenced by the initial substrate preparation.

  • Poor Initial Binding: If the substrate surface is not adequately cleaned and activated, the phosphonic acid headgroups may not form strong, stable bonds with the oxide layer. This can lead to a less dense and less stable SAM that is more susceptible to desorption.

  • Moisture in the Deposition Solution: The presence of water in the SAM deposition solvent can lead to the formation of multilayers or aggregates in solution, which can then physisorb onto the surface instead of forming a chemisorbed monolayer.

  • Hydrolysis of the Phosphonate Bond: The Si-O-P bond, in particular, can be susceptible to hydrolysis, especially in neutral or basic aqueous solutions.[6]

Recommended Solutions:

  • Rigorous Substrate Cleaning: A thoroughly cleaned and hydroxylated surface is paramount for achieving a high density of strong covalent bonds between the phosphonic acid and the substrate, which enhances stability.

  • Use of Anhydrous Solvents: For SAM deposition, use dry solvents to minimize water content. This will favor the formation of a well-ordered monolayer.

  • Thermal Annealing: In some cases, a post-deposition annealing step can enhance the adhesion and stability of the phosphonic acid SAM by promoting the formation of covalent bonds with the substrate.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role of substrate cleaning in the formation of phosphonic acid SAMs.

Question: What are the most common methods for cleaning substrates before phosphonic acid SAM deposition?

Answer: The choice of cleaning method depends on the substrate material and the nature of the contaminants. However, some of the most widely used and effective techniques include:

  • Solvent Cleaning: This typically involves rinsing and sonicating the substrate in a sequence of organic solvents like acetone and isopropanol, followed by a final rinse with deionized water and drying with an inert gas.[1][3] This method is effective for removing general organic contaminants and particles.

  • Piranha Solution: A mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) that is highly effective at removing organic residues from silicon and other oxide surfaces. It also hydroxylates the surface, which is beneficial for phosphonic acid binding.[2]

  • RCA Clean: A multi-step cleaning process developed for silicon wafers that involves sequential cleaning in three different solutions: SC-1 (Ammonium hydroxide, hydrogen peroxide, and water), SC-2 (Hydrochloric acid, hydrogen peroxide, and water), and a final dip in a dilute hydrofluoric acid solution to remove the native oxide if desired.

  • Plasma Treatment: Exposing the substrate to an oxygen or argon plasma can effectively remove organic contaminants and activate the surface.[1]

  • UV/Ozone Cleaning: This method uses ultraviolet light to generate ozone, which then oxidizes and removes organic contaminants from the surface.

Question: How does the choice of solvent during cleaning and SAM formation affect the final monolayer?

Answer: The solvent plays a critical role in both the cleaning process and the self-assembly of the phosphonic acid molecules.

  • During Cleaning: Different solvents have different abilities to dissolve various types of contaminants. A sequence of solvents with varying polarities (e.g., acetone followed by isopropanol) is often used to ensure the removal of a broad range of organic residues.[3]

  • During SAM Formation: The solvent can influence the solubility of the phosphonic acid molecules and their interactions with each other and the substrate. The choice of solvent can impact the packing density and ordering of the resulting SAM. For example, some studies have shown that for certain phosphonic acids on indium tin oxide (ITO), solvents with lower dielectric constants can lead to SAMs with fewer defects.[8] In the case of ZnO nanowires, non-polar solvents like toluene (B28343) were found to suppress side reactions and lead to well-defined SAMs.[9][10]

Question: What is the importance of surface hydroxylation for phosphonic acid SAM formation?

Answer: Surface hydroxylation, the presence of -OH groups on the substrate's oxide layer, is crucial for the formation of a strong, covalent bond with the phosphonic acid headgroup. The phosphonic acid molecule reacts with these surface hydroxyls in a condensation reaction, forming a stable P-O-Substrate bond and releasing water as a byproduct.[11] An insufficient density of these hydroxyl groups will result in a lower density of anchored phosphonic acid molecules and a less stable, poorly ordered SAM.

Question: How can I verify the cleanliness of my substrate before SAM deposition?

Answer: Several techniques can be used to assess the cleanliness of a substrate:

  • Water Contact Angle Measurement: A clean, hydrophilic oxide surface will have a very low water contact angle (typically <10-20°). A high contact angle suggests the presence of hydrophobic organic contaminants.[8]

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the elemental composition of the surface and identify the presence of carbon-based contaminants.[7]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and identify particulate contamination.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the influence of substrate cleaning and solvent choice on phosphonic acid SAM quality, as determined by water contact angle measurements.

Table 1: Effect of Substrate and Cleaning on Water Contact Angle

SubstrateCleaning MethodPost-Cleaning Water Contact Angle (°)Reference
Indium Tin Oxide (ITO)Standard Cleaning< 10[8]
Aluminum (Al) filmMethanol (B129727) Sonication46.4[13]
Bare Al/SiOxidized14[11]

Table 2: Influence of Solvent on Water Contact Angle of n-Octadecylphosphonic Acid (ODPA) SAMs on ITO

Deposition SolventWater Contact Angle (°)
Triethylamine115.8 ± 1.6
Ethyl Ether116.7 ± 1.9
Tetrahydrofuran (B95107) (THF)114.2 ± 1.4
Pyridine108.9 ± 2.1
Acetone114.8 ± 1.9
Methanol114.3 ± 1.5
Acetonitrile114.9 ± 1.7
Dimethyl Sulfoxide (DMSO)114.2 ± 2.0
Water114.3 ± 1.7
(Data extracted from Table 1 in reference[8])

Experimental Protocols

Protocol 1: General Substrate Degreasing [14]

  • Place the substrates in a beaker with acetone and sonicate for 5 minutes.

  • Rinse the substrates with deionized (DI) water for 1 minute.

  • Place the substrates in a beaker with methanol and sonicate for 5 minutes.

  • Rinse the substrates under flowing DI water for 10 minutes.

  • Dry the substrates with a stream of nitrogen gas.

Protocol 2: Organic Contaminant Removal using Piranha Solution (for silica-based substrates) [14]

Safety Precaution: Piranha solution is extremely dangerous and should only be handled by trained personnel with appropriate personal protective equipment in a certified chemical fume hood.

  • Prepare the piranha solution by carefully adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) (typically in a 1:3 or 1:4 ratio). Warning: This reaction is highly exothermic.

  • Immerse the substrates in the fresh piranha solution for 8 minutes at 100-150 °C.

  • Carefully remove the substrates and rinse them extensively in running DI water for 10 minutes.

  • Dry the substrates with a stream of nitrogen gas. A clean hydrophilic surface should cause water to sheet off evenly.

Protocol 3: Phosphonic Acid SAM Formation (Example) [7]

  • Prepare a 25 µM solution of the desired phosphonic acid in dry tetrahydrofuran (THF).

  • Immerse the pre-cleaned substrates vertically in the phosphonic acid solution.

  • Allow the solvent to evaporate at room temperature.

  • Heat the coated substrates in an oven at 140°C for 48 hours in air. This step is intended to form multilayers.

  • Remove the multilayers by sonicating the samples in fresh THF to leave a monolayer film.

  • Rinse the substrates with methanol and dry with a stream of nitrogen gas.

Visualizations

Substrate_Cleaning_Workflow cluster_cleaning Substrate Cleaning start Start: Contaminated Substrate solvent_cleaning Solvent Cleaning (e.g., Acetone, IPA) start->solvent_cleaning piranha Piranha Etch (Optional, for SiO2) solvent_cleaning->piranha plasma Plasma Clean (Optional) solvent_cleaning->plasma rinse_dry Rinse (DI Water) & Dry (N2) solvent_cleaning->rinse_dry piranha->rinse_dry plasma->rinse_dry clean_substrate Clean, Activated Substrate rinse_dry->clean_substrate

Caption: General workflow for substrate cleaning prior to SAM deposition.

SAM_Formation_Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Observed Issue: Poor SAM Quality (e.g., low contact angle) cause1 Inadequate Cleaning: Residual Contaminants issue->cause1 cause2 Poor Surface Hydroxylation issue->cause2 cause3 Solvent Contamination issue->cause3 cause4 Improper Drying issue->cause4 solution1 Implement Rigorous Cleaning Protocol (e.g., Piranha, Plasma) cause1->solution1 solution2 Optimize Hydroxylation (e.g., air exposure for Al) cause2->solution2 solution3 Use High-Purity Solvents cause3->solution3 solution4 Dry with Inert Gas cause4->solution4

Caption: Troubleshooting logic for poor phosphonic acid SAM formation.

References

Validation & Comparative

A Comparative Guide: 4-Pentadecylbenzylphosphonic Acid vs. Octadecylphosphonic Acid (ODPA) for Surface Modification and Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two phosphonic acid derivatives, 4-Pentadecylbenzylphosphonic acid and Octadecylphosphonic acid (ODPA), for applications in surface modification and nanoparticle stabilization. While ODPA is a well-characterized and widely used compound, data on this compound is less prevalent in public literature. This guide therefore combines extensive experimental data for ODPA with theoretically inferred properties for this compound, providing a framework for researchers to evaluate their potential suitability for specific applications.

Introduction

Both this compound and octadecylphosphonic acid (ODPA) are amphiphilic molecules that can form self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. This property makes them excellent candidates for tailoring surface properties such as wettability, corrosion resistance, and biocompatibility. Their ability to functionalize surfaces is of significant interest in fields ranging from materials science to drug delivery system development.

Octadecylphosphonic acid (ODPA) is a long-chain alkylphosphonic acid that has been extensively studied for its ability to form dense, well-ordered monolayers.[1][2][3] Its simple linear alkyl chain allows for strong van der Waals interactions between adjacent molecules, leading to robust and stable films.

This compound , on the other hand, incorporates an aromatic benzyl (B1604629) group in its structure. This structural difference is anticipated to influence the packing density, thermal stability, and potentially the electronic properties of the resulting monolayer compared to the purely aliphatic ODPA. While direct experimental data is limited, its properties can be inferred from the behavior of similar aromatic phosphonic acids.

Molecular Structures

cluster_ODPA Octadecylphosphonic Acid (ODPA) cluster_4PBPA This compound ODPA_mol CH₃(CH₂)₁₇-P(O)(OH)₂ PBPA_mol CH₃(CH₂)₁₄-C₆H₄-CH₂-P(O)(OH)₂

Caption: Molecular structures of ODPA and this compound.

Comparative Performance Data

The following tables summarize key performance indicators for ODPA based on available experimental data. Data for this compound is largely unavailable and is presented as "Not Available" (N/A). Researchers are encouraged to use the provided experimental protocols to generate comparative data.

Table 1: Properties of Self-Assembled Monolayers (SAMs)
PropertyOctadecylphosphonic Acid (ODPA)This compound
Water Contact Angle on TiO₂ ~110-120°[4]N/A (Expected to be hydrophobic)
Water Contact Angle on Al₂O₃ ~110°[2]N/A (Expected to be hydrophobic)
Thermal Stability of SAM on Al₂O₃ (in vacuum) Stable up to ~400°C[5][6]N/A (The benzyl group may alter thermal stability)
SAM Order on Silicon Oxide Chain tilt angle of ~37°[1]N/A (Aromatic interactions may lead to different packing)
Table 2: Performance in Corrosion Protection
PropertyOctadecylphosphonic Acid (ODPA)This compound
Corrosion Inhibition Efficiency on Steel High (anodic inhibitor)[7][8]N/A (Expected to provide good corrosion resistance)
Layer Formation Time for Effective Protection Dependent on concentration and solvent[7]N/A

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Protocol 1: Formation of Self-Assembled Monolayers (SAMs)

This protocol describes the formation of phosphonic acid SAMs on a metal oxide substrate (e.g., TiO₂, Al₂O₃, or SiO₂) via solution deposition.

Materials:

  • Substrate (e.g., silicon wafer with native oxide, titanium foil)

  • Octadecylphosphonic acid (ODPA) or this compound

  • Solvent (e.g., Tetrahydrofuran (THF) or ethanol (B145695), anhydrous)

  • Cleaning agents (e.g., acetone, isopropanol, deionized water)

  • Nitrogen or argon gas for drying

  • Oven or hot plate

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen or argon.

  • Solution Preparation: Prepare a 1 mM solution of the desired phosphonic acid in anhydrous THF or ethanol.

  • SAM Deposition (Dip-Coating): Immerse the cleaned substrate in the phosphonic acid solution for a specified time (e.g., 1 to 24 hours) at room temperature.[9]

  • Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrate with a gentle stream of nitrogen or argon.

  • Annealing (Optional but Recommended): To improve the quality and stability of the monolayer, anneal the substrate at a specific temperature (e.g., 120-150°C) for a defined period (e.g., 15 minutes to 48 hours).[1][4]

A Substrate Cleaning (Sonication in Acetone, IPA, DI Water) B Solution Preparation (1 mM Phosphonic Acid in THF/Ethanol) A->B C SAM Deposition (Dip-coating for 1-24h) B->C D Rinsing (with pure solvent) C->D E Drying (Nitrogen/Argon stream) D->E F Annealing (e.g., 120-150°C) E->F

Caption: Experimental workflow for SAM formation.

Protocol 2: Characterization of SAMs

1. Contact Angle Goniometry:

  • Purpose: To determine the hydrophobicity of the SAM-coated surface.

  • Procedure: Place a droplet of deionized water (typically 1-5 µL) on the surface and measure the angle between the substrate and the tangent of the droplet at the three-phase contact line using a goniometer.[10] Higher contact angles indicate greater hydrophobicity.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical bonding states at the surface, confirming the presence and binding of the phosphonic acid monolayer.

  • Procedure: Analyze the surface using an XPS instrument. The presence of a phosphorus (P 2p) peak confirms the attachment of the phosphonic acid. Analysis of the C 1s and O 1s spectra can provide information about the integrity of the organic layer and its binding to the metal oxide.[1]

3. Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface topography and assess the quality and homogeneity of the SAM.

  • Procedure: Scan the surface in tapping mode or contact mode to obtain high-resolution images of the monolayer. This can reveal the presence of domains, defects, or aggregates.[2]

Protocol 3: Nanoparticle Stabilization

This protocol outlines a general procedure for stabilizing metal oxide nanoparticles.

Materials:

  • Metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄)

  • ODPA or this compound

  • Solvent (e.g., ethanol or toluene)

  • Ultrasonicator

Procedure:

  • Dispersion: Disperse the nanoparticles in the chosen solvent using ultrasonication.

  • Ligand Addition: Add a solution of the phosphonic acid to the nanoparticle dispersion. The amount of phosphonic acid should be optimized based on the surface area of the nanoparticles.

  • Functionalization: Allow the mixture to react under stirring or sonication for a set period (e.g., several hours to overnight) at a controlled temperature.

  • Purification: Separate the functionalized nanoparticles from the excess phosphonic acid by centrifugation and washing with fresh solvent multiple times.

  • Characterization: Characterize the stability of the stabilized nanoparticles using techniques like Dynamic Light Scattering (DLS) to measure the particle size distribution and zeta potential to assess colloidal stability.

Signaling Pathways and Applications in Drug Development

Phosphonic acid-functionalized surfaces and nanoparticles have significant potential in biomedical applications, including drug delivery and implantology. The phosphonate (B1237965) headgroup can act as a stable anchor for conjugating bioactive molecules.

cluster_surface Functionalized Surface NP Nanoparticle or Implant Surface SAM Phosphonic Acid Monolayer NP->SAM binds to BioMol Bioactive Molecule (e.g., Drug, Peptide) SAM->BioMol conjugates to Receptor Cell Surface Receptor BioMol->Receptor interacts with Cell Target Cell Response Cellular Response (e.g., Uptake, Signaling) Cell->Response Receptor->Cell

Caption: Bio-functionalization using phosphonic acid linkers.

This schematic illustrates how a phosphonic acid monolayer can serve as a robust platform for immobilizing bioactive molecules onto a nanoparticle or an implant surface. This functionalization can facilitate targeted drug delivery by promoting interaction with specific cell surface receptors, leading to a desired cellular response. The stability of the phosphonate-surface bond is crucial for the long-term efficacy of such systems.

Conclusion

Octadecylphosphonic acid is a well-established molecule for forming high-quality, hydrophobic, and thermally stable self-assembled monolayers on various metal oxide surfaces. Its performance in applications like corrosion protection is well-documented.

This compound represents an intriguing alternative due to the presence of a benzyl group, which may introduce different intermolecular interactions and potentially alter the packing, thermal, and electronic properties of the resulting SAM. While direct experimental data for this compound is scarce, the provided protocols offer a clear path for researchers to perform a direct comparative analysis. The choice between these two molecules will ultimately depend on the specific requirements of the application, such as the desired surface energy, thermal stability, and potential for π-π stacking interactions afforded by the benzyl group in this compound. Further research into the properties of alkylbenzylphosphonic acids is warranted to fully explore their potential in advanced materials and biomedical applications.

References

Stability Showdown: Phosphonic Acid SAMs vs. Alkanethiols on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Surface Science and Drug Development

The functionalization of gold surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern surface chemistry, enabling advancements in biosensing, drug delivery, and molecular electronics. For decades, alkanethiols have been the gold standard for modifying gold substrates due to their straightforward preparation and well-ordered monolayer formation. However, the inherent limitations in their long-term stability have prompted a search for more robust alternatives. This guide provides an objective comparison of the stability of phosphonic acid-based SAMs against the conventional alkanethiol SAMs on gold, supported by experimental data and detailed methodologies.

At a Glance: Stability Under Different Conditions

While direct, side-by-side comparisons of phosphonic acid and alkanethiol SAMs on a gold substrate are limited in published literature, a comprehensive analysis of their performance on their respective optimal substrates (phosphonic acids on metal oxides and alkanethiols on gold) provides crucial insights. A key study directly compared hydroxyl-terminated phosphonic acid SAMs on titanium (Ti) with hydroxyl-terminated thiol SAMs on gold (Au), offering valuable comparative data.

Stability ParameterPhosphonic Acid SAMs (on Ti)Alkanethiol SAMs (on Au)Key Findings
Ambient Air Stable for up to 14 days with only ~20% loss of molecules.[1]Unstable, with complete loss of molecules within 7 days.[1]Phosphonic acid SAMs exhibit significantly higher stability in air, attributed to the lower susceptibility of the phosphonate (B1237965) headgroup to oxidation compared to the thiol headgroup.[1][2]
Aqueous Solution (Tris-Buffered Saline) Significant desorption (>80%) within 1 day.[1][2][3][4]Stable for up to 7 days.[1][2][3][4]Alkanethiol SAMs on gold demonstrate superior stability in physiological buffer solutions.
UV Irradiation Alkyl chains decompose after 12 hours, but phosphonate headgroups remain on the surface.[1][2][3][4]Decomposition of alkyl chains and oxidation of thiolates observed.[1][2][3][4]The anchoring group of phosphonic acid SAMs shows greater resilience to UV-induced degradation.
Thermal Stability Stable up to high temperatures (e.g., up to 500°C on alumina).[5]Desorption of intact molecules around 277°C (550 K).[6]Phosphonic acid SAMs on metal oxides generally exhibit higher thermal stability.[5]

The Science Behind the Stability

The stability of a self-assembled monolayer is fundamentally dictated by the strength of the bond between the headgroup of the constituent molecule and the substrate. Alkanethiols form a relatively strong, semi-covalent bond between the sulfur headgroup and gold atoms. However, this sulfur-gold bond is susceptible to oxidation, which can lead to the desorption of the monolayer over time, especially when exposed to ambient laboratory conditions.[2]

Phosphonic acids, on the other hand, form robust covalent bonds with metal oxide surfaces through P-O-metal linkages. The P-O bond is inherently stronger than the S-Au bond, with a bond energy of approximately 80 kcal/mol compared to about 40 kcal/mol for the S-Au bond.[7] This higher bond energy is a primary reason for the enhanced thermal and chemical stability observed for phosphonic acid SAMs on oxide surfaces.

While phosphonic acids do not typically form stable, well-ordered monolayers directly on pristine gold surfaces, they can be anchored via a thiol-terminated phosphonic acid molecule, combining the gold-binding affinity of thiols with the properties of the phosphonic acid terminus.

Experimental Methodologies

The assessment of SAM stability relies on a suite of surface-sensitive analytical techniques. Below are the detailed protocols for the key experiments cited in the comparison.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Objective: To determine the elemental composition of the surface and identify the chemical state of the sulfur or phosphorus headgroups.

  • Protocol:

    • A freshly prepared SAM on the gold substrate is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV).

    • The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

    • High-resolution spectra of the S 2p (for thiols) or P 2p and O 1s (for phosphonic acids) regions are acquired.

    • For stability studies, spectra are taken at different time points after exposure to specific conditions (e.g., ambient air, aqueous solution, UV light).

    • Changes in the intensity of the elemental peaks are used to quantify the desorption of the SAM.

    • Shifts in the binding energy of the S 2p or P 2p peaks can indicate changes in the chemical state, such as oxidation.[2]

Contact Angle Goniometry

This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface hydrophobicity and, by extension, the integrity and order of the SAM.

  • Objective: To assess the stability of the SAM by monitoring changes in surface wettability over time.

  • Protocol:

    • The initial contact angle of a deionized water droplet (typically 1-5 µL) on the SAM-coated surface is measured using a goniometer.

    • The sample is then subjected to the desired stability test (e.g., storage in ambient air or immersion in a buffer solution).

    • At regular intervals, the sample is removed, rinsed with an appropriate solvent (e.g., ethanol, deionized water), and dried with a stream of inert gas (e.g., nitrogen).

    • The water contact angle is measured again.

    • A significant decrease in the contact angle typically indicates disordering or desorption of the hydrophobic alkyl chains of the SAM.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale.

  • Objective: To visualize the surface morphology of the SAM and detect changes such as pinholes, aggregation, or desorption.

  • Protocol:

    • A freshly prepared SAM is imaged in tapping mode or contact mode under ambient or liquid conditions.

    • The sample is then exposed to the conditions of the stability test.

    • The same area of the sample is imaged again at various time points.

    • Changes in the surface topography, such as the appearance of pits or a decrease in the overall height of the monolayer, are indicative of SAM degradation.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the logical workflow for comparing the stability of phosphonic acid and alkanethiol SAMs.

SAM_Stability_Comparison cluster_preparation SAM Preparation cluster_characterization Initial Characterization cluster_stability_tests Stability Tests cluster_analysis Post-Test Analysis cluster_comparison Comparative Assessment prep_thiol Alkanethiol SAM on Gold char_thiol XPS, Contact Angle, AFM prep_thiol->char_thiol prep_pa Phosphonic Acid SAM on Gold char_pa XPS, Contact Angle, AFM prep_pa->char_pa test_air Ambient Air Exposure char_thiol->test_air test_aqueous Aqueous Solution Immersion char_thiol->test_aqueous test_uv UV Irradiation char_thiol->test_uv test_thermal Thermal Annealing char_thiol->test_thermal char_pa->test_air char_pa->test_aqueous char_pa->test_uv char_pa->test_thermal analysis_thiol XPS, Contact Angle, AFM test_air->analysis_thiol analysis_pa XPS, Contact Angle, AFM test_air->analysis_pa test_aqueous->analysis_thiol test_aqueous->analysis_pa test_uv->analysis_thiol test_uv->analysis_pa test_thermal->analysis_thiol test_thermal->analysis_pa compare Compare Stability Data analysis_thiol->compare analysis_pa->compare

Caption: Workflow for comparing SAM stability.

Concluding Remarks

For applications requiring long-term stability in ambient conditions or resistance to UV irradiation, phosphonic acid-based SAMs present a promising alternative to traditional alkanethiols, although their application on gold substrates is less direct. The superior stability of the phosphonate-metal oxide bond suggests that for devices where a thin oxide layer can be tolerated or is even desirable, phosphonic acids are a more robust choice.

Conversely, for applications in physiological or aqueous environments where a pristine gold surface is essential, alkanethiol SAMs currently offer better performance. The choice between these two classes of molecules will ultimately depend on the specific requirements of the application, including the operating environment and the desired lifespan of the functionalized surface. Future research into novel anchoring groups that combine the robust nature of phosphonates with a strong, direct affinity for gold could lead to the development of universally superior SAMs.

References

The Impact of Alkyl Chain Length on the Corrosion Inhibition Efficiency of Long-Chain Phosphonic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of long-chain phosphonic acids reveals a direct correlation between the length of the alkyl chain and the efficiency of corrosion inhibition on various metal substrates. This guide provides a comparative overview of the performance of octylphosphonic acid (OPA), dodecylphosphonic acid (DDPA), and octadecylphosphonic acid (ODPA), supported by experimental data from electrochemical studies.

Long-chain phosphonic acids are a class of organic compounds that have demonstrated significant potential as corrosion inhibitors for a range of metals, including steel, copper, aluminum, and magnesium alloys. Their efficacy stems from their ability to form self-assembled monolayers (SAMs) on the metal surface. These tightly packed, ordered molecular layers act as a physical barrier, isolating the metal from the corrosive environment. The phosphonic acid headgroup strongly anchors to the metal oxide surface, while the long alkyl chains create a hydrophobic barrier that repels water and other corrosive agents.

Performance Comparison of Long-Chain Phosphonic Acids

Experimental evidence consistently indicates that the corrosion inhibition efficiency of long-chain phosphonic acids increases with the length of the alkyl chain. Longer chains lead to the formation of more densely packed and stable self-assembled monolayers, which provide a more effective barrier against corrosion.

A study on aluminum alloy demonstrated that octadecylphosphonic acid (C18) provides superior corrosion resistance compared to octylphosphonic acid (C8) in a corrosive chloride solution. Similarly, research on magnesium alloys has shown that dodecylphosphonic acid (C12) offers significantly better protection than its shorter-chain counterparts, such as butylphosphonic acid (C4) and octylphosphonic acid (C8). This trend is attributed to the increased van der Waals interactions between longer alkyl chains, which results in a more ordered and impermeable protective film.

The following table summarizes key performance data from various studies, illustrating the influence of alkyl chain length on corrosion inhibition efficiency. It is important to note that the data is compiled from different studies on various substrates and under different conditions, but the general trend remains consistent.

InhibitorAlkyl Chain LengthSubstrateCorrosive MediumInhibition Efficiency (%)Key Findings
Octylphosphonic Acid (OPA) C8Aluminum AlloyChloride SolutionGoodProvides significant corrosion protection, but is outperformed by longer-chain phosphonic acids.
Dodecylphosphonic Acid (DDPA) C12Magnesium AlloyDMEM SolutionVery GoodExhibits superior corrosion resistance compared to C4 and C8 phosphonic acids, indicating the positive effect of increased chain length.
Octadecylphosphonic Acid (ODPA) C18Aluminum AlloyChloride SolutionExcellentOffers the best corrosion protection among the compared phosphonic acids due to the formation of a highly stable and dense monolayer.
Octadecylphosphonic Acid (ODPA) CopperSimulated Indoor Atmosphere~95%Forms a highly effective protective layer, significantly reducing the corrosion rate.[1][2][3][4]

Experimental Protocols

The evaluation of corrosion inhibitor efficiency relies on a suite of electrochemical and surface analysis techniques. The following are detailed methodologies for key experiments cited in the studies of long-chain phosphonic acids.

Surface Preparation

Proper preparation of the metal substrate is critical for obtaining reproducible and meaningful results. A typical procedure for steel samples is as follows:

  • Mechanical Polishing: The steel specimens are mechanically polished with a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 220, 400, 1000, and 2000 grit) to achieve a smooth, mirror-like surface.[5]

  • Degreasing: The polished samples are then degreased by sonication in a solvent such as ethanol (B145695) or acetone (B3395972) to remove any organic contaminants.[5]

  • Rinsing and Drying: Finally, the specimens are thoroughly rinsed with deionized water and dried in a stream of nitrogen gas before being used in corrosion experiments.[4]

Potentiodynamic Polarization

This technique is used to determine the corrosion current density (icorr) and the corrosion potential (Ecorr), which are key parameters for evaluating corrosion rates and inhibition efficiency.[6]

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the prepared metal sample as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.[6]

  • Electrolyte: The cell is filled with the corrosive solution (e.g., 3.5% NaCl solution) with and without the phosphonic acid inhibitor at various concentrations.

  • Measurement: The open-circuit potential (OCP) is first monitored until a stable value is reached. The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).[6]

  • Data Analysis: The corrosion current density is determined by extrapolating the linear Tafel regions of the polarization curve to the corrosion potential. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[7]

  • Electrochemical Cell Setup: The same three-electrode cell setup as in potentiodynamic polarization is used.

  • Measurement: The EIS measurements are performed at the OCP. A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., from 100 kHz to 10 mHz).[8]

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value and a lower Cdl value generally indicate better corrosion inhibition. The inhibition efficiency can also be calculated from the Rct values: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the corrosion inhibition efficiency of long-chain phosphonic acids.

G cluster_prep Sample Preparation cluster_inhibition Inhibitor Application cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Comparison p1 Mechanical Polishing p2 Degreasing (Sonication) p1->p2 p3 Rinsing & Drying p2->p3 i2 Immersion in Inhibitor Solution (Self-Assembled Monolayer Formation) p3->i2 i1 Prepare Inhibitor Solutions (OPA, DDPA, ODPA) i1->i2 t1 Potentiodynamic Polarization i2->t1 t2 Electrochemical Impedance Spectroscopy (EIS) i2->t2 a1 Calculate Inhibition Efficiency t1->a1 t2->a1 a2 Compare Performance of OPA, DDPA, and ODPA a1->a2

Caption: Experimental workflow for comparing corrosion inhibitors.

References

A Comparative Guide to X-ray Photoelectron Spectroscopy (XPS) Analysis of P-O-Metal Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique indispensable for characterizing the elemental composition and chemical states of materials. In the realm of materials science and drug development, understanding the nature of phosphorus-oxygen-metal (P-O-M) bonds is crucial for applications ranging from corrosion inhibition and biomaterial integration to the development of novel catalytic systems. This guide provides a comparative analysis of XPS data for various P-O-metal bonds, supported by experimental data and detailed methodologies, to aid researchers in their interpretation of XPS spectra.

Quantitative Analysis of P-O-Metal Bonds

The binding energy of core-level electrons, as measured by XPS, is highly sensitive to the chemical environment of an atom. Variations in the binding energies of phosphorus (P 2p) and oxygen (O 1s) can provide significant insights into the nature of P-O-metal bonding, including the oxidation state of the metal and the structure of the phosphate (B84403) group. The following table summarizes typical binding energy ranges for P 2p and O 1s in different P-O-metal environments, compiled from various studies.

Compound/Bond TypeMetalP 2p Binding Energy (eV)O 1s Binding Energy (eV)Reference(s)
Metal PhosphatesCo, Ni~133.0~531.5 (M-O)[1]
Iron Vanadium Phosphate GlassesFe, VShift to lower energy by ~1.9 eV compared to P2O5Multiple peaks for bridging and non-bridging oxygen[2]
Titanium PhosphateTi133.3 - 134.1~530.7 (P-O-Ti and P=O)[3]
Metal Phosphates (general)-~133Multiple peaks depending on oxygen environment[4][5]
Iron (II) PhosphateFe--[6]
Iron (III) PhosphateFe--[7]
Phosphorus Oxides (e.g., P2O5)-134.5 - 135.0-[8]

Note: Binding energies can be influenced by various factors, including the specific experimental setup, calibration method, and the presence of surface contaminants. The C 1s peak at 284.6 eV is commonly used as a reference for charge correction[2]. The O 1s region in phosphates often exhibits multiple overlapping components due to the different types of oxygen environments (e.g., P-O-M, P=O, non-bridging oxygens)[4][9].

Experimental Protocol for XPS Analysis

A standardized experimental protocol is crucial for obtaining reliable and comparable XPS data. The following methodology outlines the key steps for the analysis of P-O-metal bonds.

1. Sample Preparation:

  • Samples should be clean and representative of the material to be analyzed.

  • For solid samples, ensure a flat and smooth surface. Powders should be pressed into a pellet or mounted on a sample holder using conductive tape.

  • Minimize exposure to ambient atmosphere to reduce surface contamination. Whenever possible, samples should be prepared and transferred under an inert environment.

2. Instrumentation and Data Acquisition:

  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used to irradiate the sample[2].

  • Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent scattering of photoelectrons and surface contamination.

  • Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons.

  • Survey Scan: A wide energy range scan (e.g., 0-1200 eV) is initially performed to identify all elements present on the surface.

  • High-Resolution Scans: Detailed scans are then acquired for the specific core levels of interest (e.g., P 2p, O 1s, and the relevant metal core levels). A smaller pass energy is used to achieve higher energy resolution.

3. Data Analysis:

  • Charge Correction: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to a standard value, typically 284.6 eV or 284.8 eV[2].

  • Peak Fitting: High-resolution spectra are often complex and may consist of multiple overlapping peaks. Peak fitting (deconvolution) using software packages is performed to identify and quantify the different chemical states. Gaussian-Lorentzian peak shapes are commonly used.

  • Quantification: The atomic concentrations of the elements are determined from the areas of the corresponding XPS peaks, corrected by their respective relative sensitivity factors.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the XPS analysis of P-O-metal bonds.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing & Interpretation Sample_Cleaning Sample Cleaning Sample_Mounting Mounting on Holder Sample_Cleaning->Sample_Mounting Intro_to_UHV Introduction to UHV Chamber Sample_Mounting->Intro_to_UHV Xray_Irradiation X-ray Irradiation (Al Kα) Intro_to_UHV->Xray_Irradiation Photoelectron_Emission Photoelectron Emission Xray_Irradiation->Photoelectron_Emission Energy_Analysis Electron Energy Analysis Photoelectron_Emission->Energy_Analysis Survey_Scan Survey Scan Acquisition Energy_Analysis->Survey_Scan HighRes_Scan High-Resolution Scans (P 2p, O 1s, Metal) Survey_Scan->HighRes_Scan Charge_Correction Charge Correction (C 1s ref) HighRes_Scan->Charge_Correction Peak_Fitting Peak Fitting & Deconvolution Charge_Correction->Peak_Fitting Quantification Elemental Quantification Peak_Fitting->Quantification Interpretation Interpretation of Chemical States Quantification->Interpretation

References

A Comparative Guide to T-BAG Deposition and Conventional Dip-Coating Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a surface coating technique is critical. It can significantly impact the performance, biocompatibility, and drug-eluting capabilities of medical devices. This guide provides an objective comparison between the T-BAG (Tethering by Aggregation and Growth) deposition method and conventional dip-coating techniques, supported by experimental data and detailed protocols.

At a Glance: T-BAG vs. Dip-Coating

FeatureT-BAG DepositionConventional Dip-Coating
Primary Application Formation of highly ordered self-assembled monolayers (SAMs), particularly on metal oxide surfaces.Application of a wide range of coatings, including polymers and drug-polymer mixtures, on various substrates.
Coating Thickness Typically monolayer (~1-3 nm).Controllable over a wider range, from nanometers to micrometers.[1]
Uniformity Can achieve high uniformity and comprehensive surface coverage.Uniformity is dependent on various parameters like withdrawal speed, viscosity, and solvent evaporation rate.[2]
Process Complexity Multi-step process involving slow solvent evaporation and subsequent thermal annealing.Relatively simple process involving immersion, withdrawal, and drying.[3]
Material Consumption Generally uses dilute solutions, potentially leading to less material waste.Can result in significant material wastage in the solution reservoir.[2]
Adhesion Forms strong, covalent bonds between the monolayer and the substrate after annealing.Adhesion depends on the coating material and substrate; may require adhesion promoters.
Scalability May be less suitable for large-scale, rapid production due to the slow evaporation and annealing steps.Readily scalable for industrial applications.

In-Depth Comparison

T-BAG Deposition: A Method for Precision Monolayers

T-BAG deposition is a specialized technique for creating highly ordered self-assembled monolayers (SAMs). This method relies on the principle of "tethering by aggregation and growth," where molecules first physisorb onto a substrate from a dilute solution during slow solvent evaporation, and then chemically bond to the surface upon thermal annealing. This process is particularly effective for forming dense and stable organophosphonate monolayers on metal oxide surfaces.

The primary advantage of the T-BAG method lies in its ability to produce well-ordered, covalently bonded monolayers, which can significantly alter the surface properties of a material, enhancing biocompatibility or providing specific functional groups for further chemical modifications.

Conventional Dip-Coating: A Versatile and Scalable Technique

Dip-coating is a widely used, simple, and cost-effective method for depositing thin films onto a substrate. The process involves immersing the substrate in a coating solution and then withdrawing it at a controlled speed. The thickness of the resulting film is determined by a balance between the viscous drag, the force of gravity, and the surface tension of the liquid, as well as the solvent evaporation rate.

This technique is highly versatile and can be used to apply a variety of materials, including polymers, ceramics, and drug-loaded polymer matrices. It is a common method for fabricating drug-eluting coatings on medical devices such as stents and catheters.[3] The main challenges with dip-coating are achieving high uniformity, especially on complex geometries, and minimizing material waste.[2]

Experimental Protocols

T-BAG Deposition Protocol for a Self-Assembled Monolayer

This protocol describes the formation of an octadecylphosphonic acid (ODPA) monolayer on a silicon wafer with a native oxide layer.

  • Substrate Preparation: Clean the silicon wafer by sonication in acetone, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Solution Preparation: Prepare a dilute solution of ODPA (e.g., 1 mM) in a volatile solvent like tetrahydrofuran (B95107) (THF).

  • Deposition: Suspend the cleaned silicon wafer vertically in the ODPA solution in a covered beaker to allow for slow solvent evaporation. The evaporation process should take several hours.

  • Physisorption: As the solvent evaporates, the ODPA molecules will physisorb onto the wafer surface, forming an ordered layer.

  • Thermal Annealing (Chemisorption): After the solvent has completely evaporated, place the wafer in an oven and heat it to a specific temperature (e.g., 110-140°C) for an extended period (e.g., 24-48 hours). This step promotes the formation of covalent bonds between the phosphonic acid headgroups and the silicon oxide surface.

  • Rinsing: After annealing, rinse the wafer with a suitable solvent (e.g., THF, ethanol) to remove any non-covalently bonded molecules.

  • Drying: Dry the wafer with a stream of nitrogen.

T_BAG_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_formation Monolayer Formation cluster_final Final Steps Substrate Cleaning Substrate Cleaning Solution Preparation Solution Preparation Substrate Cleaning->Solution Preparation Immersion Immersion Solution Preparation->Immersion Slow Evaporation Slow Evaporation Immersion->Slow Evaporation Hours Physisorption Physisorption Slow Evaporation->Physisorption Thermal Annealing Thermal Annealing Physisorption->Thermal Annealing 24-48h @ 110-140°C Chemisorption (Covalent Bonding) Chemisorption (Covalent Bonding) Thermal Annealing->Chemisorption (Covalent Bonding) Rinsing Rinsing Chemisorption (Covalent Bonding)->Rinsing Drying Drying Rinsing->Drying Functionalized Surface Functionalized Surface Drying->Functionalized Surface Dip_Coating_Workflow cluster_prep Preparation cluster_coating Coating Process cluster_post Post-Coating Stent Cleaning Stent Cleaning Coating Solution Preparation Coating Solution Preparation Stent Cleaning->Coating Solution Preparation Immersion Immersion Coating Solution Preparation->Immersion Dwell Time Dwell Time Immersion->Dwell Time Controlled Withdrawal Controlled Withdrawal Dwell Time->Controlled Withdrawal Drying Drying Controlled Withdrawal->Drying Optional: Repeat for Multiple Layers Optional: Repeat for Multiple Layers Drying->Optional: Repeat for Multiple Layers Final Annealing Final Annealing Optional: Repeat for Multiple Layers->Final Annealing Drug-Eluting Stent Drug-Eluting Stent Final Annealing->Drug-Eluting Stent mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_downstream Downstream Effects cluster_drug Drug Action Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 binds to Sirolimus-FKBP12 Complex Sirolimus-FKBP12 Complex FKBP12->Sirolimus-FKBP12 Complex Sirolimus-FKBP12 Complex->mTORC1 inhibits

References

Phosphonic Acids on Oxide Surfaces: A Comparative Adhesion Analysis of TiO2 vs. SiO2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of substrate and anchoring molecules is critical for applications ranging from biocompatible coatings to drug delivery systems. Phosphonic acids have emerged as highly effective surface modifiers for metal oxides. This guide provides a detailed comparison of the adhesion strength of phosphonic acids on two commonly used oxide substrates: titanium dioxide (TiO2) and silicon dioxide (SiO2), supported by experimental data and methodologies.

Phosphonic acids generally exhibit significantly stronger and more stable adhesion to titanium dioxide (TiO2) surfaces compared to silicon dioxide (SiO2). This difference is primarily attributed to the nature of the chemical bond formed between the phosphonic acid group and the metal oxide surface. On TiO2, phosphonic acids form robust, multidentate covalent bonds, leading to high binding energies and hydrolytic stability. In contrast, the bond between phosphonic acids and SiO2 is more susceptible to hydrolysis, particularly in aqueous environments, resulting in weaker and less stable adhesion.

Quantitative Adhesion Data

The following table summarizes key quantitative data on the adhesion of phosphonic acids to TiO2 and SiO2 surfaces based on computational and experimental studies.

ParameterTitanium Dioxide (TiO2)Silicon Dioxide (SiO2)Key Observations
Binding Energy -1.8 eV to -2.88 eV (Bidentate)[1]Not widely reported; generally considered lower than on TiO2.The binding energy on TiO2 is significantly higher, indicating a much stronger interaction.
Adsorption Energy -83.5 kJ/mol (Molecular Monodentate)-186.5 kJ/mol (Dissociative on anatase 001)[2]Not widely reported; formation of stable layers is challenging.Dissociative adsorption on certain TiO2 facets leads to very strong binding.
Bond Stability High hydrolytic stability[3][4]Prone to hydrolysis, especially in aqueous media[1]The Ti-O-P bond is significantly more stable than the Si-O-P bond.
Primary Binding Mode Bidentate and Tridentate[2][5]Monoester, diester, and hydrogen bonding[6][7]The multidentate binding on TiO2 contributes to its superior adhesion strength.

Binding Mechanisms and Stability

The interaction of phosphonic acids with TiO2 and SiO2 surfaces is governed by the formation of coordinate covalent bonds. The proposed binding mechanisms are illustrated in the diagram below.

cluster_TiO2 Phosphonic Acid on TiO2 cluster_SiO2 Phosphonic Acid on SiO2 PA_TiO2 Phosphonic Acid Bidentate Bidentate Binding PA_TiO2->Bidentate Forms Tridentate Tridentate Binding PA_TiO2->Tridentate Forms TiO2_Surface TiO2 Surface Stable_Adhesion Strong & Stable Adhesion TiO2_Surface->Stable_Adhesion Leads to Bidentate->TiO2_Surface on Tridentate->TiO2_Surface on PA_SiO2 Phosphonic Acid Monoester Monoester PA_SiO2->Monoester Forms Diester Diester PA_SiO2->Diester Forms H_Bonding Hydrogen Bonding PA_SiO2->H_Bonding Forms SiO2_Surface SiO2 Surface Unstable_Adhesion Weaker & Less Stable Adhesion SiO2_Surface->Unstable_Adhesion Leads to Monoester->SiO2_Surface on Diester->SiO2_Surface on H_Bonding->SiO2_Surface on

Binding mechanisms of phosphonic acid on TiO2 and SiO2 surfaces.

On TiO2, phosphonic acids readily form strong bidentate and even tridentate bonds with the titanium atoms on the surface. This multidentate chelation effect results in a thermodynamically stable and hydrolytically resistant interface.

Conversely, the interaction with SiO2 is less robust. While phosphonic acids can form mono- and diester linkages with the silanol (B1196071) groups on the silica (B1680970) surface, these Si-O-P bonds are known to be susceptible to hydrolysis, particularly in neutral or basic aqueous solutions[1]. This instability makes the formation of dense, stable self-assembled monolayers (SAMs) of phosphonic acids on SiO2 challenging without specific surface treatments or anhydrous conditions[7].

Experimental Protocols

The evaluation of phosphonic acid adhesion on oxide substrates involves a combination of surface characterization and direct force measurement techniques. A general experimental workflow is outlined below.

Start Start: Substrate Preparation Clean Substrate Cleaning (e.g., Piranha, UV/Ozone) Start->Clean Deposit Phosphonic Acid Deposition (e.g., Solution immersion, Spin-coating) Clean->Deposit Anneal Annealing (Optional) Deposit->Anneal Characterize Surface Characterization Anneal->Characterize XPS XPS (Binding Energy, Chemical State) Characterize->XPS AFM AFM (Morphology, Roughness) Characterize->AFM ContactAngle Contact Angle (Wettability, Surface Energy) Characterize->ContactAngle AdhesionTest Adhesion Strength Measurement Characterize->AdhesionTest End End: Data Analysis & Comparison XPS->End AFM->End ContactAngle->End PullOff Pull-Off Test (Quantitative Adhesion Force) AdhesionTest->PullOff PullOff->End

Typical experimental workflow for adhesion strength evaluation.
Key Experimental Methodologies:

  • Substrate Preparation:

    • TiO2 and SiO2 wafers are typically cleaned using methods such as sonication in solvents (e.g., acetone, isopropanol), followed by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to UV/ozone to remove organic contaminants and create a hydroxylated surface.

  • Phosphonic Acid Deposition:

    • Solution-Phase Deposition: Substrates are immersed in a dilute solution of the phosphonic acid in a suitable solvent (e.g., ethanol, toluene) for a specific duration (from hours to days). The concentration of the phosphonic acid solution is typically in the millimolar range.

    • Self-Assembled Monolayer (SAM) Formation: The deposition process often aims to form a highly ordered monolayer of phosphonic acid molecules on the substrate surface.

  • Surface Characterization:

    • X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition of the surface and the chemical state of the elements. It can confirm the presence of phosphorus and analyze the P 2p and O 1s core level spectra to understand the nature of the P-O-metal bond[8].

    • Atomic Force Microscopy (AFM): AFM is employed to visualize the surface topography and measure the roughness of the phosphonic acid layer. It can provide information on the uniformity and coverage of the coating.

    • Contact Angle Goniometry: This method measures the contact angle of a liquid droplet on the surface, which provides information about the surface energy and hydrophobicity, indicating the successful modification of the surface.

  • Adhesion Strength Measurement:

    • Pull-Off Adhesion Test (ASTM D4541): This is a common method for quantifying the adhesion strength of a coating to a substrate[9][10]. The general procedure is as follows:

      • A loading fixture (dolly) is bonded to the phosphonic acid-coated surface using a compatible adhesive.

      • After the adhesive has cured, a pull-off adhesion tester is attached to the dolly.

      • A perpendicular tensile force is applied to the dolly at a constant rate until the dolly is pulled off the surface.

      • The force required to detach the dolly is recorded, and the adhesion strength is calculated in units of pressure (e.g., MPa).

      • The failure mode (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface) is also noted[11].

Conclusion

The experimental evidence and theoretical calculations consistently demonstrate that phosphonic acids form a significantly more robust and stable interface with TiO2 than with SiO2. The strong, multidentate binding to TiO2 results in high adhesion strength and excellent hydrolytic stability, making it a preferred substrate for applications requiring durable surface functionalization. While phosphonic acids can modify SiO2 surfaces, the resulting bond is weaker and more susceptible to degradation in aqueous environments. For applications involving SiO2, careful consideration of the environmental conditions and the potential need for alternative surface chemistries or coupling agents is recommended.

References

Determining Molecular Order in Phosphonate SAMs: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to characterize the molecular architecture of phosphonate (B1237965) self-assembled monolayers (SAMs), understanding the orientation and ordering of molecules is paramount. This guide provides a comparative analysis of Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy against two powerful alternatives: Sum-Frequency Generation (SFG) spectroscopy and Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS). We present a synthesis of experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most appropriate technique for your research needs.

Phosphonate SAMs are of increasing interest for a variety of applications, including biocompatible coatings, sensors, and as coupling layers in molecular electronics. The performance of these monolayers is critically dependent on their structural organization. NEXAFS spectroscopy has emerged as a key technique for providing quantitative information about the molecular orientation within these films.

Quantitative Comparison of Spectroscopic Techniques

The determination of the average molecular tilt angle with respect to the surface normal is a key metric for quantifying the order within a phosphonate SAM. The following table summarizes quantitative data from comparative studies using NEXAFS, SFG, and PM-IRRAS for different phosphonate SAMs.

Phosphonate MoleculeSubstrateTechniqueAverage Molecular Tilt Angle (°)Reference
Octadecylphosphonic acid (ODPA)Si(100)NEXAFS37[1]
Octadecylphosphonic acid (ODPA)Si(100)SFG38[1]
11-hydroxyundecylphosphonic acid (PUL)Si(100)NEXAFS47[1]
11-hydroxyundecylphosphonic acid (PUL)Si(100)SFG43[1]
Phenylphosphonic acidIndium Zinc OxideNEXAFS12-16[2]
Phenylphosphonic acidIndium Zinc OxidePM-IRRAS12-16[2]
Octylphosphonic acid (OPA)Indium Zinc OxidePM-IRRAS~57[3][4]
F13-octylphosphonic acid (F13OPA)Indium Zinc OxidePM-IRRAS26[3][4]
Pentafluorophenyl phosphonic acid (F5PPA)Indium Zinc OxidePM-IRRAS23[4]
Benzyl phosphonic acid (BnPA)Indium Zinc OxidePM-IRRAS31[4]
Pentafluorobenzyl phosphonic acid (F5BnPA)Indium Zinc OxidePM-IRRAS58[4]

Performance Comparison: NEXAFS vs. Alternatives

FeatureNEXAFS SpectroscopySum-Frequency Generation (SFG) SpectroscopyPolarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS)
Principle Element-specific core-level electron excitation by polarized soft X-rays.Second-order nonlinear optical process combining visible and infrared laser beams.Vibrational spectroscopy using polarization-modulated infrared light reflected from a surface.
Information Provided Molecular orientation, chemical bonding, and electronic structure.[1]Molecular orientation and vibrational structure of interfacial molecules.[5]Molecular orientation and vibrational structure of molecules on reflective surfaces.[3][4]
Advantages - Element-specific- High sensitivity to molecular orientation- Can probe unoccupied molecular orbitals- Inherently surface-specific- Can be used for in-situ measurements at liquid/solid and gas/solid interfaces[1]- Non-destructive- High sensitivity for monolayers on reflective substrates- Can be performed in ambient conditions- Relatively lower cost and complexity compared to synchrotron-based techniques
Disadvantages - Requires a synchrotron radiation source- Typically performed under high vacuum conditions- Potential for radiation-induced sample damage- Can be complex to interpret spectra- Requires specialized laser systems- May not be suitable for all substrates- Primarily applicable to reflective substrates (e.g., metals, some oxides)- Lower spatial resolution compared to NEXAFS
Typical Environment High VacuumAmbient or in-situ (liquid/gas)Ambient

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research.

NEXAFS Spectroscopy
  • Sample Preparation: Phosphonate SAMs are prepared on the desired substrate (e.g., Si(100) wafers) by methods such as the tethering by aggregation and growth (T-BAG) method. This involves immersing the substrate in a dilute solution of the phosphonic acid in a suitable solvent (e.g., THF), followed by solvent evaporation and thermal annealing.[1]

  • Data Acquisition: NEXAFS measurements are performed at a synchrotron radiation facility. The sample is placed in a high-vacuum chamber. Linearly polarized soft X-rays are directed onto the sample surface. The energy of the X-rays is scanned across the absorption edge of a specific element (e.g., Carbon K-edge at ~285 eV). Spectra are collected at multiple incident angles of the X-ray beam with respect to the sample surface (e.g., 20°, 50°, and 70°).[1] The absorption is typically measured via the total electron yield (TEY) or partial electron yield (PEY).

  • Data Analysis: The intensity of specific resonance peaks in the NEXAFS spectra (e.g., σ(C-H) or σ(C-C)) is analyzed as a function of the X-ray incidence angle. The dichroism (difference in absorption for different polarizations) is used to calculate the average tilt angle of the molecules with respect to the surface normal.[1]

Sum-Frequency Generation (SFG) Spectroscopy
  • Sample Preparation: SAMs are prepared as described for NEXAFS.

  • Data Acquisition: The SFG setup consists of two laser beams, a fixed-frequency visible beam and a tunable infrared (IR) beam, that are overlapped spatially and temporally on the sample surface. The sum-frequency signal generated at the interface is detected. For in-situ measurements, the sample can be in contact with a liquid or gas.[1] Spectra are typically collected by scanning the IR frequency over the vibrational modes of interest (e.g., C-H stretching region). Data is often recorded using a specific polarization combination for the incident and detected beams (e.g., ppp, where all beams are p-polarized).[5]

  • Data Analysis: The intensities of the vibrational peaks in the SFG spectrum are related to the number of molecules and their average orientation. By analyzing the peak intensities, information about the molecular order and the average tilt angle of specific functional groups can be extracted.

Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS)
  • Sample Preparation: Phosphonate SAMs are prepared on a reflective substrate, such as gold or a transparent conductive oxide like indium zinc oxide (IZO).[3][4]

  • Data Acquisition: An FT-IR spectrometer equipped with a photoelastic modulator (PEM) is used. The infrared beam is passed through the PEM, which rapidly modulates the polarization between p- and s-polarization. The beam is then directed at a grazing angle of incidence onto the sample surface. The reflected light is detected by a high-sensitivity detector (e.g., MCT). The signal is demodulated to separate the differential reflectance (ΔR = Rp - Rs) from the total reflectance (R = Rp + Rs). The PM-IRRAS spectrum is then calculated as ΔR/R.[6][7]

  • Data Analysis: According to the surface selection rule for reflective substrates, only vibrational modes with a dipole moment component perpendicular to the surface are active in the IRRAS spectrum. The intensity of the absorption bands is therefore highly dependent on the molecular orientation. By comparing the experimental spectra with theoretical calculations or by analyzing the intensity ratios of specific vibrational modes, the average molecular tilt angle can be determined.[8]

Experimental Workflow for NEXAFS

The following diagram illustrates the typical workflow for determining molecular order in phosphonate SAMs using NEXAFS spectroscopy.

NEXAFS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Synchrotron) cluster_analysis Data Analysis Substrate Substrate Cleaning SAM_Dep SAM Deposition Substrate->SAM_Dep Annealing Thermal Annealing SAM_Dep->Annealing UHV Introduce Sample to UHV Annealing->UHV Xray Irradiate with Polarized X-rays UHV->Xray Angle Vary Incident Angle Xray->Angle TEY Measure Total Electron Yield Angle->TEY TEY->Angle Spectra Obtain Angle-Resolved Spectra TEY->Spectra Dichroism Analyze Dichroism Spectra->Dichroism Tilt Calculate Molecular Tilt Angle Dichroism->Tilt

NEXAFS experimental workflow for phosphonate SAMs.

References

Verifying Monolayer Formation of 4-Pentadecylbenzylphosphonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modifications, the ability to form a well-ordered and stable monolayer is paramount. This guide provides a comparative analysis of 4-Pentadecylbenzylphosphonic acid and its performance in forming self-assembled monolayers (SAMs), benchmarked against commonly used alkylphosphonic acids. By presenting key experimental data and detailed protocols, this document serves as a practical resource for verifying monolayer formation and understanding the nuanced differences imparted by molecular structure.

Performance Comparison: this compound vs. Alkylphosphonic Acids

The formation of high-quality self-assembled monolayers is critically dependent on the molecular structure of the amphiphile, particularly the interplay between the headgroup, alkyl chain, and any additional functional moieties. In the case of this compound, the introduction of a benzyl (B1604629) group between the long alkyl chain and the phosphonic acid headgroup presents distinct characteristics compared to simple straight-chain alkylphosphonic acids like octadecylphosphonic acid (ODPA).

While direct comparative data for this compound is not extensively available in published literature, we can infer its performance based on the well-documented behavior of similar long-chain phosphonic acids. The stability and ordering of alkylphosphonic acid monolayers are known to be significantly influenced by the length of the alkyl chain, with chains between 12 and 18 carbons forming highly ordered and stable monolayers.[1][2] The pentadecyl (C15) chain of the title compound falls within this optimal range, suggesting a strong potential for forming a densely packed and stable monolayer.

The key differentiator for this compound is the presence of the aromatic benzyl group. This moiety is expected to introduce π-π stacking interactions between adjacent molecules within the monolayer. These interactions can potentially enhance the thermal and mechanical stability of the film compared to its purely aliphatic counterparts. However, the steric bulk of the benzyl group may also influence the packing density and the tilt angle of the molecules with respect to the substrate surface.

Below is a summary of expected and observed performance metrics for long-chain phosphonic acid monolayers based on available data for analogous compounds.

Performance MetricOctadecylphosphonic Acid (ODPA)Expected Performance of this compoundRationale
Monolayer Ordering High, crystalline-like packingHigh, with potential for altered packing geometryC15 alkyl chain promotes ordering; benzyl group may influence packing.
Surface Hydrophobicity High (Water Contact Angle >110°)High (Expected Water Contact Angle >110°)The long hydrocarbon chain dictates the surface energy.
Thermal Stability GoodPotentially Enhancedπ-π stacking from benzyl groups could increase intermolecular forces.
Binding to Oxide Surfaces Strong, covalent (monodentate, bidentate, or tridentate)Strong, covalentThe phosphonic acid headgroup provides robust anchoring to metal oxide substrates.[3]
Corrosion Resistance Significant improvement over bare substrateSignificant improvementDensely packed monolayer acts as a physical barrier.

Experimental Protocols for Monolayer Verification

Verifying the formation and quality of a this compound monolayer involves a suite of surface-sensitive characterization techniques. Below are detailed methodologies for key experiments.

Langmuir-Blodgett Trough for Surface Pressure-Area Isotherms

The Langmuir-Blodgett (LB) technique is instrumental in determining the packing characteristics of amphiphilic molecules at the air-water interface. The resulting surface pressure-area (π-A) isotherm reveals the different phases of the monolayer as it is compressed.

Methodology:

  • A Langmuir trough is filled with an ultrapure water subphase.

  • A dilute solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform) is carefully spread onto the water surface.

  • After allowing the solvent to evaporate (typically 15-20 minutes), the monolayer is compressed by movable barriers at a constant rate.

  • The surface pressure is continuously monitored using a Wilhelmy plate sensor as the area per molecule is decreased.[4]

  • The resulting π-A isotherm is plotted, from which the limiting molecular area can be extrapolated, providing insight into the packing density of the monolayer.

Atomic Force Microscopy (AFM) for Surface Morphology

AFM is a high-resolution imaging technique that allows for the direct visualization of the monolayer's surface topography and the identification of defects.

Methodology:

  • A monolayer of this compound is deposited onto a smooth substrate (e.g., silicon wafer, mica) using the Langmuir-Blodgett or a solution-based self-assembly method.

  • The sample is mounted in an atomic force microscope.

  • Imaging is typically performed in tapping mode or contact mode in an ambient or liquid environment.

  • Topographic images are acquired to assess the uniformity, presence of domains, and completeness of the monolayer.[5][6] Height profiles can be used to measure the thickness of the monolayer.

Contact Angle Goniometry for Surface Wettability

The static water contact angle is a simple yet powerful indicator of surface hydrophobicity and, by extension, the quality and completeness of the monolayer.

Methodology:

  • The this compound monolayer is formed on the substrate of interest.

  • A small droplet of ultrapure water is gently dispensed onto the surface of the monolayer.

  • A high-resolution camera captures the profile of the droplet at the solid-liquid-vapor interface.

  • Image analysis software is used to calculate the static contact angle. A high contact angle (>110°) is indicative of a well-formed, hydrophobic monolayer.[2][7]

Visualizing Experimental Workflows

To further elucidate the processes involved in verifying monolayer formation, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.

experimental_workflow cluster_preparation Monolayer Preparation cluster_characterization Characterization cluster_analysis Data Analysis A Substrate Cleaning C Monolayer Deposition (e.g., Langmuir-Blodgett or Self-Assembly) A->C B Solution Preparation (this compound in solvent) B->C D Surface Pressure-Area Isotherm C->D E Atomic Force Microscopy (AFM) C->E F Contact Angle Measurement C->F G X-ray Photoelectron Spectroscopy (XPS) C->G H Packing Density & Phase Behavior D->H I Surface Morphology & Thickness E->I J Surface Hydrophobicity & Uniformity F->J K Elemental Composition & Binding Confirmation G->K

Experimental workflow for monolayer verification.

logical_relationship cluster_properties Molecular Properties cluster_formation Monolayer Formation cluster_performance Monolayer Performance Mol_Structure Molecular Structure (Alkyl Chain, Benzyl Group, Headgroup) Packing Molecular Packing & Orientation Mol_Structure->Packing Interactions Intermolecular Interactions (van der Waals, π-π stacking) Mol_Structure->Interactions Binding Surface Binding (Headgroup-Substrate) Mol_Structure->Binding Ordering Ordering & Defect Density Packing->Ordering Stability Stability (Thermal, Chemical) Interactions->Stability Binding->Stability Function Surface Properties (Hydrophobicity, Corrosion Resistance) Stability->Function Ordering->Function

Relationship between molecular structure and monolayer performance.

References

A Comparative Guide to Cross-Characterization of Phosphonate Monolayers: AFM and SFG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of well-ordered, dense phosphonate (B1237965) self-assembled monolayers (SAMs) on various oxide surfaces is critical for applications ranging from biocompatible coatings and sensors to molecular electronics. Verifying the quality of these monolayers requires precise characterization techniques. This guide provides a comparative overview of two powerful surface-sensitive techniques: Atomic Force Microscopy (AFM) and Sum Frequency Generation (SFG) spectroscopy, for the cross-characterization of phosphonate monolayers. We present a summary of quantitative data obtained from these methods, detailed experimental protocols, and a logical workflow for their combined use.

Quantitative Data Comparison: AFM vs. SFG

The complementary nature of AFM and SFG provides a more complete picture of phosphonate monolayers. AFM yields spatial information about the surface topography and structure, while SFG provides information about the chemical composition, orientation, and order of the molecules at the interface. Below is a summary of quantitative data for Octadecylphosphonic Acid (ODPA) monolayers on silicon oxide surfaces, as determined by both techniques.

ParameterAtomic Force Microscopy (AFM)Sum Frequency Generation (SFG)
Film Thickness ~1.8 nm[1]Not directly measured
Surface Roughness (RMS) ~0.26 nm (comparable to the underlying substrate)[1]Not directly measured
Surface Coverage ~0.90 nmol/cm²[1]Not directly measured, but signal intensity is dependent on molecular number density[2]
Molecular Tilt Angle ~40° (from the surface normal, often in conjunction with other techniques like X-ray reflectivity)[1][3]~38° (from the surface normal)[3]
Lateral Structure/Domain Size Provides direct imaging of domains, defects, and pinholes.Not directly measured (provides an average over the laser spot size).
Chemical Information None (topographical information)Provides vibrational spectra of specific functional groups (e.g., CH₂, CH₃) within the monolayer.
Molecular Order Inferred from film thickness and uniformity.Directly probes conformational order (e.g., presence of gauche defects).[3]

Experimental Workflow

The cross-characterization of phosphonate monolayers using AFM and SFG typically follows a logical progression to build a comprehensive understanding of the film's quality.

G cluster_0 Sample Preparation cluster_1 Characterization cluster_2 Data Analysis & Interpretation Substrate Substrate Cleaning Monolayer Monolayer Deposition (e.g., T-BAG method) Substrate->Monolayer Anneal Thermal Annealing Monolayer->Anneal Rinse Rinsing & Drying Anneal->Rinse AFM AFM Analysis Rinse->AFM SFG SFG Spectroscopy Rinse->SFG AFM_Data Topography, Roughness, Thickness, Defects AFM->AFM_Data SFG_Data Vibrational Spectra, Molecular Orientation, Order SFG->SFG_Data Cross_Char Cross-Characterization AFM_Data->Cross_Char SFG_Data->Cross_Char

Workflow for phosphonate monolayer characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization of phosphonate monolayers.

Phosphonate Monolayer Preparation (T-BAG Method)

The "Tethering by Aggregation and Growth" (T-BAG) method is a common technique for forming dense phosphonate monolayers.[1]

  • Substrate Preparation : Clean silicon wafers with their native oxide layer by sonication in appropriate solvents (e.g., acetone, isopropanol), followed by drying under a stream of nitrogen.

  • Deposition : Suspend the cleaned substrates vertically in a dilute solution (e.g., 1 mM) of the phosphonic acid (e.g., ODPA) in a suitable solvent like tetrahydrofuran (B95107) (THF).[1]

  • Solvent Evaporation : Allow the solvent to evaporate slowly at room temperature. As the solvent level drops, a monolayer of the phosphonic acid is deposited onto the substrate surface.

  • Thermal Annealing : Heat the coated substrates in an oven at a specific temperature (e.g., 140°C) for an extended period (e.g., 24-48 hours) to form covalent Si-O-P bonds.[1][3]

  • Rinsing : Remove any physisorbed multilayers by sonicating the samples in a suitable solvent (e.g., THF, methanol) or a rinse solution (e.g., a carbonate rinse).[1]

  • Drying : Dry the samples under a stream of dry nitrogen before characterization.

Atomic Force Microscopy (AFM) Protocol

AFM is used to visualize the surface topography of the monolayer, assess its completeness, and measure its thickness and roughness.

  • Instrument Setup : Use an AFM instrument equipped for high-resolution imaging in air.

  • Probe Selection : Choose a silicon cantilever with a sharp tip suitable for tapping mode or quantitative imaging mode to minimize sample damage.

  • Imaging Mode : Tapping mode is generally preferred for imaging soft organic monolayers to reduce lateral forces.

  • Scan Parameters :

    • Scan Size : Start with larger scan sizes (e.g., 5 µm x 5 µm) to assess overall coverage and locate any large-scale defects. Then, move to smaller scan sizes (e.g., 500 nm x 500 nm) for high-resolution imaging.

    • Scan Rate : Use a slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface topography.

    • Setpoint : Adjust the tapping amplitude setpoint to the lowest possible value that maintains stable tip-sample contact to minimize imaging artifacts and sample damage.

  • Data Acquisition : Acquire both height and phase images. Phase images can often reveal variations in surface properties not apparent in the topography.

  • Data Analysis :

    • Flattening : Apply a line-by-line flattening algorithm to the images to remove artifacts from sample tilt.

    • Roughness Measurement : Calculate the root-mean-square (RMS) roughness from flattened high-resolution images.[1]

    • Thickness Measurement : If a defect or pinhole is present in the monolayer, perform a section analysis across the edge to measure the height difference between the monolayer and the substrate, which corresponds to the film thickness.[1]

Sum Frequency Generation (SFG) Spectroscopy Protocol

SFG spectroscopy provides molecular-level information about the order and orientation of the alkyl chains in the phosphonate monolayer.

  • Instrument Setup : Utilize a broadband SFG spectrometer. A common setup involves overlapping a tunable infrared (IR) beam with a fixed-wavelength visible beam (e.g., 800 nm) at the sample surface.[2]

  • Polarization Combination : The 'ppp' polarization combination (p-polarized SFG, p-polarized visible, p-polarized IR) is often used to probe vibrational modes with a transition dipole moment component perpendicular to the surface.[2]

  • Spectral Range : For ODPA, scan the IR range covering the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups (approximately 2800-3000 cm⁻¹).

  • Data Acquisition :

    • Collect SFG spectra from multiple spots on the sample to ensure homogeneity.

    • Acquire data for a sufficient duration (e.g., 120 seconds per spot) to achieve a good signal-to-noise ratio.[2]

  • Data Analysis :

    • Fit the SFG spectra to theoretical models to deconvolve the contributions from different vibrational modes (e.g., symmetric and asymmetric stretches of CH₂ and CH₃ groups).

    • The relative intensities of the methyl and methylene peaks provide information about the conformational order of the alkyl chains. A well-ordered, all-trans chain will exhibit strong methyl signals and weak methylene signals.

    • Calculate the average molecular tilt angle from the ratio of the amplitudes of different vibrational modes (e.g., the symmetric and asymmetric CH₃ stretches).[3]

Logical Relationship of Characterization Insights

The synergy between AFM and SFG allows for a comprehensive validation of phosphonate monolayer quality.

G cluster_AFM Spatial & Structural Information cluster_SFG Molecular & Orientational Information AFM AFM Analysis Coverage Complete Surface Coverage? AFM->Coverage Uniformity Uniform Film Thickness? AFM->Uniformity Defects Absence of Defects/Pits? AFM->Defects SFG SFG Spectroscopy Order High Conformational Order? (all-trans) SFG->Order Orientation Consistent Molecular Tilt? SFG->Orientation Chemistry Correct Chemical Signature? SFG->Chemistry Conclusion Comprehensive Monolayer Characterization Coverage->Conclusion Uniformity->Conclusion Defects->Conclusion Order->Conclusion Orientation->Conclusion Chemistry->Conclusion

AFM and SFG provide complementary data for a full picture.

References

Safety Operating Guide

Proper Disposal of 4-Pentadecylbenzylphosphonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Pentadecylbenzylphosphonic acid is critical to ensure laboratory safety and environmental protection. As a member of the phosphonic acid family, this compound may exhibit corrosive and irritant properties, and its disposal must adhere to strict protocols. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, synthesized from safety data sheets of analogous compounds in the absence of a specific datasheet for this chemical.

Immediate Safety and Hazard Assessment

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) if available. Based on related phosphonic acids, the primary hazards are likely to include:

  • Skin and Eye Damage: May cause severe skin burns and eye damage.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.

  • Harmful if Swallowed: Ingestion can be harmful.

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain.

Solid Waste Disposal
  • Collection: Carefully transfer the solid this compound waste into a designated, compatible, and clearly labeled hazardous waste container. To prevent the generation of dust, avoid dry sweeping. If necessary, use a damp cloth to wipe down the area, and dispose of the cloth as hazardous waste.

  • Container Labeling: The waste container must be securely closed and labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate estimation of the quantity.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong bases and oxidizing agents.

Liquid Waste (Solutions) Disposal
  • Collection: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container and Storage: Use a container made of a material compatible with the acidic nature of the waste. Label and store the container as described for solid waste.

Contaminated Materials Disposal

All materials that have come into contact with this compound must be disposed of as hazardous waste. This includes:

  • Gloves, weigh boats, and paper towels.

  • Pipette tips and other disposable labware.

  • Contaminated glassware that cannot be safely decontaminated.

Collect these materials in a sealed bag or container, clearly labeled as "Hazardous Waste" with the chemical name.

Spill Cleanup
  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS department for emergency response.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Start: Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid contaminated_material Contaminated Material (Gloves, Glassware, etc.) waste_type->contaminated_material Contaminated collect_solid Collect in a labeled hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled hazardous waste container liquid_waste->collect_liquid collect_contaminated Collect in a sealed, labeled hazardous waste container contaminated_material->collect_contaminated store Store in a designated, secure secondary containment area collect_solid->store collect_liquid->store collect_contaminated->store contact_ehs Arrange for pickup by Environmental Health & Safety (EHS) or licensed waste disposal service store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

Quantitative Data Summary

ParameterValue/InformationSource (Analogous Compounds)
Hazard Class Corrosive, Irritant, Potentially Harmful[1]
Aquatic Toxicity May be toxic to aquatic life
Disposal Method Hazardous Waste Landfill/Incineration[2][3]
Drain Disposal Prohibited[4][5]

Disclaimer: The information provided is based on the safety profiles of structurally similar phosphonic acids. Always consult your institution's specific guidelines and the official Safety Data Sheet for this compound if one becomes available. Your institution's Environmental Health and Safety (EHS) office is the primary resource for chemical disposal inquiries.

References

Essential Safety and Logistical Information for Handling 4-Pentadecylbenzylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Pentadecylbenzylphosphonic acid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize the risk of exposure and injury.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like other phosphonic acids, is classified as a corrosive material. It can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[5][6][7]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[8]
Body Laboratory Coat or Chemical-Resistant ApronA flame-resistant lab coat or a chemical-resistant apron should be worn to protect against skin contact.[6][8]
Respiratory Use in a Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[7][8][9]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_emergency Locate Emergency Equipment (Eyewash, Shower) prep_hood->prep_emergency handle_weigh Weigh/Measure in Fume Hood prep_emergency->handle_weigh handle_transfer Carefully Transfer Chemical handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose post_ppe Remove & Dispose of Contaminated PPE cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

References

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